L-Methionine-1-13C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574087 | |
| Record name | L-(1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-04-2 | |
| Record name | L-(1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Methionine-1-13C: A Technical Guide to its Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Methionine-1-13C is a stable isotope-labeled form of the essential amino acid L-methionine, where the carbon atom of the carboxyl group is substituted with the heavy isotope, ¹³C. This non-radioactive tracer has become an invaluable tool in metabolic research, enabling the precise and safe investigation of a wide array of metabolic pathways in both preclinical and clinical settings. Its application spans the quantification of protein turnover, the assessment of hepatic function, and the elucidation of complex metabolic fluxes in health and disease. This technical guide provides an in-depth overview of this compound, its core applications, detailed experimental protocols, and quantitative data from key studies, aimed at facilitating its effective implementation in metabolic research and drug development.
Introduction to this compound
L-Methionine-1-¹³C is chemically identical to its naturally occurring counterpart, L-methionine, but with an increased mass of one atomic unit due to the ¹³C isotope at the C-1 position of the carboxyl group. This subtle alteration allows for its differentiation from the endogenous methionine pool by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. As a stable isotope, it does not emit radiation, making it safe for use in human subjects, including vulnerable populations.
Its primary role in metabolic research is that of a tracer.[1] By introducing L-Methionine-1-¹³C into a biological system, researchers can track its incorporation into proteins, its catabolism, and its participation in key metabolic pathways such as transmethylation and transsulfuration. This provides a dynamic view of metabolic processes that is not achievable with conventional analytical methods.
Core Applications in Metabolic Research
The versatility of L-Methionine-1-¹³C allows for its application in several key areas of metabolic research:
-
Protein Metabolism: It is extensively used to measure the rates of protein synthesis, breakdown, and net protein balance in various tissues.
-
Hepatic Function Assessment: The L-Methionine-1-¹³C breath test is a non-invasive method to evaluate liver function by measuring the rate of ¹³CO₂ exhalation following administration of the tracer.[2][3]
-
Metabolic Flux Analysis: This tracer is employed to quantify the flux through methionine-dependent pathways, providing insights into cellular metabolism in diseases such as cancer.
-
Transmethylation and Transsulfuration Studies: It enables the investigation of the rates of methyl group donation and the conversion of homocysteine to cysteine, respectively.[4]
Quantitative Data from In Vivo Human Studies
The following table summarizes key quantitative data from a study investigating methionine metabolism in healthy young men using a constant intravenous infusion of [1-¹³C]methionine.[4] The data are presented for both the postabsorptive (fasting) and fed states.
| Metabolic Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
| Methionine Incorporation into Protein (S) | 20 ± 0.5 | 26 ± 2.5 |
| Methionine Release from Protein (B) | 24 ± 0.5 | 18 ± 2 |
| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation of Homocysteine (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration of Homocysteine (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
Data are presented as mean ± SE.
Experimental Protocols
In Vivo Human Methionine Metabolism Study
This protocol describes a constant intravenous infusion of L-Methionine-1-¹³C to quantify whole-body methionine kinetics.[4]
1.1. Subject Preparation:
-
Subjects should fast overnight for at least 10 hours for postabsorptive state measurements.
-
For fed-state measurements, subjects receive small, isonitrogenous, isocaloric meals at regular intervals (e.g., every 20 minutes) containing a complete L-amino acid mixture.
1.2. Tracer Infusion:
-
A sterile solution of L-Methionine-1-¹³C is infused intravenously at a constant rate for a duration of 5 hours.
-
The infusion rate should be sufficient to achieve a detectable and stable isotopic enrichment in the plasma.
1.3. Sample Collection:
-
Blood samples are collected at baseline and at regular intervals throughout the infusion period. Plasma is separated and stored at -80°C until analysis.
-
Expired air samples are collected in gas-impermeable bags at baseline and throughout the infusion to measure ¹³CO₂ enrichment.
1.4. Sample Analysis:
-
Plasma samples are analyzed for L-Methionine-1-¹³C enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Expired air samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using a gas isotope ratio mass spectrometer.
1.5. Data Analysis:
-
The isotopic data are used in a stochastic model of amino acid metabolism to calculate the rates of methionine incorporation into protein, release from protein, transmethylation, remethylation, and transsulfuration.
L-Methionine-1-¹³C Breath Test for Liver Function
This non-invasive protocol assesses hepatic mitochondrial function by measuring the metabolism of L-Methionine-1-¹³C to ¹³CO₂.[2][3]
2.1. Patient Preparation:
-
Patients should fast for at least 2 hours prior to the test.
-
A baseline breath sample is collected before tracer administration.
2.2. Tracer Administration:
-
A sterile and pyrogen-free solution of L-[1-¹³C]-Methionine is administered intravenously as a bolus dose (e.g., 2 mg/kg body weight).[2]
2.3. Breath Sample Collection:
-
Duplicate breath samples are collected at regular intervals (e.g., every 20 minutes) for a period of 120 minutes after the dose is given.[2] Samples are collected in specialized breath collection bags.
2.4. Sample Analysis:
-
The ¹³CO₂ enrichment in the breath samples is analyzed using a gas isotope ratio mass spectrometer.
2.5. Data Analysis:
-
The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the expired air over the collection period. A lower recovery rate is indicative of impaired hepatic mitochondrial function.
Visualizations of Metabolic Pathways and Workflows
Caption: The central role of L-Methionine in transmethylation and transsulfuration pathways.
Caption: Experimental workflow for the L-Methionine-1-¹³C breath test.
Conclusion
L-Methionine-1-¹³C is a powerful and safe tracer for probing the intricacies of methionine metabolism. Its application in quantitative in vivo studies and non-invasive breath tests provides researchers and clinicians with critical insights into protein dynamics and hepatic function. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community, aiming to standardize methodologies and foster further advancements in metabolic research and its translation into clinical practice. The continued use of L-Methionine-1-¹³C is poised to unravel novel aspects of metabolic regulation in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of liver regeneration using the L-[1-13C]methionine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Methionine-1-13C chemical structure and physical properties
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physical properties, and applications of L-Methionine-1-¹³C, an isotopically labeled version of the essential amino acid L-methionine. This stable isotope is a critical tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate biochemical pathways and quantify metabolic flux.
Chemical Structure
L-Methionine-1-¹³C is structurally identical to L-methionine, with the exception of the carbon atom in the carboxyl group (C1 position), which is substituted with the heavy isotope ¹³C. This specific labeling allows for precise tracking of the molecule and its metabolites in biological systems using techniques such as mass spectrometry and NMR spectroscopy.
Caption: 2D structure of L-Methionine-1-¹³C highlighting the ¹³C-labeled carboxyl carbon.
Data Presentation
The chemical identifiers and physicochemical properties of L-Methionine-1-¹³C are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-4-methylsulfanyl(1-¹³C)butanoic acid |
| CAS Number | 81202-04-2 |
| Molecular Formula | C₄¹³CH₁₁NO₂S |
| Molecular Weight | ~150.20 g/mol |
| Linear Formula | CH₃SCH₂CH₂CH(NH₂)¹³CO₂H |
| InChI Key | FFEARJCKVFRZRR-TXZHAAMZSA-N |
| SMILES String | CSCC--INVALID-LINK----INVALID-LINK--O |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 284 °C (decomposes) | |
| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% | [1] |
| Solubility | Soluble in water, warm dilute alcohol, and dilute mineral acids. Insoluble in absolute alcohol, ether, and acetone. | [1] |
| Storage | Store at room temperature or -20°C, protected from light and moisture. | [1] |
Role in Metabolic Pathways
L-methionine is a crucial intermediate in several key metabolic pathways, most notably the S-Adenosylmethionine (SAM) cycle, also known as the one-carbon cycle.[2][3] In this cycle, methionine is converted into SAM, which serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[2][4] The use of L-Methionine-1-¹³C allows researchers to trace the flow of the carbon backbone of methionine through these critical pathways.
References
- 1. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 2. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to L-Methionine-1-13C
This technical guide provides comprehensive information on this compound, a stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in metabolic research, clinical diagnostics, and proteomics.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 81202-04-2 | [1] |
| Molecular Formula | C₄¹³CH₁₁NO₂S | |
| Molecular Weight | 150.20 g/mol | [1] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Enrichment | 99 atom % ¹³C |
Experimental Protocols: The [¹³C]-Methionine Breath Test (MBT)
A significant application of this compound is in the [¹³C]-Methionine Breath Test (MBT), a non-invasive diagnostic tool for assessing hepatic mitochondrial function in vivo.[2][3][4]
Principle
The MBT is based on the hepatic metabolism of methionine.[5] Following administration, this compound is primarily metabolized in the liver via transmethylation and transsulfuration pathways.[4][5] A key enzymatic step in this process, the oxidation of the resulting ¹³C-labeled sarcosine, occurs exclusively in the mitochondria of hepatocytes, producing ¹³CO₂.[4] This labeled carbon dioxide is then expelled in the breath.[5] The rate of ¹³CO₂ exhalation directly correlates with the liver's mitochondrial oxidative capacity and overall hepatic function.[3][6]
Detailed Methodology
The following protocol is a generalized procedure for the [¹³C]-Methionine Breath Test. Specific parameters may need to be adjusted based on the study population (e.g., pediatric vs. adult) and the specific research question.
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 8 hours prior to the test to ensure baseline metabolic conditions.[4]
-
Abstinence from Smoking and Carbonated Beverages: Smoking should be avoided for at least one hour before the test. Carbonated beverages should also be avoided as they can interfere with the results.[4]
-
Oxygen Supplementation: Avoidance of oxygen supplementation is recommended as it can influence the ¹³CO₂ measurement by non-dispersive isotope selective infrared spectroscopy (NDIRS).[4]
Test Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample (zero-time point) before the administration of the labeled methionine.[4]
-
Substrate Administration: Administer a sterile, pyrogen-free solution of this compound. The typical dosage is 2 mg/kg of body weight, dissolved in 100 ml of water, administered either orally or intravenously.[2][6]
-
Breath Sample Collection: Collect breath samples at regular intervals. A common collection schedule is every 10 minutes for a total duration of 90 to 120 minutes.[2][6]
-
Sample Analysis: The ¹³C/¹²C isotope ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope selective infrared spectroscopy (IRIS).[2][6]
Data Analysis:
The primary results are often expressed as the delta over baseline (DOB) of the ¹³C/¹²C ratio. The cumulative percentage dose recovered (cPDR) over the test duration can also be calculated to provide a quantitative measure of methionine metabolism.[2]
Signaling Pathways and Experimental Workflows
The metabolic pathway of L-methionine is central to the application of its ¹³C-labeled counterpart in breath tests.
Caption: Metabolic pathway of this compound in the liver.
Applications in Proteomics
While the breath test is a primary application, this compound and other isotopically labeled forms of methionine are also valuable tools in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In these experiments, cells are cultured in media containing either the "light" (unlabeled) or "heavy" (labeled) amino acid. This allows for the differential labeling of entire proteomes. By combining cell lysates from different experimental conditions and analyzing the peptide mixtures with mass spectrometry, researchers can accurately quantify changes in protein abundance. Although other labeled versions of methionine (e.g., ¹³C₅, ¹⁵N) are also used, the principle of metabolic incorporation remains the same.[1][7]
Caption: A simplified workflow for SILAC-based quantitative proteomics.
References
- 1. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 2. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. kibion.se [kibion.se]
- 5. Methionine Breath Test: An Advanced Diagnostic Tool For Liver Function And Gut Health - Blogs - News [alwsci.com]
- 6. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
L-Methionine-1-¹³C as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and the production of key metabolites such as S-adenosylmethionine (SAM) and glutathione. The stable isotope-labeled form, L-Methionine-1-¹³C, serves as a powerful metabolic tracer, enabling researchers and clinicians to non-invasively investigate the dynamics of methionine metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of L-Methionine-1-¹³C, with a focus on its use in the ¹³C-Methionine Breath Test (¹³C-MBT) for liver function assessment and in ¹³C-Metabolic Flux Analysis (¹³C-MFA) for elucidating metabolic pathways in health and disease.
Core Applications of L-Methionine-1-¹³C
The versatility of L-Methionine-1-¹³C as a metabolic tracer has led to its application in a wide range of research and clinical settings.
¹³C-Methionine Breath Test (¹³C-MBT) for Hepatic Function Assessment
The ¹³C-MBT is a non-invasive diagnostic tool used to assess the metabolic capacity of the liver, particularly mitochondrial function.[1] Following the administration of L-Methionine-1-¹³C, the labeled carbon at the C1 position is cleaved during hepatic metabolism and eventually exhaled as ¹³CO₂.[2] The rate and extent of ¹³CO₂ exhalation provide a quantitative measure of hepatic methionine oxidation.
This test has shown significant utility in:
-
Diagnosing and staging liver disease: The ¹³C-MBT can differentiate between healthy individuals and those with varying degrees of liver disease, including cirrhosis.[1]
-
Monitoring disease progression: Serial ¹³C-MBT measurements can track changes in liver function over time, reflecting either the progression or improvement of liver disease.[2][3]
-
Assessing drug-induced liver injury (DILI): By measuring changes in methionine metabolism, the ¹³C-MBT can be a sensitive indicator of liver damage caused by xenobiotics.[4]
-
Evaluating liver regeneration: Studies in animal models have demonstrated a strong correlation between the results of the ¹³C-MBT and the extent of liver regeneration following hepatectomy.[5]
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique that utilizes stable isotope tracers like L-Methionine-1-¹³C to quantify the rates (fluxes) of metabolic pathways within a biological system.[6] By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can construct a detailed map of metabolic activity.
Key applications of ¹³C-MFA with L-Methionine-1-¹³C include:
-
Cancer Metabolism Research: Cancer cells often exhibit altered methionine metabolism. ¹³C-MFA can elucidate these changes, identifying potential therapeutic targets.[3]
-
Drug Development: Understanding how a drug candidate affects metabolic pathways is crucial. ¹³C-MFA can be used in preclinical studies to assess the metabolic impact of new drugs.
-
Neurological Disorders: Methionine metabolism is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][8][9] While direct tracer studies in these conditions are still emerging, the foundational knowledge of methionine's role is growing.
-
Inborn Errors of Metabolism: ¹³C-MFA can aid in the diagnosis and understanding of genetic disorders that affect methionine metabolism.
Data Presentation
The following tables summarize quantitative data from studies utilizing L-Methionine-1-¹³C as a metabolic tracer.
Table 1: Quantitative Results of the ¹³C-Methionine Breath Test in Liver Disease
| Parameter | Healthy Controls | Cirrhosis Patients (Child-Pugh A) | Cirrhosis Patients (Child-Pugh B) | Cirrhosis Patients (Child-Pugh C) | Reference |
| Max % Dose Oxidized/h | 9.16 ± 2.62 | 4.10 ± 4.53 | 2.57 ± 1.37 | 1.33 ± 0.76 | [1] |
| Cumulative % ¹³CO₂ Recovered (120 min) | - | - | - | - | |
| Area Under the Curve (AUC) of ¹³CO₂ Excretion | 350 (median) | 210 (median, for all cirrhosis patients) | - | - | [2] |
Table 2: Quantitative Metabolic Fluxes Determined by L-Methionine-1-¹³C MFA in Piglets
| Metabolic Flux | Intravenous Infusion (µmol·kg⁻¹·h⁻¹) | Intraduodenal Infusion (µmol·kg⁻¹·h⁻¹) | Reference |
| Whole-body Transmethylation | 25% of methionine flux | 27% of methionine flux | [7] |
| Whole-body Transsulfuration | 21% of methionine flux | 20% of methionine flux | [7] |
Experimental Protocols
¹³C-Methionine Breath Test (¹³C-MBT) Protocol
This protocol is a generalized procedure based on published studies.[2][10][11] Specific parameters may need to be optimized for individual research or clinical settings.
1. Patient/Subject Preparation:
-
Subjects should fast overnight (typically 8-12 hours) before the test.
-
Smoking and consumption of carbonated beverages should be avoided for at least one hour prior to and during the test.
2. Baseline Breath Sample Collection:
-
Collect a baseline breath sample into a collection bag or tube. This sample will serve as the background ¹³CO₂/¹²CO₂ ratio.
3. L-Methionine-1-¹³C Administration:
-
Administer a weight-based dose of L-Methionine-1-¹³C (e.g., 1.5 - 2 mg/kg body weight) either orally dissolved in water or intravenously.[2][10]
4. Post-Dose Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., every 10-20 minutes) for a period of 90-120 minutes.[2][10]
5. Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS).[2]
6. Data Analysis:
-
Calculate the change in ¹³CO₂ enrichment over time relative to the baseline sample.
-
The results can be expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or the cumulative percentage of the dose recovered over the entire test period.[10]
¹³C-Metabolic Flux Analysis (¹³C-MFA) using L-Methionine-1-¹³C
This protocol outlines a general workflow for a cell-based ¹³C-MFA experiment.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing L-Methionine-1-¹³C as the sole methionine source.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope into the metabolic network.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to halt enzymatic reactions and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the extracted metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the chosen analytical platform (e.g., 50% methanol (B129727) for LC-MS).
4. LC-MS/MS Analysis:
-
Analyze the isotopic enrichment of methionine and its downstream metabolites using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use appropriate chromatographic conditions to separate the metabolites of interest.
-
Optimize mass spectrometer parameters for the detection and quantification of both the unlabeled and ¹³C-labeled forms of each metabolite.
5. Data Analysis:
-
Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for each metabolite.
-
Use specialized software (e.g., MAVEN) to correct for the natural abundance of ¹³C.[3]
-
Apply metabolic flux models to the corrected MIDs to calculate the fluxes through the relevant metabolic pathways.
Visualizations
Methionine Metabolism Pathway
The following diagram illustrates the central pathways of methionine metabolism: the methionine cycle and the transsulfuration pathway. These pathways are crucial for cellular methylation, antioxidant defense, and the synthesis of important biomolecules. The regulation of these pathways is complex, involving key enzymes such as Methionine Adenosyltransferase (MAT), S-Adenosylhomocysteine Hydrolase (SAHH), and Cystathionine β-synthase (CBS).[12]
Caption: Overview of Methionine Metabolism Pathways.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
The following diagram outlines the key steps involved in a typical ¹³C-MFA experiment using L-Methionine-1-¹³C. This workflow ensures the accurate measurement of metabolic fluxes by carefully controlling each stage from cell culture to data analysis.
Caption: Experimental Workflow for ¹³C-MFA.
Conclusion
L-Methionine-1-¹³C is an invaluable tool for researchers, scientists, and drug development professionals seeking to understand the intricacies of methionine metabolism. Its application in the ¹³C-Methionine Breath Test provides a safe and effective method for assessing liver function, while its use in ¹³C-Metabolic Flux Analysis offers a detailed view of metabolic pathway dynamics. The protocols and data presented in this guide serve as a foundation for the design and implementation of studies utilizing this powerful metabolic tracer, with the potential to advance our understanding of health and disease and to facilitate the development of novel therapeutics.
References
- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Blood levels of circulating methionine components in Alzheimer’s disease and mild cognitive impairment: A systematic review and meta-analysis [frontiersin.org]
- 8. L -Methionine-1-13C 13C 99atom 81202-04-2 [sigmaaldrich.com]
- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Isotopic Enrichment with L-Methionine-1-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Methionine-1-13C in isotopic enrichment studies. L-Methionine, an essential amino acid, plays a pivotal role in cellular metabolism, primarily through the one-carbon metabolism pathway and as a precursor for protein synthesis and the universal methyl donor, S-adenosylmethionine (SAM). The incorporation of a stable isotope, Carbon-13 (¹³C), at the first carbon position of L-Methionine (L-Methionine-1-¹³C) provides a powerful tool for tracing its metabolic fate, quantifying protein turnover, and elucidating complex cellular processes. This guide provides an overview of the core concepts, detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Core Concepts: The Role of L-Methionine in One-Carbon Metabolism
One-carbon metabolism comprises a network of interconnected biochemical pathways that are fundamental for cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for methylation reactions that regulate epigenetics and other cellular processes.[1][2]
The methionine cycle is a central component of one-carbon metabolism.[1] L-Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[2] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the cycle.[1] By using L-Methionine-1-¹³C as a tracer, researchers can follow the flow of the labeled carbon through these critical pathways, providing insights into cellular proliferation, metabolic reprogramming in disease, and the mechanism of action of therapeutic agents.[3]
Quantitative Data Presentation
The following table summarizes quantitative data on methionine metabolic fluxes in human fibrosarcoma cell lines (HT1080M+ and HT1080M-), as determined using ¹³C-methionine tracing. This data provides a baseline for understanding the quantitative aspects of methionine metabolism in a cancer cell model.
| Metabolic Flux | HT1080M+ (nmol/μL-cells/h) | HT1080M- (nmol/μL-cells/h) | Description |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | The rate at which cells take up methionine from the extracellular environment. |
| Protein Biosynthesis | 0.71 | 0.65 | The net consumption of methionine for the synthesis of new proteins. |
| Transmethylation Flux | 0.03 ± 0.02 | 0.02 ± 0.01 | The flux through the transmethylation cycle, where SAM donates its methyl group. |
| Propylamine Transfer Flux | ~15% of net uptake | ~15% of net uptake | The flux through the pathway for polyamine biosynthesis. |
Data adapted from Shlomi et al., "Quantitation of Cellular Metabolic Fluxes of Methionine," Analytical Chemistry, 2014.[4]
Experimental Protocols
A common and powerful application of L-Methionine-1-¹³C is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a quantitative proteomics technique. Below is a detailed, generalized protocol for a SILAC experiment using L-Methionine-1-¹³C.
Protocol: Quantitative Proteomics using SILAC with L-Methionine-1-¹³C
Objective: To determine the relative abundance of proteins between two cell populations under different experimental conditions.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Methionine (unlabeled)
-
"Heavy" L-Methionine-1-¹³C
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and reagents
-
In-gel or in-solution digestion kit (with Trypsin)
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Supplement with "light" L-Methionine to the normal physiological concentration. Add 10% dFBS and antibiotics.
-
Heavy Medium: Reconstitute the methionine-deficient medium. Supplement with "heavy" L-Methionine-1-¹³C to the same concentration as the light medium. Add 10% dFBS and antibiotics.
-
-
Cell Adaptation:
-
Culture two populations of the chosen cell line in parallel. One population is cultured in the "light" medium, and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the respective methionine isotope into the proteome.[5] The exact duration will depend on the doubling time of the cell line.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay.
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates in a 1:1 ratio.[6]
-
In-solution digestion: Reduce the disulfide bonds in the protein mixture with DTT and alkylate the cysteine residues with iodoacetamide. Dilute the sample to reduce the denaturant concentration and digest the proteins with trypsin overnight at 37°C.[7]
-
In-gel digestion: Separate the combined protein lysate by SDS-PAGE. Excise the protein bands of interest or the entire lane. Destain, reduce, alkylate, and digest the proteins within the gel pieces with trypsin.[7]
-
-
Peptide Cleanup:
-
Following digestion, desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove contaminants that could interfere with mass spectrometry analysis.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins present in the sample.
-
The software will calculate the ratio of the signal intensities of the "heavy" and "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein between the two experimental conditions.
-
Mandatory Visualizations
Signaling Pathway: The Methionine Cycle and One-Carbon Metabolism
Caption: The Methionine Cycle and its integration with the Folate Cycle.
Experimental Workflow: Quantitative Proteomics with L-Methionine-1-¹³C (SILAC)
Caption: A step-by-step workflow for a SILAC quantitative proteomics experiment.
Logical Relationship: Data Analysis in Quantitative Proteomics
Caption: The logical progression of data analysis in a quantitative proteomics experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-Methionine-1-13C for Studying Protein Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the application of L-Methionine-1-13C for the quantitative analysis of protein synthesis pathways. L-Methionine, an essential amino acid, plays a critical role as the initiator for protein translation. The use of its stable isotope-labeled form, this compound, in which the carboxyl carbon is substituted with a ¹³C isotope, enables the precise tracing and quantification of newly synthesized proteins.
Primarily utilized within the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) framework, this technique allows for the accurate measurement of dynamic changes in protein synthesis under diverse experimental conditions. By comparing the mass spectra of peptides from cells cultured with standard ("light") L-Methionine versus those cultured with "heavy" this compound, researchers can determine the relative abundance of proteins with high precision. This methodology is invaluable for elucidating drug mechanisms of action, understanding disease pathophysiology, and dissecting fundamental cellular processes like signal transduction.
This guide will cover the core principles of this compound labeling, provide detailed experimental protocols, present quantitative data from relevant studies, and explore the key signaling pathways—mTOR and GCN2—that govern protein synthesis.
Core Principles of L-Methionine-1-¹³C Labeling
The foundational principle of using L-Methionine-1-¹³C is the ability to distinguish between the proteome present before and after a given stimulus by a specific mass shift detectable by mass spectrometry. When cells are cultured in a medium where standard L-methionine is substituted with L-Methionine-1-¹³C, this "heavy" amino acid is incorporated into all proteins synthesized during the labeling period.
The primary advantages of this metabolic labeling strategy include:
-
High Accuracy and Precision: Combining the "light" (control) and "heavy" (experimental) cell populations at an early stage of sample preparation significantly reduces handling-related variability, leading to highly accurate and precise quantification.
-
Physiologically Relevant Labeling: As the isotopic label is incorporated in vivo during normal cellular processes, the results reflect the true physiological state of the proteome.
-
Broad Applicability: The technique is adaptable to a wide array of cell culture systems and can be used to investigate numerous biological questions, from drug efficacy and off-target effects to the dynamics of signaling pathways and overall protein turnover.
Data Presentation: Quantitative Insights into Protein Dynamics
The quantitative output of a proteomics experiment using L-Methionine-1-¹³C is the ratio of "heavy" to "light" (H/L) peptides, which directly corresponds to the relative abundance of the parent proteins between the two conditions being compared. This data is typically organized into tables that summarize the identified proteins and their quantitative changes.
Protein Turnover Rates
Dynamic SILAC experiments, where the label is introduced or removed over a time course, allow for the calculation of protein synthesis and degradation rates. The following table provides an illustrative example of how protein turnover data can be presented.
| Protein ID (UniProt) | Gene Name | Protein Name | Half-life (hours) | Synthesis Rate (k_syn) | Degradation Rate (k_deg) |
| P04637 | TP53 | Cellular tumor antigen p53 | 4.5 | 0.154 | 0.154 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 72.3 | 0.010 | 0.010 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 28.9 | 0.024 | 0.024 |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 55.7 | 0.012 | 0.012 |
| This table is a representative example of how protein turnover data can be presented and is not derived from a single specific study. |
Identification of Differentially Expressed Proteins
SILAC is exceptionally well-suited for identifying proteins that are up- or downregulated in response to a specific stimulus, such as a drug candidate. The table below exemplifies the presentation of such data.
| Protein ID (UniProt) | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 2.58 | 0.001 | Upregulated |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 0.45 | 0.005 | Downregulated |
| Q13541 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1.98 | 0.012 | Upregulated |
| P62736 | YWHAZ | 14-3-3 protein zeta/delta | 1.05 | 0.89 | Unchanged |
| This table is a representative example and the data is illustrative. |
Methionine Metabolic Flux Analysis
L-Methionine-1-¹³C can also serve as a tracer to map the flux of methionine through various metabolic pathways. The following table, adapted from a study of human fibrosarcoma cells, presents key metabolic fluxes related to methionine metabolism.[1]
| Flux Description | HT1080M+ (nmol/µL-cells/h) | HT1080M- (nmol/µL-cells/h) |
| Net Methionine Uptake | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Net Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 |
| Propylamine Transfer (v2) | 0.17 ± 0.02 | 0.11 ± 0.015 |
| Methionine Salvage (v3) | 0.17 ± 0.02 | 0 |
| Data adapted from Shlomi, T., et al. (2014). Anal Chem.[1] |
Experimental Protocols
This section details a generalized, step-by-step methodology for a quantitative proteomics experiment utilizing L-Methionine-1-¹³C.
Cell Culture and Metabolic Labeling
-
Media Preparation: Formulate two types of cell culture media: a "light" medium containing natural abundance L-methionine and a "heavy" medium in which L-methionine is completely replaced with L-Methionine-1-¹³C. It is crucial to supplement both media with dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.
-
Cell Adaptation: Divide the cell line of interest into two populations. Culture one in the "light" medium and the other in the "heavy" medium. The cells should be passaged for a minimum of five to six doublings to ensure the proteome of the "heavy" population has achieved near-complete incorporation of the labeled amino acid.
-
Verification of Labeling Efficiency: It is best practice to confirm labeling efficiency after the adaptation phase. This is done by harvesting a small number of cells from the "heavy" culture, preparing a protein digest, and analyzing it by mass spectrometry to ensure that the incorporation of L-Methionine-1-¹³C exceeds 97%.
-
Application of Experimental Conditions: Once high labeling efficiency is confirmed, the experimental stimulus (e.g., drug treatment) can be applied to the "heavy" labeled cells, with the "light" labeled cells serving as the control (e.g., vehicle treatment).
Protein Extraction and Digestion
-
Cell Harvesting and Combination: Following the experimental treatment, harvest both the "light" and "heavy" cell populations. Accurately count the cells from each population and combine them at a precise ratio, typically 1:1.
-
Lysis and Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer (e.g., RIPA buffer) fortified with protease and phosphatase inhibitors to preserve the proteome.
-
Protein Quantification: Measure the total protein concentration of the cell lysate using a standard method like the BCA assay.
-
Reduction and Alkylation: Reduce the disulfide bonds within the proteins by adding dithiothreitol (B142953) (DTT) and incubating at an elevated temperature. Subsequently, permanently block the free cysteine residues by adding iodoacetamide (B48618) and incubating in the absence of light.
-
Proteolytic Digestion: Digest the protein mixture into peptides using a sequence-specific protease. Trypsin is the most commonly used enzyme for this purpose, and the digestion is typically carried out overnight at 37°C.
Mass Spectrometry and Data Analysis
-
Peptide Desalting and Concentration: Prior to mass spectrometry, the peptide mixture must be purified and concentrated. This is typically achieved using a C18 solid-phase extraction (SPE) method.
-
LC-MS/MS Analysis: The purified peptides are then analyzed by a high-resolution mass spectrometer that is coupled to a nano-liquid chromatography system for peptide separation. The mass spectrometer will operate in a data-dependent acquisition mode, where it measures the mass-to-charge ratio of the intact peptides and then selects the most abundant peptides for fragmentation to obtain sequence information (MS/MS).
-
Data Processing and Quantification: The raw mass spectrometry data is processed using specialized software designed for SILAC data analysis, such as MaxQuant. This software identifies the peptides and their corresponding proteins and calculates the heavy-to-light (H/L) ratios based on the relative signal intensities of the isotopic pairs. The analysis parameters must be configured to recognize the mass shift introduced by the ¹³C label in methionine.
Key Signaling Pathways Regulating Protein Synthesis
The regulation of protein synthesis is orchestrated by complex signaling networks that integrate a multitude of cellular and environmental signals. L-Methionine-1-¹³C labeling is an ideal tool for investigating how these pathways are perturbed. Two of the most critical pathways controlling protein synthesis are the mTOR and GCN2 pathways.
The mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central hub for controlling cell growth, proliferation, and metabolism.[1][2][3][4][5] mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a primary regulator of protein synthesis and is activated by various stimuli, including growth factors, amino acids like methionine and leucine, and cellular energy levels.
Upon activation, mTORC1 promotes protein synthesis through the phosphorylation of two key downstream targets: it activates S6 kinase (S6K) and inhibits the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibitory phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, which can then participate in the assembly of the translation initiation complex, thereby initiating protein synthesis.
Caption: A simplified diagram of the mTOR signaling pathway.
The GCN2 Pathway
The General Control Nonderepressible 2 (GCN2) kinase serves as a primary sensor of amino acid availability within the cell.[6][7][8][9][10][11][12][13][14][15][16] In response to amino acid starvation, the levels of uncharged tRNAs rise and these are bound by the GCN2 kinase, triggering its activation. Activated GCN2 then phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α).
This phosphorylation event has a dual effect: it leads to a general attenuation of global protein synthesis by inhibiting the recycling of the eIF2 complex to its active, GTP-bound state, a necessary step for translation initiation. Concurrently, the phosphorylation of eIF2α facilitates the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4. ATF4 then drives the expression of genes involved in amino acid biosynthesis, transport, and other stress-response pathways, thereby enabling the cell to cope with nutrient scarcity.
Caption: The GCN2 pathway response to amino acid starvation.
Experimental Workflow Overview
The diagram below illustrates the major steps in a typical quantitative proteomics experiment using L-Methionine-1-¹³C.
Caption: A generalized experimental workflow for SILAC using this compound.
Conclusion
The application of L-Methionine-1-¹³C in quantitative proteomics offers a powerful and precise methodology for probing the intricacies of protein synthesis. This technical guide has provided a comprehensive framework, from the underlying principles and detailed experimental procedures to the presentation and interpretation of quantitative data. By integrating these proteomic analyses with an understanding of key regulatory networks like the mTOR and GCN2 pathways, researchers can gain profound insights into the cellular responses to various stimuli. L-Methionine-1-¹³C labeling will undoubtedly remain a vital technique for researchers, scientists, and professionals in drug development who are dedicated to unraveling the complexities of the proteome.
References
- 1. scispace.com [scispace.com]
- 2. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biological Incorporation of L-Methionine-1-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo biological incorporation of L-Methionine-1-13C, a stable isotope-labeled essential amino acid. This non-radioactive tracer has become an invaluable tool in clinical and research settings for dynamically assessing metabolic processes, particularly hepatic mitochondrial function and whole-body protein turnover. This document details the core principles, experimental protocols, and data interpretation associated with the use of this compound, with a focus on its application in the [13C]Methionine Breath Test (MeBT).
Core Principles and Applications
This compound is chemically identical to its unlabeled counterpart, L-Methionine, and thus participates in the same metabolic pathways without perturbing physiological processes.[1] The key to its utility lies in the replacement of the naturally abundant carbon-12 (¹²C) at the carboxyl position with the stable isotope carbon-13 (¹³C).[1] This labeling allows for the non-invasive tracing of methionine's metabolic fate in vivo.
The primary applications of this compound include:
-
Assessment of Hepatic Mitochondrial Function: The most prominent application is the [13C]Methionine Breath Test (MeBT), a non-invasive method to measure the metabolic capacity of liver mitochondria.[2][3][4][5] Following administration, this compound is metabolized in the liver, leading to the enzymatic cleavage of the ¹³C-labeled carboxyl group, which is ultimately oxidized to ¹³CO₂ and exhaled.[2] The rate of ¹³CO₂ exhalation directly correlates with the liver's mitochondrial oxidative capacity.[2][4] This makes the MeBT a valuable tool for assessing the severity of liver diseases such as intestinal failure-associated liver disease (IFALD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[2][3][6]
-
Quantification of Whole-Body Methionine Metabolism: this compound, often in combination with other isotopes like [methyl-²H₃]methionine, is used to quantify key aspects of methionine metabolism.[7][8] These studies can determine the rates of:
-
Protein Synthesis: The rate of incorporation of this compound into body proteins.[7][8]
-
Transmethylation: The transfer of the methyl group from methionine to other molecules, a crucial step in many biosynthetic and regulatory pathways.[7][8]
-
Transsulfuration: The pathway that converts homocysteine, a product of transmethylation, to cysteine.[7][8]
-
Remethylation: The regeneration of methionine from homocysteine.[7][8]
-
-
Drug Development: As a stable isotope tracer, this compound can be used in drug development to assess the impact of new chemical entities on liver function and overall amino acid metabolism.[1]
Experimental Protocols
The following sections detail the methodologies for the [13C]Methionine Breath Test and for quantitative studies of methionine metabolism.
[13C]Methionine Breath Test (MeBT) Protocol
This protocol is a generalized procedure based on multiple cited studies.[2][3]
Patient Preparation:
-
Patients should fast for a specified period before the test, typically ranging from 2 to 8 hours.[2][5]
-
Smoking and the consumption of carbonated beverages should be avoided for at least one hour prior to and during the test.[5]
-
To prevent hypoglycemia, especially in pediatric patients, weight-appropriate infusions of dextrose may be administered.[2]
Procedure:
-
A baseline breath sample is collected in duplicate before the administration of the tracer.[2]
-
A sterile and pyrogen-free solution of this compound is administered. The typical dosage is 2 mg/kg of body weight, administered either intravenously as a bolus or orally dissolved in water.[2][3]
-
Duplicate breath samples are then collected at regular intervals, commonly every 10 to 20 minutes, for a total duration of 90 to 120 minutes.[2][3]
Sample Analysis:
-
The ¹³C/¹²C isotope ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope selective infrared spectroscopy (IRIS).[2][3]
-
Results are often expressed as the delta over baseline (DOB) of the ¹³C/¹²C ratio or as the percentage dose of ¹³C recovered (PDR) over time.[3]
Quantitative Methionine Metabolism Study Protocol
This protocol describes a constant infusion method to study the kinetics of methionine metabolism.[7][8]
Subject Preparation:
-
Subjects are studied in either a postabsorptive (fasted overnight for ~10 hours) or fed state.[7][8]
-
For fed-state studies, subjects receive small, isonitrogenous, isocaloric meals at regular intervals (e.g., every 20 minutes) to maintain a metabolic steady state.[7][8]
Procedure:
-
A primed, constant intravenous infusion of L-[1-¹³C]methionine (often combined with other labeled tracers like [methyl-²H₃]methionine) is administered over several hours (e.g., 5-8 hours).[7][8]
-
Blood samples are collected at baseline and at regular intervals throughout the infusion period.
-
Breath samples are also collected to measure ¹³CO₂ enrichment.[7][8]
Sample Analysis:
-
Plasma is separated from blood samples, and the isotopic enrichment of methionine and its metabolites (e.g., homocysteine) is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The ¹³C enrichment of expired CO₂ is measured by IRMS.[7][8]
-
The isotopic data are then fitted to a stochastic model of amino acid metabolism to calculate the rates of protein synthesis, release from protein breakdown, transmethylation, remethylation, and transsulfuration.[7][8]
Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound.
Table 1: Methionine Metabolism in Healthy Young Men in Postabsorptive vs. Fed States [7][8]
| Metabolic Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
| Protein Synthesis (S) | 20 ± 0.5 | 26 ± 2.5 |
| Protein Breakdown (B) | 24 ± 0.5 | 18 ± 2 |
| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
| Values are presented as mean ± SE. |
Table 2: Effect of Alcohol and Aspirin on the [13C]Methionine Breath Test in Healthy Controls [6]
| Treatment Group | Maximum % Oxidation per Hour (Mean ± SD) | Mean Change from Baseline (%) | P-value |
| Baseline (All Subjects) | 6.71 ± 2.55 | N/A | N/A |
| Alcohol Ingestion | 3.01 ± 0.81 | -59 ± 17 | < 0.003 |
| Aspirin Ingestion | 8.43 ± 1.16 | 36 ± 36 | < 0.001 |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to the biological incorporation of this compound.
Caption: Metabolic fate of this compound in vivo.
Caption: Experimental workflow for the [13C]Methionine Breath Test.
Caption: Workflow for quantitative methionine metabolism studies.
Conclusion
The in vivo administration of this compound is a powerful and safe technique for probing fundamental metabolic pathways. Its application in the [13C]Methionine Breath Test provides a non-invasive window into hepatic mitochondrial function, offering significant clinical value in the diagnosis and monitoring of liver disease. Furthermore, its use in metabolic tracer studies allows for the detailed quantification of whole-body protein and amino acid kinetics, providing crucial insights for researchers in nutrition, metabolism, and drug development. The methodologies and data presented in this guide offer a solid foundation for the design and interpretation of studies utilizing this versatile stable isotope tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. kibion.se [kibion.se]
- 6. metsol.com [metsol.com]
- 7. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of L-Methionine-1-13C in the Lab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and utilization of L-Methionine-1-13C in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, experimental integrity, and the generation of reliable data.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled version of the essential amino acid L-methionine. The carbon atom at the carboxyl position is replaced with a carbon-13 (¹³C) isotope. This labeling makes it a valuable tracer in metabolic research, proteomics, and drug development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₄¹³CH₁₁NO₂S | [1][2] |
| Molecular Weight | 150.20 g/mol | [1][2][3] |
| CAS Number | 81202-04-2 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 284 °C (decomposes) | [1][4][5] |
| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | [1][5] |
| Isotopic Purity | ≥99 atom % ¹³C | [1][5] |
| Chemical Purity | ≥98% | [3] |
| Solubility | Soluble in acidic aqueous solutions. |
Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.[6]
Table 2: Safety and Handling Information for this compound
| Aspect | Guideline | References |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. | |
| Engineering Controls | Use in a well-ventilated area. A fume hood is recommended when handling large quantities or creating dust. | |
| Handling | Avoid inhalation of dust. Avoid contact with eyes and skin. Wash hands thoroughly after handling. | |
| Storage | Store in a tightly sealed container in a cool, dry place. Protect from light and moisture. Recommended storage at room temperature. | [3] |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | |
| First Aid - Skin Contact | Wash with soap and water. | |
| First Aid - Eye Contact | Rinse with plenty of water for at least 15 minutes. | |
| First Aid - Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. | |
| Disposal | Dispose of in accordance with local, state, and federal regulations. May be incinerated or disposed of in a licensed landfill. |
Signaling Pathways and Metabolic Role
L-Methionine is a critical component in numerous metabolic pathways, most notably the S-adenosylmethionine (SAM) cycle. In this cycle, methionine is converted to S-adenosylmethionine, the primary methyl group donor for the methylation of DNA, RNA, proteins, and other small molecules. Understanding this pathway is essential for designing and interpreting metabolic labeling studies.
Figure 1: The S-adenosylmethionine (SAM) cycle, initiated by this compound.
Experimental Protocols
This compound is a versatile tool for various experimental applications. Below are detailed protocols for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and ¹³C-Metabolic Flux Analysis (MFA).
Protocol for SILAC using this compound
This protocol outlines the steps for relative protein quantification between two cell populations.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-methionine.
-
L-Methionine (unlabeled, "light")
-
This compound ("heavy")
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment.
Methodology:
-
Media Preparation:
-
Prepare "light" medium by supplementing the methionine-deficient medium with unlabeled L-methionine to the desired final concentration.
-
Prepare "heavy" medium by supplementing the methionine-deficient medium with this compound to the same final concentration.
-
Add dFBS and other necessary supplements to both media.
-
-
Cell Adaptation:
-
Culture cells in the "heavy" medium for at least 6-8 cell doublings to ensure complete incorporation of the labeled amino acid.
-
Culture a parallel set of cells in the "light" medium.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Count the cells and mix them at a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Extract total protein and perform in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. The ratio of their intensities reflects the relative protein abundance between the two conditions.
-
Protocol for ¹³C-Metabolic Flux Analysis (MFA)
This protocol describes the use of this compound to trace its metabolic fate and quantify fluxes through connected pathways.
Materials:
-
Culture medium with a known, controlled concentration of unlabeled methionine.
-
This compound
-
Cell quenching solution (e.g., -20°C 60% methanol)
-
Metabolite extraction buffer
-
LC-MS or GC-MS system.
Methodology:
-
Steady-State Cell Culture:
-
Culture cells in a defined medium until they reach a metabolic steady state.
-
-
Isotopic Labeling:
-
Introduce this compound into the culture medium at a defined time point (t=0).
-
Collect cell samples and media at multiple time points after the introduction of the tracer.
-
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the cell suspension to a cold quenching solution.
-
Separate cells from the quenching solution by centrifugation.
-
Extract intracellular metabolites using a suitable extraction buffer.
-
-
Metabolite Analysis:
-
Analyze the isotopic labeling patterns of methionine and its downstream metabolites in the cell extracts and media samples using LC-MS or GC-MS.
-
-
Flux Calculation:
-
Use the measured labeling dynamics and a metabolic network model to calculate the intracellular metabolic fluxes.
-
Experimental Workflow and Logic
The successful application of this compound relies on a well-structured experimental workflow. The following diagram illustrates a generalized workflow applicable to both SILAC and MFA experiments.
Figure 2: A generalized experimental workflow for studies using this compound.
By following this comprehensive guide, researchers can safely and effectively utilize this compound to gain valuable insights into complex biological systems.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae. | Sigma-Aldrich [sigmaaldrich.com]
L-Methionine-1-13C supplier and purchasing information
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on L-Methionine-1-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines suppliers, purchasing information, detailed experimental protocols, and key metabolic pathways involving methionine.
This compound: Supplier and Purchasing Information
This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-methionine, where the carbon atom at the carboxyl group is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing and quantification of methionine metabolism and its incorporation into proteins in various experimental settings.
Several reputable suppliers offer this compound for research purposes. The table below summarizes key purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Catalog Number (Example) | Purity | Available Quantities (Examples) | CAS Number |
| Sigma-Aldrich (Merck) | 490083 | ≥99 atom % ¹³C, ≥98% (CP) | 25 mg, 100 mg, 250 mg | 81202-04-2 |
| Cambridge Isotope Laboratories, Inc. | CLM-3267 | 99 atom % ¹³C, Chemical Purity >98% | 25 mg, 100 mg, 250 mg, 1 g | 81202-04-2 |
| MedChemExpress | HY-N0326S4 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 81202-04-2 |
| Thermo Fisher Scientific (Gibco™) | A14133 | Not specified | 225 mg | 81202-04-2 |
Core Applications and Experimental Protocols
This compound is a versatile tool in metabolic research, proteomics, and drug development. Its primary applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis (MFA) to study cellular metabolism, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural and functional studies of proteins.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the quantitative analysis of proteomes. It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" control population grown in the presence of the natural amino acid.
-
Cell Culture Medium Preparation:
-
Prepare two types of cell culture media: a "light" medium containing standard L-methionine and a "heavy" medium where standard L-methionine is replaced with L-Methionine-1-¹³C.
-
The base medium (e.g., DMEM, RPMI-1640) must be deficient in L-methionine.
-
Supplement both media with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum. The final concentration of L-Methionine-1-¹³C in the heavy medium should be the same as the standard L-methionine concentration in the light medium.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.
-
Subculture the cells for a minimum of five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome. The efficiency of incorporation can be monitored by mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, stimulus) to one of the cell populations. The other population serves as the control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
The mixed protein sample can be separated by 1D SDS-PAGE, and the gel bands excised for in-gel tryptic digestion. Alternatively, in-solution digestion of the mixed lysate can be performed.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of ¹³C. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two samples.
-
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a cell. By tracing the incorporation of ¹³C from a labeled substrate like L-Methionine-1-¹³C into various intracellular metabolites, researchers can map and quantify the flow of carbon through metabolic pathways.
-
Cell Culturing and Isotopic Labeling:
-
Culture cells in a chemically defined medium where the sole source of methionine is L-Methionine-1-¹³C.
-
Allow the cells to reach a metabolic and isotopic steady state. This is typically achieved by growing the cells in the labeling medium for a period that allows for multiple cell doublings.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells, for example, by using cold methanol.
-
Extract the intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, chloroform, and water).
-
-
Metabolite Analysis:
-
Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.
-
The analysis will determine the mass isotopomer distribution (MID) for key metabolites, which reflects the pattern of ¹³C incorporation.
-
-
Flux Calculation:
-
Use computational software to fit the experimentally determined MIDs to a metabolic network model.
-
This analysis will yield the intracellular metabolic fluxes, providing a quantitative understanding of the cellular metabolic state.
-
Signaling Pathways and Experimental Workflows
The metabolism of methionine is central to several critical cellular processes, including one-carbon metabolism, the transmethylation pathway, and the transsulfuration pathway. Understanding these pathways is essential for interpreting data from experiments using L-Methionine-1-¹³C.
Methionine Metabolism Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving methionine.
Caption: Overview of Methionine Metabolism.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for SILAC and ¹³C-MFA experiments.
Caption: SILAC Experimental Workflow.
Caption: ¹³C-Metabolic Flux Analysis Workflow.
This technical guide provides a foundational understanding of L-Methionine-1-¹³C and its applications. Researchers are encouraged to consult the original research articles and supplier documentation for more specific details and optimization of these protocols for their particular experimental systems.
Unraveling Cellular Metabolism: A Technical Guide to Metabolic Flux Analysis Using L-Methionine-1-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental concepts of metabolic flux analysis (MFA) with a specific focus on the application of L-Methionine-1-13C as a stable isotope tracer. Metabolic flux analysis is a powerful technique for elucidating the rates of metabolic reactions within a biological system, providing a quantitative understanding of cellular physiology. By tracing the path of isotopically labeled molecules like this compound, researchers can map the flow of metabolites through complex biochemical networks. This guide provides detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and signaling pathways to empower researchers in their quest to understand and manipulate cellular metabolism for scientific discovery and therapeutic development.
Core Principles of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a methodology used to quantify intracellular metabolic fluxes.[1] The core principle involves introducing a substrate labeled with the stable isotope 13C into a cell culture.[1] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes in the metabolites, known as mass isotopomer distributions, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] By analyzing these labeling patterns in the context of a stoichiometric model of the metabolic network, the rates of individual reactions (fluxes) can be calculated.[1]
L-Methionine, an essential amino acid, plays a central role in numerous cellular processes, including protein synthesis, one-carbon metabolism, and the production of the universal methyl donor, S-adenosylmethionine (SAM).[2] Using this compound, where the carbon atom of the carboxyl group is labeled, allows for the precise tracing of methionine's metabolic fate. This provides critical insights into pathways such as the methionine cycle and the transsulfuration pathway.
Experimental Protocols
A successful 13C-MFA experiment using this compound requires careful planning and execution. The following is a detailed protocol for mammalian cell culture, adapted from established methodologies.[3][4]
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding and Culture:
-
Seed mammalian cells (e.g., human fibrosarcoma cell line HT1080) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Grow cells to 70-80% confluency for labeling experiments.[3]
-
-
Media Preparation for Labeling:
-
Prepare DMEM devoid of unlabeled L-methionine.
-
Supplement this medium with this compound at a concentration identical to that in standard DMEM.[3] Other essential components of the medium should remain unchanged.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled methionine.
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This is the point where the isotopic enrichment of intracellular metabolites becomes constant over time.[5] The time required to reach steady state depends on the cell type and the specific metabolic pathways being investigated. For methionine metabolism, labeling kinetics can be measured over a time course (e.g., 1, 5, 24, and 42 hours) to determine the optimal labeling time.[3][6]
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
To halt metabolic activity instantly, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
-
Extraction:
-
Add a pre-chilled (-20°C) extraction solvent, such as 80% methanol, to the cell monolayer.
-
Incubate on ice for 10 minutes to ensure complete extraction of intracellular metabolites.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the metabolite extract using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
-
Protocol 3: LC-MS Analysis
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect and quantify the mass isotopologues of methionine and its downstream metabolites (e.g., S-adenosylmethionine, homocysteine) in full scan mode or using selected reaction monitoring (SRM).
-
-
Data Analysis:
-
Process the raw LC-MS data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest.
-
Correct the MIDs for the natural abundance of 13C.
-
Use the corrected MIDs and a stoichiometric model of methionine metabolism to calculate the metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Quantitative Data Presentation
The following tables summarize quantitative metabolic flux data obtained from studies utilizing 13C-labeled methionine. These values provide a snapshot of the metabolic activity in different cell types and conditions.
Table 1: Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line (HT1080) [3][4][7]
| Metabolic Flux | HT1080M+ (MTAP-positive) | HT1080M- (MTAP-negative) | Unit |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | nmol/μL-cells/h |
| Transmethylation | ~15% of net uptake | ~15% of net uptake | % |
| Propylamine Transfer | ~15% of net uptake | 0.11 ± 0.015 | nmol/μL-cells/h |
| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 | nmol/μL-cells/h |
| Net Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 | nmol/μL-cells/h |
Table 2: Metabolic Fluxes in S-adenosyl-L-methionine (SAM) Producing Saccharomyces cerevisiae [8]
| Metabolic Flux | High SAM-producing Strain (Kyokai no. 6) | Control Strain (S288C) | Unit |
| Tricarboxylic Acid (TCA) Cycle Flux | Considerably Increased | Baseline | Relative Flux |
| Oxidative Phosphorylation | Increased | Baseline | Relative Flux |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound metabolic flux analysis.
Applications in Drug Development
Metabolic flux analysis using this compound is a valuable tool in the drug development pipeline, offering insights that can guide target identification, validation, and mechanism of action studies.
-
Target Identification and Validation: Many diseases, particularly cancer, exhibit altered methionine metabolism.[2] By quantifying the fluxes through the methionine cycle and related pathways in diseased versus healthy cells, researchers can identify enzymes that are critical for the survival and proliferation of pathogenic cells.[9] These enzymes represent potential targets for novel therapeutic interventions. For instance, a heightened reliance on a specific pathway for methionine regeneration could be exploited by a targeted inhibitor.
-
Mechanism of Action Studies: When a drug candidate is developed, understanding its precise mechanism of action is crucial. 13C-MFA can reveal how a compound perturbs cellular metabolism. By treating cells with a drug and tracing the fate of this compound, researchers can determine which specific metabolic reactions are inhibited or activated by the compound. This information is invaluable for optimizing drug efficacy and minimizing off-target effects.
-
Biopharmaceutical Production: In the production of protein-based therapeutics using mammalian cell lines (e.g., CHO cells), optimizing cellular metabolism is key to maximizing product yield and quality.[10] 13C-MFA can be used to understand how different culture conditions or genetic modifications impact methionine metabolism and, consequently, protein synthesis. This knowledge can be applied to rationally engineer cell lines and bioprocesses for enhanced production of biopharmaceuticals.[10]
Conclusion
Metabolic flux analysis using this compound provides a powerful lens through which to view the intricate workings of cellular metabolism. This technical guide has outlined the core principles, provided detailed experimental protocols, and presented quantitative data to facilitate the application of this technique. The ability to quantify the flow of metabolites through key pathways such as the methionine cycle and transsulfuration pathway offers unparalleled insights into cellular physiology. For researchers in basic science and professionals in drug development, mastering this technique opens new avenues for understanding disease, identifying novel therapeutic targets, and optimizing biopharmaceutical production. As our understanding of the metabolic underpinnings of health and disease continues to grow, the application of 13C-MFA with tracers like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 orchestrates with SAMTOR to govern mTORC1 methionine sensing via Arg-methylation of NPRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual workflows for 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. scispace.com [scispace.com]
- 8. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. par.nsf.gov [par.nsf.gov]
L-Methionine-1-13C as an Essential Amino Acid Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and polyamine synthesis.[1] Its metabolic significance makes it a crucial target for investigation in various research fields, from fundamental metabolic studies to clinical diagnostics and drug development. The use of stable isotope-labeled L-Methionine, particularly L-Methionine-1-13C, provides a powerful and non-invasive tool to trace its metabolic fate in vivo and in vitro. This technical guide offers a comprehensive overview of the applications of this compound as a tracer, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
This compound is a form of L-Methionine where the carbon atom at the carboxyl position is replaced with its stable isotope, 13C.[2][3] This labeling allows for the precise tracking of methionine metabolism through various analytical techniques, most notably mass spectrometry.[4] The insights gained from these tracer studies are invaluable for understanding disease pathogenesis, assessing organ function, and evaluating the efficacy of therapeutic interventions.
Core Applications of this compound Tracer
The versatility of this compound as a tracer allows for its application in a wide range of research areas. Two of the most prominent applications are the measurement of protein synthesis rates and the assessment of hepatic mitochondrial function through breath tests.
Measurement of Protein Synthesis
Stable isotope-labeled amino acids are instrumental in quantifying the dynamic process of protein synthesis.[5] this compound can be used to determine the fractional synthetic rate (FSR) of proteins in various tissues, providing insights into muscle physiology, sarcopenia, and the anabolic response to nutrition and exercise.
13C-Methionine Breath Test for Liver Function
The 13C-Methionine Breath Test is a non-invasive diagnostic tool for assessing hepatic mitochondrial function.[6] The liver is the primary site of methionine metabolism, and the rate of 13CO2 exhalation following the administration of this compound reflects the metabolic capacity of the liver.[7]
Quantitative Data from this compound Tracer Studies
The following tables summarize quantitative data from studies utilizing this compound and other methionine isotopologues as tracers.
Table 1: Muscle Protein Fractional Synthetic Rate (FSR) using Methionine Tracers
| Study Population | Tracer | Tissue | FSR (%/h) (mean ± SEM/SD) | Reference |
| Healthy Adult Humans | L-[methyl-11C]methionine | Skeletal Muscle | 0.125 ± 0.01 | [8][9] |
| C2C12 Myotubes | methyl[D3]-13C-methionine | Cellular Protein | 2.6 ± 0.1 (at 6h) | [5][10][11][12] |
| C2C12 Myotubes | methyl[D3]-13C-methionine | Cellular Protein | 1.4 ± 0.01 (at 48h) | [5][10][11][12] |
Table 2: 13C-Methionine Breath Test Data in Healthy and Clinical Populations
| Study Population | Tracer | Key Parameter | Value (mean ± SD) | Reference |
| Healthy Male Subjects (Basal) | L-methionine-1-13COOH | % Cumulative Dose of 13CO2 Recovered (120 min) | 10.25 ± 1.0 | [7] |
| Healthy Male Subjects (After Ethanol) | L-methionine-1-13COOH | % Cumulative Dose of 13CO2 Recovered (120 min) | 5.03 ± 1.8 | [7] |
| Healthy Male Subjects (Basal) | [methyl-13C]-methionine | % Cumulative Dose of 13CO2 Recovered (120 min) | 4.07 ± 0.8 | [7] |
| Healthy Male Subjects (After Ethanol) | [methyl-13C]-methionine | % Cumulative Dose of 13CO2 Recovered (120 min) | 2.16 ± 0.9 | [7] |
| Healthy Subjects | [13C]methionine | DOB Mean Peak | 11 ± 0.9 | [6] |
| HIV-infected patients (normal lactate) | [13C]methionine | DOB Mean Peak | 8.82 ± 0.62 | [6] |
| HIV-infected patients (hyperlactatemia) | [13C]methionine | DOB Mean Peak | 4.98 ± 0.68 | [6] |
DOB: Delta Over Baseline
Table 3: Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line
| Cell Line | Metabolic Flux | Flux Rate (nmol/μL-cells/h) (mean ± SD) | Reference |
| HT1080M- | Net Methionine Uptake | ~0.8 ± 0.1 | [1] |
| HT1080M+ | Net Methionine Uptake | ~0.8 ± 0.1 | [1] |
| HT1080M- | Transmethylation | ~15% of net uptake | [1][13][14] |
| HT1080M+ | Transmethylation | ~15% of net uptake | [1][13][14] |
| HT1080M- | Propylamine Transfer | ~15% of net uptake | [1][13][14] |
| HT1080M+ | Propylamine Transfer | ~15% of net uptake | [1][13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: Measurement of Muscle Protein Synthesis using Primed, Continuous Infusion
This protocol is a standard method for determining the fractional synthetic rate (FSR) of muscle proteins.
1. Subject Preparation:
-
Subjects should fast overnight for at least 8-10 hours.
-
Two intravenous catheters are placed: one for tracer infusion and one in a contralateral hand vein (heated for arterialized venous blood sampling).
2. Tracer Administration:
-
A priming dose of this compound is administered to rapidly achieve isotopic equilibrium.
-
This is followed by a continuous intravenous infusion of the tracer at a constant rate for the duration of the study (typically 3-6 hours).
3. Muscle Biopsy:
-
A baseline muscle biopsy is taken from a suitable muscle (e.g., vastus lateralis) before the start of the infusion.
-
A second biopsy is taken from the same muscle at the end of the infusion period.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
4. Sample Processing and Analysis:
-
Blood samples are collected at regular intervals to ensure isotopic steady state in the plasma.
-
Muscle tissue is processed to isolate protein-bound amino acids and intracellular free amino acids.
-
The enrichment of this compound in plasma, intracellular free amino acid pools, and protein hydrolysates is determined by mass spectrometry (GC-MS or LC-MS/MS).[15][16][17][18]
5. Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the following formula:
FSR (%/h) = (E_p / E_precursor) / t * 100
Where:
-
E_p is the enrichment of this compound in the protein-bound pool (final biopsy minus baseline biopsy).
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma or intracellular free amino acids) during the infusion period.
-
t is the duration of the infusion in hours.
Protocol 2: 13C-Methionine Breath Test for Hepatic Mitochondrial Function
This non-invasive test is used to assess the liver's capacity to metabolize methionine.
1. Patient Preparation:
-
Patients should fast overnight (at least 8 hours).
-
Smoking and consumption of carbonated beverages should be avoided before the test.
2. Tracer Administration:
-
A baseline breath sample is collected.
-
The patient ingests a dose of this compound (typically 2 mg/kg body weight) dissolved in water.[6]
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals (e.g., every 10-15 minutes) for a period of 90-120 minutes.[7]
4. Sample Analysis:
-
The ratio of 13CO2 to 12CO2 in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).[19]
5. Data Analysis:
-
The results are expressed as the delta over baseline (DOB) of the 13CO2/12CO2 ratio.
-
The percentage of the administered 13C dose recovered in the breath over time is calculated.
Signaling Pathways and Metabolic Workflows
The metabolism of methionine is intricately linked to several key cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of tracer studies.
Methionine Metabolism Overview
Methionine undergoes a series of interconnected metabolic reactions, primarily in the liver, which can be broadly categorized into the methionine cycle, the transsulfuration pathway, and the salvage pathway.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 3. L -Methionine-1-13C 13C 99atom 81202-04-2 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [13C]Methionine breath test: a novel method to detect antiretroviral drug-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle protein synthesis by positron-emission tomography with l-[methyl-11C]methionine in adult humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscle protein synthesis by positron-emission tomography with L-[methyl-11C]methionine in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profiles.foxchase.org [profiles.foxchase.org]
- 15. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of isotopic enrichments of [1-13C]homocysteine, [1-13C]methionine and [2H3-methyl-1-13C]methionine in human plasma by gas chromatography-negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Simple 13C-urea breath test with infra-red spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Methionine-1-13C: A Comprehensive Technical Guide to its History, Development, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and the production of metabolites vital for cellular function. The introduction of isotopically labeled L-Methionine, particularly L-Methionine-1-13C, has revolutionized the study of these pathways, offering a non-radioactive, stable tracer to investigate metabolic fluxes in both health and disease. This technical guide provides an in-depth exploration of the history, development, and diverse applications of this compound as a powerful research tool.
History and Development
The use of stable isotopes as tracers in metabolic research dates back to the mid-20th century. The development of this compound was a significant advancement, providing a safe and effective means to probe methionine metabolism in vivo. Early studies focused on understanding the fundamental pathways of methionine utilization, including its incorporation into proteins and its role as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body.
The synthesis of this compound involves the introduction of a carbon-13 isotope at the carboxyl position of the methionine molecule. This specific labeling allows for the tracing of the carbon backbone of methionine through various metabolic fates. Advances in synthetic chemistry have made high-purity this compound commercially available, facilitating its widespread adoption in the research community.[1][2][3]
Applications in Research and Drug Development
The unique properties of this compound have led to its application in a wide array of research fields, from fundamental metabolic studies to clinical diagnostics and drug development.
Metabolic Studies
This compound is extensively used to quantify the rates of key metabolic pathways involving methionine. Through techniques such as stable isotope tracer infusion followed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the flux through:
-
Protein Synthesis: The rate of incorporation of this compound into newly synthesized proteins provides a direct measure of protein synthesis rates in various tissues.
-
Transmethylation: This pathway involves the transfer of a methyl group from SAM to a wide range of acceptor molecules. By tracking the fate of the 13C label, the overall rate of transmethylation can be quantified.[4]
-
Transsulfuration: This pathway converts homocysteine, a product of transmethylation, to cysteine. This compound tracing allows for the measurement of the flux through this critical pathway for sulfur amino acid metabolism.[4]
-
Remethylation: The regeneration of methionine from homocysteine can also be assessed using this compound, providing insights into one-carbon metabolism.[4]
Oncology
A significant application of methionine tracers lies in the field of oncology. Many cancer cells exhibit a phenomenon known as "methionine addiction," where they have an absolute requirement for exogenous methionine for their growth and survival, even if they can synthesize it endogenously.[5][6][7] This metabolic vulnerability has been exploited for both diagnostic and therapeutic purposes.
Positron Emission Tomography (PET) using the radiolabeled analog, [11C]-L-Methionine, is a clinically established imaging technique for detecting and staging various cancers, particularly brain tumors.[8] The increased uptake of the tracer in tumor cells provides a clear contrast for imaging. While this compound is a stable isotope and not used for PET imaging, it is an invaluable tool in preclinical cancer research to study the metabolic rewiring of cancer cells and to evaluate the efficacy of drugs targeting methionine metabolism.[9][10]
Neuroscience
Methionine metabolism is crucial for the synthesis of neurotransmitters and other neurochemicals. This compound can be used to trace the contribution of methionine to these pathways in the brain.[11] For instance, it can help elucidate the dynamics of neurotransmitter synthesis and turnover in neurodegenerative diseases and psychiatric disorders.[12]
Drug Development
In the pharmaceutical industry, this compound serves as a valuable tool in various stages of drug development. It can be used to:
-
Elucidate drug mechanisms: By observing how a drug candidate affects methionine metabolism, researchers can gain insights into its mechanism of action.
-
Assess drug efficacy: The tracer can be used to monitor the metabolic response to a therapeutic intervention.[13]
-
Study drug-induced metabolic changes: It can help identify any off-target effects of a drug on methionine metabolism.
Quantitative Data on Methionine Metabolism
The use of this compound as a tracer has generated a wealth of quantitative data on the dynamics of methionine metabolism in various physiological and pathological states. The following tables summarize key findings from studies utilizing this powerful research tool.
| Metabolic Flux | Physiological State | Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |
| Transmethylation | Postabsorptive | 5.8 ± 0.6 | [14] |
| Fed | 14.0 ± 1.3 | [14] | |
| Transsulfuration | Postabsorptive | 4.0 ± 0.4 | [14] |
| Fed | 8.3 ± 0.6 | [14] | |
| Remethylation | Postabsorptive | 1.8 ± 0.4 | [14] |
| Fed | 5.7 ± 0.9 | [14] | |
| Protein Synthesis | Postabsorptive | 20.0 ± 0.5 | [14] |
| Fed | 26.0 ± 2.5 | [14] |
Table 1: Methionine Metabolic Fluxes in Healthy Humans in Fed vs. Postabsorptive States.
| Cell Line | Genotype | Net Methionine Uptake (nmol/μL-cells/h) | Transmethylation Flux (nmol/μL-cells/h) | Propylamine Transfer Flux (nmol/μL-cells/h) | Reference |
| HT1080M+ | MTAP+ | ~0.8 | ~0.12 | ~0.12 | [9] |
| HT1080M- | MTAP- | ~0.8 | ~0.12 | ~0.12 | [9] |
Table 2: Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line with and without MTAP Expression.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vivo Stable Isotope Tracer Infusion in Humans
Objective: To quantify whole-body methionine metabolic fluxes.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Breath collection bags
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatography-mass spectrometer (LC-MS)
-
Isotope ratio mass spectrometer (IRMS)
Procedure:
-
Subject Preparation: Subjects are typically studied in either a postabsorptive (overnight fast) or fed state. For fed studies, a standardized meal or continuous enteral feeding is provided.[14]
-
Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other for blood sampling.
-
Primed, Constant Infusion: A priming dose of this compound is administered to rapidly achieve isotopic equilibrium, followed by a continuous infusion at a known rate for a period of several hours (e.g., 5 hours).[14]
-
Sample Collection:
-
Blood Samples: Blood samples are collected at regular intervals before and during the infusion to measure the isotopic enrichment of methionine and its metabolites in plasma.
-
Breath Samples: Expired air is collected at regular intervals to measure the enrichment of 13CO2, a product of methionine oxidation.[15][16]
-
-
Sample Analysis:
-
Plasma Analysis: Plasma is separated from blood samples, and proteins are precipitated. The supernatant is then analyzed by GC-MS or LC-MS to determine the isotopic enrichment of this compound and its metabolites.[17][18][19][20][21]
-
Breath Analysis: The 13CO2 enrichment in breath samples is analyzed by IRMS.
-
-
Data Analysis: The isotopic enrichment data are used in conjunction with metabolic models to calculate the rates of methionine transmethylation, transsulfuration, remethylation, and incorporation into protein.
Protocol 2: 13C-Methionine Breath Test
Objective: To assess hepatic mitochondrial function through the measurement of methionine oxidation.
Materials:
-
This compound (oral solution)
-
Breath collection bags or a breath analysis instrument
-
Isotope ratio mass spectrometer (IRMS) or non-dispersive isotope-selective infrared spectroscopy (NDIRS)
Procedure:
-
Baseline Breath Sample: A baseline breath sample is collected from the subject before the administration of the tracer.[16][22]
-
Tracer Administration: The subject ingests a precisely weighed oral dose of this compound dissolved in water.[16]
-
Post-Dose Breath Samples: Breath samples are collected at regular intervals (e.g., every 10-20 minutes) for a period of 2-3 hours after tracer ingestion.[16][22][23]
-
Sample Analysis: The 13CO2 enrichment in the collected breath samples is measured using IRMS or NDIRS.
-
Data Analysis: The rate of 13CO2 excretion is calculated and expressed as a percentage of the administered dose recovered per hour. The cumulative percentage of the dose recovered over the entire collection period is also determined.[16] This provides an index of the liver's capacity to oxidize methionine.
Protocol 3: LC-MS/MS Analysis of this compound in Plasma
Objective: To accurately quantify the concentration and isotopic enrichment of this compound in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
-
Internal standard (e.g., L-Methionine-d3)
-
Protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of the internal standard.
-
Precipitate the plasma proteins by adding a protein precipitation agent.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify L-Methionine and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations of L-Methionine and this compound.
-
Calculate the concentration and isotopic enrichment of this compound in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
Methionine Metabolism Pathways
Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.
Experimental Workflow for a Stable Isotope Tracer Study
Caption: Typical workflow for an in vivo stable isotope tracer study.
Logical Diagram of Methionine PET in Oncology
Caption: Principle of [11C]-Methionine PET imaging in oncology.
Conclusion
This compound has proven to be an indispensable tool for researchers, scientists, and drug development professionals. Its ability to safely and accurately trace the intricate pathways of methionine metabolism has provided profound insights into human physiology and the pathophysiology of numerous diseases. From quantifying metabolic fluxes in fundamental research to aiding in the development of novel cancer therapies, the applications of this compound continue to expand. As analytical technologies advance, this stable isotope tracer will undoubtedly play an even more critical role in unraveling the complexities of cellular metabolism and driving the development of next-generation diagnostics and therapeutics.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of L- and D-[methyl-11C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L -Methionine-1-13C 13C 99atom 81202-04-2 [sigmaaldrich.com]
- 4. In vivo stable isotope measurements of methyl metabolism: applications in pathophysiology and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered Methionine Metabolism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-[methyl-11C]Methionine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 18. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of isotopic enrichments of [1-13C]homocysteine, [1-13C]methionine and [2H3-methyl-1-13C]methionine in human plasma by gas chromatography-negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. digestivehealth.org.au [digestivehealth.org.au]
- 22. seahorse-labs.com [seahorse-labs.com]
- 23. benchchem.com [benchchem.com]
L-Methionine-1-13C: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability, storage, and handling of L-Methionine-1-13C, a stable isotope-labeled amino acid crucial for various research applications. Its utility as a tracer in metabolic flux analysis, a standard in quantitative mass spectrometry, and its role in proteomics necessitates a thorough understanding of its chemical integrity.
Chemical Stability Profile
This compound is a stable solid under standard ambient conditions. However, its stability can be compromised by exposure to heat, light, moisture, and reactive chemical species, particularly in solution or in complex biological matrices.
Degradation Pathways: The primary degradation routes for methionine, and by extension its isotopologues, involve oxidation and reactions with other molecules, such as reducing sugars.
-
Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This process can be initiated by reactive oxygen species or exposure to oxidizing agents.
-
Maillard Reaction and Strecker Degradation: In the presence of reducing sugars and heat, L-methionine can undergo the Maillard reaction. A key step in this complex series of reactions is the Strecker degradation of the amino acid, which can lead to the formation of volatile aroma compounds like methional.[1][2] The initial degradation of L-methionine can also proceed through decarboxylation to produce 3-(methylthio)propylamine.[2]
Recommended Storage Conditions
Proper storage is critical to maintain the isotopic and chemical purity of this compound. Recommendations vary based on whether the compound is in solid form or in solution.
| Form | Temperature | Conditions | Duration | Reference |
| Solid (Neat) | Room Temperature | Store away from light and moisture. | Not specified | [3][4] |
| Solid (Neat) | 4°C | Sealed storage, away from moisture and light. | Not specified | [5] |
| In Solvent | -20°C | Sealed storage, away from moisture and light. | Up to 1 month | [5] |
| In Solvent | -80°C | Sealed storage, away from moisture and light. | Up to 6 months | [5] |
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use.[5]
Handling and Safety Guidelines
While L-Methionine is not classified as a hazardous substance, proper laboratory practices are essential to prevent contamination and ensure user safety.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and gloves.[7]
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid dust formation when handling the solid compound.[8]
-
Incompatibilities: Avoid strong oxidizing agents, as they can lead to violent reactions.[6]
-
Storage Containers: Store in tightly closed containers in a dry area.[7]
Biochemical Pathways
L-Methionine is a central node in cellular metabolism. It is a precursor for the universal methyl donor S-adenosylmethionine (SAM) and can be regenerated from homocysteine in the methionine cycle. It is also linked to the transsulfuration pathway for the synthesis of cysteine.[9] Understanding these pathways is critical when using this compound as a tracer to study metabolic flux.
Experimental Protocols: Stability Assessment
Assessing the stability of this compound, especially in complex mixtures or under stress conditions (e.g., in food processing models), often involves analytical techniques that can separate and identify potential degradation products. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is one such powerful method.[1][2]
General Protocol for Py-GC/MS Analysis:
-
Sample Preparation: A model system is created, for instance, by mixing this compound with a carbohydrate like D-glucose.[1] The sample is then lyophilized or dried.
-
Pyrolysis: A small amount of the prepared sample is placed in a pyrolysis unit connected to the GC/MS system. The sample is rapidly heated to a high temperature (e.g., 300°C) to induce thermal degradation.[2]
-
Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column. The column separates the different compounds based on their boiling points and interaction with the stationary phase. A typical temperature program might start at a low temperature, ramp up to a high temperature, and then hold for a period to ensure all compounds elute.[2]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
Data Analysis: The mass spectra are compared against spectral libraries (e.g., NIST/Wiley) to identify the chemical structures of the degradation products.[2] The presence of the 13C label helps in elucidating the fragmentation pathways of the original this compound molecule.[1]
References
- 1. Carbohydrate and amino acid degradation pathways in L-methionine/D-[13C] glucose model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 4. L-Methionine (methyl-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. ajiaminoscience.eu [ajiaminoscience.eu]
- 8. isotope.com [isotope.com]
- 9. Methionine - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to ¹³C Isotope Labeling in Scientific Research
An In-depth Technical Guide on the Natural Abundance of ¹³C and Its Application in Labeling Studies for Researchers, Scientists, and Drug Development Professionals.
The stable, non-radioactive isotope of carbon, ¹³C, has become an indispensable tool in a wide array of scientific disciplines, including metabolic research, drug development, and environmental science. Its unique properties allow researchers to trace the fate of carbon atoms through complex biological and chemical systems, providing unparalleled insights into metabolic pathways, reaction mechanisms, and the flow of nutrients. This technical guide provides a comprehensive overview of the natural abundance of ¹³C, its key characteristics, and detailed methodologies for its application in labeling studies.
The Foundation: Natural Abundance and Properties of ¹³C
Carbon, the fundamental element of life, exists primarily in two stable isotopic forms: ¹²C and ¹³C. The vast majority of carbon in nature is ¹²C, with ¹³C accounting for a small but significant fraction. This low natural abundance is a key advantage in labeling studies, as the introduction of ¹³C-enriched compounds creates a distinct isotopic signature that can be readily detected against the natural background.
Table 1: Key Properties and Natural Abundance of Carbon Isotopes
| Property | ¹²C | ¹³C |
| Natural Abundance | ~98.9%[1] | ~1.1%[1] |
| Atomic Mass (amu) | 12.000000 | 13.003355 |
| Protons | 6 | 6 |
| Neutrons | 6 | 7 |
| Nuclear Spin (I) | 0 | 1/2 |
| NMR Activity | Inactive | Active[2] |
The non-zero nuclear spin of ¹³C makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.[2] In contrast, the most abundant carbon isotope, ¹²C, is NMR-inactive. This property, combined with its stability, makes ¹³C an ideal tracer for investigating the carbon backbone of molecules.
The Core Technique: ¹³C Isotopic Labeling
Isotopic labeling with ¹³C involves the strategic replacement of ¹²C atoms with ¹³C atoms in a molecule of interest. This "labeled" molecule is then introduced into a biological or chemical system, and its journey is monitored using analytical techniques such as Mass Spectrometry (MS) and NMR Spectroscopy.[3]
The fundamental principle lies in supplying a ¹³C-enriched substrate, such as glucose or an amino acid, to cells or an organism.[3] This labeled substrate is taken up and metabolized, leading to the incorporation of ¹³C into a wide range of downstream metabolites. By analyzing the mass or NMR signal of these metabolites, researchers can map the flow of carbon through metabolic pathways, a process known as metabolic flux analysis (MFA).[3][4]
Experimental Protocols: A Step-by-Step Guide
The success of a ¹³C labeling study hinges on meticulous experimental design and execution. The following protocols provide a detailed guide for key stages of a typical experiment, from cell culture to sample analysis.
Protocol 1: Stable Isotope Labeling in Cell Culture with [U-¹³C₆]-Glucose
This protocol describes the labeling of adherent mammalian cells with uniformly labeled ¹³C-glucose.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the standard medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-D-Glucose
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest.[5]
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free basal medium with the desired concentration of [U-¹³C₆]-D-glucose (typically matching the concentration in the standard growth medium, e.g., 11-25 mM).[5] Add dFBS to a final concentration of 10%. Sterile filter the complete labeling medium through a 0.22 µm filter.[5]
-
Initiation of Labeling:
-
Incubation: Place the cells back into the incubator for the desired labeling period. The duration required to reach isotopic steady state depends on the metabolic pathway of interest and should be determined empirically, but is often at least two to three cell doubling times for stationary MFA.[6][7]
Protocol 2: Sample Quenching and Metabolite Extraction
Rapidly halting metabolic activity is crucial to preserve the isotopic labeling patterns at the time of harvest.
Materials:
-
Ice-cold (-80°C) 80% methanol[5]
-
Liquid nitrogen or dry ice
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching 4°C
Methodology:
-
Quenching:
-
For adherent cells, aspirate the labeling medium.
-
Immediately place the culture plate on a bed of dry ice or in liquid nitrogen to flash-freeze the cells and halt metabolic activity.[8]
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well.[5]
-
Place the plate on dry ice and use a cell scraper to scrape the cells into the cold solvent.[9]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
-
Cell Lysis and Protein Precipitation:
-
Sample Collection:
Protocol 3: Analysis of ¹³C-Labeled Metabolites by LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for detecting and quantifying ¹³C incorporation into metabolites.
Materials:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
-
Appropriate LC column for the metabolites of interest (e.g., HILIC for polar metabolites)
-
Mobile phases (e.g., for HILIC: Solvent A - water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid; Solvent B - 95% acetonitrile (B52724) with 10 mM ammonium acetate and 0.1% formic acid)
-
Reconstitution solvent (e.g., 50% methanol)
-
LC autosampler vials
Methodology:
-
Sample Preparation:
-
Dry the metabolite extracts from Protocol 2 using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent.[10]
-
Vortex thoroughly to dissolve the metabolites.
-
Centrifuge at high speed to pellet any insoluble material.
-
Transfer the supernatant to an LC autosampler vial.[11]
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect the metabolites using the mass spectrometer in full scan mode to observe the mass isotopologue distributions (MIDs).
-
Perform tandem MS (MS/MS) to confirm the identity of the metabolites.
-
Protocol 4: Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy
NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule.
Materials:
-
NMR spectrometer with a ¹³C-sensitive probe
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (5 mm)
-
Internal standard (e.g., DSS)
Methodology:
-
Sample Preparation:
-
Dry the metabolite extracts from Protocol 2.
-
Reconstitute the dried extract in a suitable volume of deuterated solvent containing a known concentration of an internal standard.[12]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and shim the NMR spectrometer.
-
Acquire a one-dimensional (1D) ¹³C NMR spectrum. For quantitative analysis, ensure a long relaxation delay (at least 5 times the longest T1 of the carbons being quantified) and a sufficient number of scans to achieve a high signal-to-noise ratio.[2]
-
For more detailed analysis, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC can be performed to correlate protons with their directly attached carbons.[13]
-
-
Data Processing and Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals of interest to determine the relative abundance of different isotopomers.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and metabolic pathways involved in ¹³C labeling studies. The following diagrams are generated using the Graphviz DOT language.
Relevance to Drug Development and Scientific Research
¹³C labeling studies are of paramount importance in drug development and various fields of scientific research:
-
Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled drug, researchers can identify the specific metabolic pathways and enzymes that are affected, providing crucial insights into the drug's mechanism of action.[3]
-
Target Engagement: ¹³C labeling can be used to confirm that a drug is interacting with its intended target by observing changes in the metabolic flux of pathways downstream of the target.[3]
-
Pharmacokinetics and Drug Metabolism: Administering a ¹³C-labeled drug allows for the tracking of its absorption, distribution, metabolism, and excretion (ADME) properties, which is essential for optimizing drug efficacy and safety.[8]
-
Disease Research: ¹³C-MFA is widely used to study metabolic reprogramming in diseases such as cancer, providing a detailed picture of how cancer cells alter their metabolism to support rapid proliferation.[4] This knowledge can be exploited to develop novel therapeutic strategies.
-
Environmental and Nutritional Science: The ratio of ¹³C to ¹²C in natural materials can provide information about their origin and the metabolic processes they have undergone. This has applications in fields such as paleoclimatology, ecology, and food science.[9]
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. graphviz.org [graphviz.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Protocol for In Vivo Labeling with L-Methionine-1-13C in Mice for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope labeling in vivo is a powerful technique to study protein synthesis, turnover, and metabolic flux in a physiological context. The use of L-Methionine-1-13C allows for the tracing of this essential amino acid's incorporation into newly synthesized proteins. This heavy-labeled methionine can be distinguished from its unlabeled counterpart by mass spectrometry, enabling the quantitative analysis of proteome dynamics in various tissues. This protocol details a method for in vivo labeling of mice with this compound via intraperitoneal injection, followed by tissue harvesting and preparation for quantitative proteomic analysis.
Methionine plays a central role in cellular metabolism, not only as a building block for proteins but also as a precursor for the universal methyl donor, S-adenosylmethionine (SAM). SAM is crucial for the methylation of a wide range of molecules, including DNA, RNA, histones, and other proteins, thereby influencing numerous cellular processes. By tracing the fate of the 1-13C carbon of methionine, researchers can gain insights into these fundamental pathways.
This protocol is designed to provide a reproducible workflow for researchers aiming to investigate dynamic changes in the proteome in response to various stimuli, disease states, or therapeutic interventions. The provided quantitative data on labeling efficiency in different tissues can serve as a benchmark for experimental design and data interpretation.
Data Presentation
The following tables summarize expected quantitative data for in vivo labeling with this compound in mice. These values are compiled from various studies and should be considered as a general guide. Actual labeling efficiencies may vary depending on the specific experimental conditions, including mouse strain, age, and physiological state.
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Recommendation |
| Isotope | This compound |
| Purity | ≥98% |
| Formulation | Dissolved in sterile 0.9% saline |
| Administration Route | Intraperitoneal (IP) Injection |
| Dosage | 5.2 mmol/kg body weight[1] |
| Injection Volume | 0.1 mL/10 g body weight[1] |
Table 2: Time-Dependent Incorporation of 13C Label in Mouse Tissues (Expected Efficiency)
| Tissue | 4 hours (%) | 8 hours (%) | 16 hours (%) | 24 hours (%) |
| Liver | 10 - 20 | 25 - 40 | 40 - 60 | 50 - 70 |
| Kidney | 8 - 15 | 20 - 35 | 35 - 55 | 45 - 65 |
| Skeletal Muscle | 2 - 5 | 5 - 10 | 10 - 20 | 15 - 25 |
| Brain | 1 - 3 | 3 - 7 | 5 - 12 | 8 - 18 |
| Heart | 3 - 7 | 8 - 15 | 15 - 25 | 20 - 35 |
| Plasma | 30 - 50 | 15 - 30 | 5 - 15 | < 5 |
Note: These are estimated values based on typical protein turnover rates in different tissues. Actual values should be determined empirically.
Experimental Protocols
I. In Vivo Labeling with this compound
This protocol describes the administration of this compound to mice via intraperitoneal injection.
Materials:
-
This compound (≥98% purity)
-
Sterile 0.9% saline solution
-
Syringes (1 mL) with 27-30 gauge needles
-
Experimental mice (e.g., C57BL/6, 8-12 weeks old)
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solution:
-
On the day of injection, calculate the required amount of this compound based on the total body weight of the mice to be injected and the desired dosage (5.2 mmol/kg).[1]
-
Dissolve the calculated amount of this compound in sterile 0.9% saline to achieve a final concentration that allows for an injection volume of 0.1 mL/10 g of body weight.[1]
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Administration:
-
Weigh each mouse immediately before injection.
-
Calculate the precise injection volume for each mouse.
-
Administer the this compound solution via intraperitoneal (IP) injection. Proper restraint and injection technique are crucial.
-
II. Tissue Collection and Processing
This protocol outlines the steps for harvesting and processing tissues for subsequent proteomic analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Cryovials or other appropriate storage tubes
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Lysis buffer (e.g., RIPA buffer, 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.
Procedure:
-
Euthanasia and Perfusion:
-
At the desired time point post-injection (e.g., 4, 8, 16, or 24 hours), euthanize the mouse using an approved method.
-
Perform cardiac perfusion with ice-cold PBS to remove blood from the tissues.
-
-
Tissue Dissection:
-
Immediately dissect the tissues of interest (e.g., liver, brain, kidney, skeletal muscle, heart).
-
Rinse the tissues briefly in ice-cold PBS to remove any remaining blood.
-
-
Snap-Freezing:
-
Blot the tissues dry with a clean lab wipe.
-
Snap-freeze the tissues in liquid nitrogen.
-
Store the frozen tissues at -80°C until further processing.
-
-
Tissue Homogenization and Protein Extraction:
-
Weigh the frozen tissue sample.
-
Add an appropriate volume of ice-cold lysis buffer (typically 5-10 volumes of the tissue weight).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
III. Sample Preparation for Mass Spectrometry
This protocol details the steps for preparing the protein extract for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH4HCO3)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Desalting columns (e.g., C18 spin columns)
Procedure:
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of the lysis buffer components (e.g., urea to < 1 M).
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 desalting column according to the manufacturer's protocol.
-
-
Sample Concentration and Reconstitution:
-
Dry the desalted peptides using a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
-
Mandatory Visualization
Caption: Experimental workflow for in vivo labeling with this compound in mice.
Caption: Methionine metabolism and its central role in protein synthesis and methylation.
References
Application Notes and Protocols for Quantitative Proteomics using L-Methionine-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative Proteomics with L-Methionine-1-¹³C SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate quantitative proteomics.[1][2][3] This technique relies on the incorporation of stable isotope-labeled amino acids into the proteome of living cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can achieve precise relative quantification of protein abundance between different experimental conditions.[3] The early mixing of cell populations in the SILAC workflow minimizes experimental variability that can be introduced during sample processing.[3]
L-Methionine-1-¹³C is an isotopic form of the essential amino acid methionine, where the carbon atom of the carboxyl group is replaced with the heavy isotope ¹³C. This results in a predictable mass shift in peptides containing methionine, allowing for their differentiation and quantification by mass spectrometry. The use of labeled methionine is particularly advantageous for studying protein synthesis, turnover, and the dynamics of methionine metabolism itself.[1]
These application notes provide detailed protocols for utilizing L-Methionine-1-¹³C in SILAC experiments, guidance on data presentation, and visualizations of common experimental workflows and relevant signaling pathways.
Applications in Research and Drug Development
The use of L-Methionine-1-¹³C in SILAC experiments is applicable to a wide range of research areas, including:
-
Drug Discovery and Development: Elucidating the mechanism of action of novel drug candidates by monitoring changes in the proteome of treated cells. This can help identify on-target and off-target effects and discover potential biomarkers of drug efficacy or toxicity.[1]
-
Signaling Pathway Analysis: Quantifying dynamic changes in protein expression and post-translational modifications within signaling cascades, such as the EGFR and mTOR pathways, upon stimulation or inhibition.[4][5]
-
Disease Mechanism Research: Investigating pathological alterations in protein expression associated with various diseases, including cancer and metabolic disorders.[1]
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to understand protein homeostasis in different cellular contexts.[1]
Experimental Protocols
This section provides a detailed methodology for a typical SILAC experiment using L-Methionine-1-¹³C.
Phase 1: Adaptation Phase - Cell Culture and Labeling
The primary goal of this phase is to achieve complete incorporation of the "heavy" L-Methionine-1-¹³C into the cellular proteome.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Methionine (natural abundance)
-
"Heavy" L-Methionine-1-¹³C
-
Phosphate Buffered Saline (PBS)
-
Standard cell culture reagents and equipment
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add "light" L-Methionine to a final concentration equivalent to that in standard medium. Supplement with 10% dFBS and antibiotics (e.g., penicillin-streptomycin).
-
Heavy Medium: Reconstitute the methionine-deficient medium. Add "heavy" L-Methionine-1-¹³C to the same final concentration as the light methionine. Supplement with 10% dFBS and antibiotics.
-
-
Cell Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings to ensure near-complete (>95%) incorporation of the labeled amino acid. For a cell line with a 24-hour doubling time, this will take approximately 5-6 days.[5]
-
-
Verify Labeling Efficiency (Optional but Recommended):
-
After the adaptation phase, harvest a small number of cells from the "heavy" population.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.
-
Confirm the incorporation efficiency by calculating the percentage of peptides containing the heavy methionine label.
-
Phase 2: Experimental Phase
Once complete labeling is achieved, the cells are ready for the experimental treatment.
Protocol:
-
Experimental Treatment:
-
Apply the desired experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cells.
-
Treat the "light" labeled cells with a vehicle or control condition.
-
-
Cell Harvest and Lysis:
-
After the treatment period, wash both cell populations with ice-cold PBS.
-
Harvest the cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate or vortex the lysate to ensure complete cell disruption and shear DNA.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Digestion:
-
Quantify the protein concentration of the cleared lysate.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide digest with formic acid or trifluoroacetic acid.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
Phase 3: LC-MS/MS Analysis and Data Processing
Protocol:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography (nLC) system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of SILAC quantification, such as MaxQuant.[6]
-
Set the software parameters to include the mass shift corresponding to L-Methionine-1-¹³C as a variable modification.
-
The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each identified protein.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation. Tables are an effective way to summarize the results.
Table 1: Example of Differentially Expressed Proteins in Response to Drug Treatment
| Protein Accession (UniProt) | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 2.15 | 0.002 | Upregulated |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 0.45 | 0.005 | Downregulated |
| Q13541 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.05 | 0.85 | Unchanged |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 0.98 | 0.76 | Unchanged |
Note: This table is a representative example. Actual data will vary based on the specific experiment.
Table 2: Example of Phosphorylation Site Quantification in a Signaling Pathway
| Protein Accession (UniProt) | Gene Name | Phosphorylation Site | H/L Ratio (5 min stimulation) | H/L Ratio (30 min stimulation) |
| P00533 | EGFR | Y1068 | 3.5 | 1.8 |
| P27361 | GRB2 | Y209 | 2.8 | 1.5 |
| P31749 | AKT1 | S473 | 4.2 | 2.1 |
Note: This table is a representative example. Actual data will vary based on the specific experiment.
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for L-Methionine-1-13C Sample Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of antioxidant precursors. The stable isotope-labeled form, L-Methionine-1-13C, serves as a powerful tool in mass spectrometry-based research. Its defined mass shift allows it to be used as a tracer to investigate metabolic pathways and as an internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.[1] This application note provides detailed protocols for the preparation of samples containing this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with representative quantitative data and a visualization of its metabolic context.
Applications of this compound in Mass Spectrometry
The unique properties of this compound make it invaluable for a range of applications in biomedical and pharmaceutical research:
-
Metabolic Flux Analysis: Tracing the incorporation of the 13C label through various metabolic pathways provides insights into the dynamics of methionine metabolism under different physiological and pathological conditions.
-
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of methionine and related therapeutic compounds.[2]
-
Quantitative Proteomics: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to label proteins for relative and absolute quantification.
-
Internal Standard: Due to its similar chemical and physical properties to endogenous L-methionine, it serves as an ideal internal standard to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in quantitative assays.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol is adapted for the analysis of this compound in plasma or serum samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).
1. Materials:
-
This compound
-
Internal Standard (e.g., L-Phenylalanine-1-13C or a deuterated methionine analog like DL-Methionine-d4)[2][3]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma/serum.
-
Add a known concentration of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of HILIC separations.
-
Column: A HILIC column (e.g., TSK-GEL AMIDE-80).[2]
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: Analysis of this compound in Cell Culture by LC-MS/MS
This protocol outlines the extraction of this compound from cultured mammalian cells for subsequent LC-MS/MS analysis.
1. Materials:
-
This compound labeled cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), LC-MS grade
-
Chloroform (B151607), HPLC grade
-
Ultrapure water
-
Cell scraper
-
Microcentrifuge tubes
2. Sample Preparation: Metabolite Extraction
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
For a biphasic extraction, add an equal volume of chloroform and water to the methanol extract to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
The upper aqueous phase contains the polar metabolites, including this compound.
-
Carefully transfer the aqueous phase to a new microcentrifuge tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase, filter, and inject for LC-MS/MS analysis as described in Protocol 1.
Protocol 3: Quantification of this compound in Muscle Tissue by LC-MS/MS
This protocol details the extraction of this compound from muscle tissue for mass spectrometric analysis.
1. Materials:
-
Lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 1% DTT)[4]
-
Tissue homogenizer
-
Trichloroacetic acid (TCA) or acetonitrile
-
Internal Standard
-
Microcentrifuge tubes
2. Sample Preparation: Tissue Homogenization and Extraction
-
Excise muscle tissue and immediately freeze in liquid nitrogen.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Add the frozen tissue to a tube containing ice-cold lysis buffer and a stainless steel bead.[4]
-
Homogenize the tissue using a tissue homogenizer until no visible particles remain.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Collect the supernatant.
-
Perform protein precipitation by adding either 3 volumes of ice-cold acetonitrile or an equal volume of 10% TCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, filter, and analyze by LC-MS/MS as described in Protocol 1.
Protocol 4: Analysis of this compound by GC-MS
This protocol requires a derivatization step to increase the volatility of the amino acid for gas chromatography.
1. Materials:
-
Dried sample extract (from Protocol 2 or 3)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Acetonitrile, anhydrous
-
Pyridine (B92270), anhydrous
-
GC-MS compatible vials with inserts
2. Sample Preparation: Derivatization
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried extract.
-
For some amino acids, the addition of pyridine can improve derivatization efficiency.
-
Seal the vial and heat at 70-100°C for 30-60 minutes.
-
Cool the vial to room temperature before analysis.
3. GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode can be used.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of methionine using mass spectrometry.
| Parameter | Rat Serum (HILIC-LC-MS/MS)[2] | Human Plasma (LC-MS/MS)[5] |
| Linearity Range | 10 - 150 ng/mL | Up to 200 µmol/L |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 µmol/L |
| Intra-day Precision (%RSD) | < 3.6% | 2.68 - 3.79% |
| Inter-day Precision (%RSD) | < 6.5% | 2.98 - 3.84% |
| Recovery | 100.48% | 99.3 - 101.7% |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9989 |
Signaling Pathways and Experimental Workflows
Methionine Metabolism
L-Methionine is a central node in cellular metabolism, participating in the methionine cycle and the transsulfuration pathway. The following diagram illustrates these interconnected pathways.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantification of this compound in biological samples is depicted below.
Conclusion
The use of this compound in mass spectrometry offers a robust and versatile approach for a wide range of research applications. The protocols provided in this application note detail the necessary steps for sample preparation from various biological matrices for both LC-MS/MS and GC-MS analysis. Adherence to these protocols, coupled with the use of appropriate internal standards, will enable researchers to obtain accurate and reproducible quantitative data, furthering our understanding of methionine metabolism and its role in health and disease.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 1-(13) C-L-methionine in rat serum with hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Methionine Oxidation in Myosin Isoforms in Porcine Skeletal Muscle by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Media Preparation with L-Methionine-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in modern biological research and drug development, enabling the precise tracking and quantification of metabolic processes. L-Methionine-1-13C is a stable isotope-labeled essential amino acid where the carbon atom of the carboxyl group is replaced with its heavy isotope, 13C. This targeted labeling allows researchers to trace the metabolic fate of methionine through various cellular pathways.
The primary applications of this compound in cell culture are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and 13C-Metabolic Flux Analysis (13C-MFA) to elucidate the dynamics of cellular metabolism. These techniques are instrumental in understanding disease mechanisms, identifying biomarkers, and assessing the efficacy of therapeutic agents.
This document provides detailed protocols for the preparation of cell culture media containing this compound and its application in key experimental workflows.
Data Presentation
Quantitative Parameters for this compound Labeling
For successful and reproducible experiments, it is crucial to optimize labeling conditions. The following table summarizes key quantitative parameters for metabolic labeling with this compound in common cell lines.
| Parameter | Recommended Value | Notes |
| This compound Concentration | Equimolar to standard medium (e.g., ~0.2 mM or 30 mg/L in DMEM) | Use methionine-free basal medium and supplement with the labeled amino acid.[1] |
| Labeling Duration | At least 5-6 cell doublings | This duration is generally required to achieve >95-97% isotopic enrichment.[1] |
| Typical Doubling Times | HeLa: ~20-24 hoursHEK293: ~24-30 hoursA549: ~22-24 hours | The total labeling time should be adjusted based on the specific cell line's proliferation rate.[1] |
| Serum Requirement | Dialyzed Fetal Bovine Serum (dFBS) | Standard FBS contains unlabeled amino acids, which will dilute the isotopic label.[1] |
| Verification of Labeling Efficiency | Mass Spectrometry (LC-MS/MS) | It is highly recommended to verify the incorporation efficiency before proceeding with large-scale experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Cell Culture Medium
This protocol describes the preparation of 500 mL of "heavy" DMEM, a commonly used medium for mammalian cell culture.
Materials:
-
DMEM, methionine-free
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
Sterile, deionized water
-
0.22 µm sterile filter unit
Procedure:
-
Prepare this compound Stock Solution:
-
Aseptically prepare a 1000X stock solution. For a final concentration of 0.2 mM (approximately 30 mg/L), dissolve 15 mg of this compound in a sterile solvent (e.g., a small volume of 0.1 M HCl, then dilute with sterile water) to a final volume that allows for easy addition to the medium.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Prepare the Complete "Heavy" Medium:
-
To a 500 mL bottle of methionine-free DMEM, add 50 mL of dFBS for a final concentration of 10%.
-
Add 5 mL of 100X Penicillin-Streptomycin.
-
Aseptically add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., 500 µL of a 1000X stock for 500 mL of medium).
-
-
Final Steps:
-
Mix the medium gently by swirling.
-
Store the complete "heavy" medium at 4°C, protected from light.
-
Protocol 2: SILAC-based Quantitative Proteomics using this compound
This protocol outlines a typical SILAC experiment to compare the proteomes of two cell populations.
Procedure:
-
Cell Adaptation:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use the prepared this compound containing medium.
-
For the "light" population, use a corresponding medium prepared with unlabeled L-methionine at the same concentration.
-
Culture the cells for at least 5-6 doublings to ensure complete incorporation of the respective amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" population) while maintaining the other as a control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest them.
-
Count the cells from both the "light" and "heavy" populations and combine them at a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Quantify the protein concentration in the combined lysate.
-
Proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Protocol 3: 13C-Metabolic Flux Analysis (MFA) using this compound
This protocol provides a general workflow for a 13C-MFA experiment to trace methionine metabolism.
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in culture plates to ensure they are in the exponential growth phase during the experiment.
-
Replace the standard medium with the prepared "heavy" medium containing this compound.
-
Incubate the cells for a predetermined duration to allow the label to incorporate into intracellular metabolites. It is recommended to perform a time-course experiment to ensure isotopic steady state is reached.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to arrest metabolism.
-
Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells in the presence of the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract.
-
The samples are now ready for analysis by mass spectrometry (LC-MS or GC-MS).
-
Visualizations
Caption: Methionine metabolism tracing the 1-13C label.
Caption: Experimental workflow for SILAC.
Caption: Workflow for 13C-Metabolic Flux Analysis.
References
Unlocking Biomolecular Insights: Applications of L-Methionine-1-13C in NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the intricate dance of biomolecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, provides unparalleled atomic-level insights into the structure, dynamics, and interactions of proteins. The strategic incorporation of stable isotopes, such as L-Methionine-1-13C, significantly enhances the capabilities of NMR, enabling the study of complex biological systems that were once intractable.
This document provides detailed application notes and protocols for the use of this compound in biomolecular NMR studies. Methionine residues, often found at protein-protein interfaces and in hydrophobic cores, serve as sensitive probes for conformational changes and binding events.[1][2] By selectively labeling the Cε-methyl group of methionine, researchers can obtain high-resolution spectra with reduced complexity, even for large proteins and protein complexes.[3]
Core Applications of this compound Labeling
The versatility of this compound labeling lends itself to a variety of applications in biomolecular NMR, including:
-
Protein Dynamics and Conformational Exchange: Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments on 13C-labeled methionine residues can quantify protein dynamics on the microsecond to millisecond timescale. This is crucial for understanding enzyme catalysis, allosteric regulation, and protein folding.[1][4]
-
Protein-Ligand and Protein-Protein Interactions: Chemical Shift Perturbation (CSP) analysis using 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectra of this compound labeled proteins provides a robust method for identifying binding interfaces and determining binding affinities.[5][6] The high sensitivity of the methionine methyl group makes it an excellent probe for screening compound libraries in drug discovery.
-
Structural Analysis of Large Proteins and Complexes: The favorable relaxation properties of the 13CH3 group, especially in a deuterated background, lead to sharp NMR signals. This enables the study of high molecular weight systems that are challenging for conventional NMR techniques.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from NMR experiments utilizing this compound labeling.
| Protein System | NMR Experiment | Measured Parameters | Quantitative Values | Reference |
| Calmodulin (apo-CaM) | 1H and 13C CPMG Relaxation Dispersion | Conformational exchange rate (kex), Minor-state population (pm) | kex = 4770 ± 147 s⁻¹, pm = 0.7 ± 0.1% | [1] |
| FK506 Binding Protein (FKBP) | 1H/13C HSQC Titration | Dissociation constant (Kd) for 2-phenylimidazole | Not explicitly quantified in the provided text, but significant chemical shift changes were observed. | [5] |
| Dihydrodipicolinate Reductase (DHPR) | NMR-DOC (Drug Occupancy) | Mapping of ligand binding site | Not explicitly quantified in the provided text, but successfully mapped the binding site in a 120 kDa tetramer. | [6] |
| Protein | Labeling Efficiency | Expression System | Reference |
| Thermostable Neurotensin Receptor 1 (enNTS1) | 96% | E. coli | [2] |
| Bromodomain protein (18 kDa) | 88% | E. coli (rich media with MGL) | [7] |
| Hydrolase enzyme (72 kDa) | 93% | E. coli (rich media with MGL) | [7] |
| Histone methylase (41 kDa) | 59% | E. coli (rich media with excess methionine) | [7] |
| Histone methylase (49 kDa) | 65% | E. coli (rich media with excess methionine) | [7] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving this compound labeling.
Protocol 1: Selective this compound Labeling in E. coli
This protocol is designed to achieve high-level incorporation of this compound into a target protein expressed in E. coli. The strategy involves inhibiting the endogenous methionine biosynthesis pathway to force the bacteria to utilize the exogenously supplied labeled amino acid.[2]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9) supplemented with glucose (or deuterated glucose for perdeuteration), 15NH4Cl (for 15N labeling, optional), and trace elements.
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Amino acids for inhibition of methionine biosynthesis: L-Lysine, L-Threonine, L-Isoleucine, L-Leucine, L-Valine, and L-Phenylalanine.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of minimal medium with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Inhibition of Endogenous Methionine Synthesis: 30 minutes prior to induction, add the following amino acids to the culture to inhibit the methionine biosynthesis pathway (final concentrations):
-
L-Lysine (100 mg/L)
-
L-Threonine (100 mg/L)
-
L-Isoleucine (50 mg/L)
-
L-Leucine (50 mg/L)
-
L-Valine (50 mg/L)
-
L-Phenylalanine (50 mg/L)
-
-
Addition of Labeled Methionine: Immediately after adding the inhibitory amino acids, add this compound to a final concentration of 50-100 mg/L.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques appropriate for the target protein.
-
Verification of Labeling: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: 1H-13C HSQC for Monitoring Protein-Ligand Interactions
The 1H-13C HSQC experiment is a sensitive method to observe the chemical environment of the methionine methyl groups. Changes in the chemical shifts of these groups upon addition of a ligand are indicative of binding.
NMR Sample Preparation:
-
Prepare a sample of the this compound labeled protein at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 6.5-7.5) containing 5-10% D2O.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
NMR Data Acquisition:
-
Spectrometer Setup: Tune and match the probe for 1H and 13C frequencies. Lock on the D2O signal and shim the magnet for optimal homogeneity.
-
Acquire a Reference Spectrum: Record a 1H-13C HSQC spectrum of the protein alone. Typical parameters on a 600 MHz spectrometer are:
-
Spectral width: ~12 ppm (1H) and ~25 ppm (13C) centered on the methyl region.
-
Acquisition time: 100-150 ms (B15284909) (1H) and 50-100 ms (13C).
-
Number of scans: 8-16 per increment.
-
Use a pulse sequence with sensitivity enhancement and water suppression.
-
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate for a few minutes.
-
Acquire Spectra at Each Titration Point: Record a 1H-13C HSQC spectrum after each addition of the ligand.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Overlay the spectra from the titration series and analyze the chemical shift perturbations (CSPs) of the methionine methyl resonances. The magnitude of the CSP can be used to identify residues at the binding interface and to calculate the dissociation constant (Kd) by fitting the data to a binding isotherm.
Protocol 3: 13C CPMG Relaxation Dispersion for Studying Protein Dynamics
This experiment measures the effective transverse relaxation rate (R2,eff) as a function of the CPMG pulse frequency, allowing for the characterization of dynamic processes on the µs-ms timescale.
NMR Sample Preparation:
-
Prepare a concentrated and highly pure sample of the this compound labeled protein (0.5-1.0 mM) in a suitable NMR buffer.
NMR Data Acquisition:
-
Spectrometer Setup: As described in Protocol 2.
-
CPMG Experiment Setup: Use a constant-time 13C CPMG relaxation dispersion pulse sequence.[8]
-
Acquire a Series of 2D Spectra: Record a series of 2D 1H-13C correlation spectra, each with a different CPMG frequency (νCPMG). The CPMG frequencies are varied by changing the delay between the 180° pulses in the CPMG pulse train. A typical range of νCPMG is from ~50 Hz to ~1000 Hz.
-
Reference Spectrum: Acquire a reference spectrum with the CPMG block disabled (or at a very high νCPMG) to measure the intensity of the unrelaxed signal.
-
Data Processing: Process all 2D spectra identically.
-
Data Analysis: For each methionine methyl resonance, extract the peak intensity or volume at each νCPMG. Calculate the effective transverse relaxation rate (R2,eff) using the equation: R2,eff = - (1/T_relax) * ln(I(νCPMG) / I_ref), where T_relax is the constant relaxation delay, I(νCPMG) is the peak intensity at a given CPMG frequency, and I_ref is the reference peak intensity.
-
Fitting the Dispersion Profiles: Plot R2,eff versus νCPMG for each residue. Fit the resulting dispersion curves to an appropriate model (e.g., a two-site exchange model) to extract the kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (kex) and the population of the minor state (pb).
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of experimental workflows and the biological processes being studied.
Caption: Experimental workflow for biomolecular NMR using this compound.
Caption: Probing a signaling pathway interaction using this compound NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expression and Purification of a Functional E. coli 13CH3-Methionine-Labeled Thermostable Neurotensin Receptor 1 Variant for Solution NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Metabolic Flux Analysis using L-Methionine-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as L-Methionine-1-¹³C, researchers can gain a detailed understanding of cellular physiology. L-Methionine is an essential amino acid involved in critical cellular processes, including protein synthesis, methylation reactions as a precursor to S-adenosylmethionine (SAM), and polyamine biosynthesis.[1] Using L-Methionine-1-¹³C as a tracer allows for the precise measurement of fluxes through these key pathways, providing valuable insights in various research areas, including oncology, toxicology, and the development of novel therapeutics.[2][3]
This document provides a detailed protocol for designing and conducting metabolic flux analysis experiments using L-Methionine-1-¹³C. It covers the entire workflow from experimental design and cell culture to sample preparation, mass spectrometry analysis, and data interpretation.
Key Applications:
-
Drug Development: Elucidating the mechanism of action of drugs that target metabolic pathways.
-
Cancer Research: Identifying metabolic vulnerabilities in cancer cells.
-
Bioprocess Optimization: Engineering microorganisms for enhanced production of valuable compounds.
-
Toxicology: Assessing the metabolic impact of toxic compounds.
Experimental Design Considerations
The success of a ¹³C-MFA study heavily relies on a well-thought-out experimental design.[4] Key considerations include:
-
Tracer Selection: L-Methionine-1-¹³C is chosen to trace the carbon from the carboxyl group. The ¹³C label will be incorporated into various downstream metabolites, and its distribution will be informative of the activity of specific pathways.
-
Isotopic Steady State: It is crucial to ensure that the intracellular metabolic pools have reached an isotopic steady state, where the isotopic labeling of metabolites remains constant over time.[5] However, for some systems, complete steady state may not be achievable due to the large size of media pools, necessitating kinetic flux analysis.[1]
-
Control Groups: Appropriate control groups are essential for data interpretation. This includes cells grown in parallel with unlabeled L-Methionine.
-
Biological Replicates: A sufficient number of biological replicates should be included to ensure statistical significance.
Experimental Workflow
The overall workflow for a ¹³C-MFA experiment is a multi-step process that requires careful execution at each stage.[5][6]
Simplified L-Methionine Metabolic Pathways
L-Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. The ¹³C label from L-Methionine-1-¹³C can be traced through several key metabolic pathways.
Protocols
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest. The recommended biomass for mammalian cells is approximately 10 million cells.[7]
-
Media Preparation: Prepare custom culture medium lacking L-Methionine. Supplement this medium with either unlabeled L-Methionine (for control samples) or L-Methionine-1-¹³C (for labeled samples) at the desired concentration.
-
Adaptation (Optional but Recommended): Culture cells for several passages in the unlabeled custom medium to allow them to adapt.
-
Labeling: Replace the culture medium with the ¹³C-labeled medium and incubate for a predetermined duration to achieve isotopic steady state. The time required will vary depending on the cell type and the specific metabolic pathways being investigated.
II. Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the metabolome.[8]
A. Quenching for Adherent Cells:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolism.[9]
B. Quenching for Suspension Cells:
-
Rapidly harvest cells by centrifugation at a low temperature.
-
Alternatively, use a fast filtration method where cells are collected on a filter and immediately quenched in liquid nitrogen.[7] A quenching solution of 60% v/v methanol (B129727) at -40°C is also considered a gold standard.[8]
C. Metabolite Extraction:
-
To the quenched cells, add a pre-chilled extraction solvent. A common choice is 80% methanol.
-
Scrape the adherent cells into the extraction solvent. For suspension cells, resuspend the cell pellet in the extraction solvent.
-
Incubate the samples at -20°C for at least 15 minutes to allow for metabolite extraction and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the extracted metabolites.
-
The supernatant can be dried down using a vacuum concentrator and stored at -80°C until analysis.[10]
III. Sample Preparation for Mass Spectrometry
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile (B52724) for HILIC chromatography).
-
Internal Standards: It is recommended to include a mixture of isotopically labeled internal standards to monitor analytical variability.
-
Quality Control (QC) Samples: Prepare a pooled QC sample by combining a small aliquot from each sample. This QC sample should be injected periodically throughout the analytical run to monitor the performance of the mass spectrometer.[9]
IV. LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and intensity of the metabolites.
-
Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity.
Data Analysis and Interpretation
-
Peak Picking and Integration: Use software to detect and integrate the chromatographic peaks for all relevant metabolites.
-
Mass Isotopomer Distribution (MID): Determine the relative abundance of each mass isotopomer for all labeled metabolites. This involves correcting for the natural abundance of ¹³C.
-
Metabolic Flux Calculation: Utilize specialized software to perform the flux estimation.[11] These programs use the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.[5][6]
| Software | Platform | Key Features |
| 13CFLUX2 | Command-line | Comprehensive suite of tools for flux analysis.[6] |
| INCA | MATLAB | User-friendly interface for isotopic non-stationary MFA. |
| OpenFLUX | MATLAB | Open-source software for steady-state ¹³C-MFA.[6] |
| METRAN | MATLAB | Freely available tool for academic use.[5] |
-
Statistical Analysis: Perform statistical tests to identify significant differences in metabolic fluxes between different experimental conditions. This includes goodness-of-fit tests and calculation of confidence intervals for the estimated fluxes.[11]
-
Biological Interpretation: Relate the calculated flux maps to the underlying biological questions. Visualize the flux data on metabolic pathway maps to facilitate interpretation.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a ¹³C-MFA experiment. The values are hypothetical and will vary depending on the specific cell line and experimental conditions.
| Metabolite | Mass Isotopomer | Control (Unlabeled) Abundance (%) | L-Methionine-1-¹³C Labeled Abundance (%) |
| Methionine | M+0 | 94.9 | 5.2 |
| M+1 | 4.5 | 94.1 | |
| M+2 | 0.5 | 0.6 | |
| S-Adenosylmethionine (SAM) | M+0 | 93.8 | 10.5 |
| M+1 | 5.2 | 88.9 | |
| M+2 | 0.8 | 0.5 | |
| Homocysteine | M+0 | 95.1 | 65.3 |
| M+1 | 4.3 | 34.1 | |
| M+2 | 0.5 | 0.5 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Label Incorporation | Insufficient labeling time. | Increase the incubation time with the ¹³C-labeled substrate. |
| Cell stress or death. | Optimize cell culture conditions. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, especially quenching and extraction. |
| Analytical instrument instability. | Run QC samples frequently to monitor instrument performance. | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase. | Optimize the chromatography method. |
| Sample matrix effects. | Perform a sample cleanup step or dilute the samples. | |
| Inaccurate Flux Calculations | Incorrect metabolic model. | Validate the metabolic network model against known biochemistry. |
| Poor quality of MID data. | Ensure high-resolution mass spectrometry data and accurate correction for natural isotope abundance. |
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular metabolomics extraction [protocols.io]
- 8. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Methionine-1-¹³C Labeling in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stable isotope labeling of proteins in Escherichia coli is a cornerstone technique for a multitude of biochemical and structural biology applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific incorporation of ¹³C at the carboxyl carbon of methionine residues (L-Methionine-1-¹³C) provides a powerful probe for studying protein structure, dynamics, and interactions. This document provides a detailed protocol for the efficient labeling of recombinant proteins with L-Methionine-1-¹³C in E. coli, along with expected outcomes and troubleshooting guidelines. The use of a methionine auxotrophic E. coli strain is recommended to ensure high incorporation efficiency by preventing the dilution of the labeled amino acid through endogenous biosynthesis.
Data Presentation
The efficiency of L-Methionine-1-¹³C labeling and the final protein yield can be influenced by several factors, including the expression vector, the nature of the target protein, and the specific E. coli strain used. Below is a summary of typical quantitative data obtained from labeling experiments.
| Parameter | Condition 1: Standard Protocol | Condition 2: Optimized Protocol (with Methionine Pathway Inhibition) |
| Expression System | BL21(DE3) (Methionine Prototroph) | B834(DE3) (Methionine Auxotroph) |
| Media | M9 Minimal Media | M9 Minimal Media |
| L-Methionine-1-¹³C Conc. | 100 mg/L | 75 mg/L |
| Induction OD₆₀₀ | 0.6 - 0.8 | 0.6 - 0.8 |
| Induction Time | 4 - 6 hours | 12 - 16 hours (at lower temp.) |
| Protein Yield (mg/L) | 5 - 15 | 8 - 20 |
| ¹³C Incorporation Efficiency | >85% | >95% |
Note: The data presented are representative and may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Preparation of M9 Minimal Media
A key component for successful isotopic labeling is the use of a minimal medium that allows for precise control over the nutrient composition.
1.1. 5x M9 Salts (1 L):
-
Dissolve the following in 800 mL of distilled water:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl (use ¹⁵NH₄Cl for dual labeling)
-
-
Adjust the volume to 1 L with distilled water.
-
Sterilize by autoclaving.
1.2. Stock Solutions (Sterile):
-
20% (w/v) Glucose (or ¹³C-Glucose for uniform labeling) - Filter sterilize.
-
1 M MgSO₄ - Autoclave.
-
1 M CaCl₂ - Autoclave.
-
10 mg/mL Thiamine (Vitamin B1) - Filter sterilize.
-
1000x Trace Metal Mix - Filter sterilize.
1.3. Final M9 Medium (1 L):
-
To 790 mL of sterile distilled water, aseptically add:
-
200 mL of 5x M9 Salts
-
20 mL of 20% Glucose
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
1 mL of 10 mg/mL Thiamine
-
1 mL of 1000x Trace Metal Mix
-
Appropriate antibiotic.
-
L-Methionine-1-¹³C Labeling Protocol
This protocol is optimized for use with a methionine auxotrophic E. coli strain such as B834(DE3). For wild-type strains, inhibition of endogenous methionine synthesis may be required for high labeling efficiency.
2.1. Pre-culture Preparation:
-
Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
2.2. Main Culture Growth and Labeling:
-
Inoculate 1 L of M9 minimal medium with the overnight pre-culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5.
-
To inhibit the endogenous methionine biosynthesis pathway (optional, but recommended for non-auxotrophic strains), add a mixture of lysine, threonine, and isoleucine to a final concentration of 100 mg/L each, and phenylalanine, leucine, and valine to a final concentration of 50 mg/L each. Incubate for 15 minutes.
-
Add 75-100 mg of L-Methionine-1-¹³C to the culture.
-
Continue to grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Reduce the temperature to 18-25°C and continue to express the protein for 12-16 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Verification of Labeling Efficiency by Mass Spectrometry
To confirm the successful incorporation of L-Methionine-1-¹³C, the purified protein should be analyzed by mass spectrometry.
-
Digest the purified protein with a suitable protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify methionine-containing peptides and compare the mass of the labeled peptides to the unlabeled controls. A mass shift of +1 Da per methionine residue is expected due to the incorporation of the ¹³C isotope.
-
Calculate the labeling efficiency by comparing the peak intensities of the labeled and unlabeled peptide fragments.
Visualizations
Methionine Biosynthesis Pathway in E. coli
Caption: Simplified overview of the L-methionine biosynthesis pathway in E. coli.
Experimental Workflow for L-Methionine-1-¹³C Labeling
Caption: Step-by-step workflow for L-Methionine-1-¹³C labeling in E. coli.
Measuring L-Methionine-1-13C Enrichment in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of L-Methionine-1-13C enrichment in proteins is a cornerstone of modern biological and pharmaceutical research. This stable isotope labeling approach allows for the quantitative analysis of protein synthesis, degradation, and overall metabolic flux, providing critical insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. This document provides detailed application notes and experimental protocols for the predominant techniques used to measure this compound enrichment: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary methodologies covered include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of amino acid isotopic enrichment following protein hydrolysis and derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and sensitive method that can be used to analyze both intact peptides and free amino acids, offering a comprehensive view of protein metabolism.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive technique that provides detailed information about the chemical environment of the labeled carbon atom, enabling studies of protein structure and dynamics.[6][7][8][9][10][11]
These techniques are often employed in conjunction with metabolic labeling strategies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the direct comparison of protein abundance and turnover between different cell populations.[12][13][14][15][16]
Quantitative Data Summary
The choice of analytical technique depends on the specific research question, the required sensitivity, and the available instrumentation. The following table summarizes the key quantitative parameters for the described methods.
| Technique | Precision (% RSD) | Sensitivity | Dynamic Range | Primary Application |
| GC-MS | < 5% | Low to mid picomole | 2-3 orders of magnitude | Quantification of amino acid enrichment from total protein hydrolysates. |
| LC-MS/MS | < 10% | Femtomole to attomole | 3-5 orders of magnitude | High-throughput proteomics, quantification of peptide-specific enrichment, and analysis of post-translational modifications. |
| NMR | < 1% | Micromole to millimole | > 4 orders of magnitude | Structural biology, protein dynamics, and analysis of specific methionine residues within a protein. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for measuring this compound enrichment using GC-MS, LC-MS, and NMR.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Enrichment
This protocol details the measurement of this compound enrichment in total protein from cultured cells.
Materials:
-
This compound
-
Cell culture medium deficient in methionine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with methionine-free medium supplemented with a known concentration of this compound. The concentration and labeling duration will depend on the specific experiment and cell type. A common starting point is 50-100 µM for 24-48 hours.
-
-
Cell Harvest and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Hydrolysis:
-
Take a known amount of protein (e.g., 50-100 µg) and place it in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Hydrolyze the protein at 110°C for 24 hours under a nitrogen atmosphere.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Amino Acid Derivatization:
-
Resuspend the dried amino acid hydrolysate in 50 µL of a 1:1 mixture of acetonitrile (B52724) and the derivatization reagent (e.g., MTBSTFA).
-
Incubate the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the amino acid derivatives.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the specific ions for the derivatized methionine. For the TBDMS derivative of methionine, monitor the [M-57]+ ion cluster. The unlabeled methionine will have a specific m/z, and the this compound labeled methionine will have an m/z+1.
-
-
Data Analysis:
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled ion (m/z+1) to the sum of the peak areas of the labeled and unlabeled ions.
-
Enrichment (%) = [Area(m/z+1) / (Area(m/z) + Area(m/z+1))] * 100
-
Protocol 2: LC-MS/MS Analysis of this compound Enrichment in Peptides
This protocol is adapted for measuring the incorporation of this compound into specific proteins using a bottom-up proteomics approach.
Materials:
-
SILAC labeling medium (deficient in methionine, lysine, and arginine)
-
This compound, "light" L-lysine, and "light" L-arginine
-
"Heavy" L-lysine (e.g., 13C6, 15N2) and "heavy" L-arginine (e.g., 13C6, 15N4) for the reference proteome
-
Cell lysis buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Procedure:
-
SILAC Labeling:
-
Culture two populations of cells. One ("light") is grown in medium supplemented with this compound, "light" lysine, and "light" arginine. The other ("heavy") is grown in medium with unlabeled methionine, "heavy" lysine, and "heavy" arginine.
-
Grow the cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acids.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine equal amounts of protein from both lysates.
-
Reduce the protein disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).
-
Alkylate the cysteine residues with IAA (e.g., 55 mM at room temperature in the dark for 20 minutes).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject the sample onto a reversed-phase LC column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using a data-dependent acquisition method on the mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs.
-
The software will identify peptide pairs that are chemically identical but differ in mass due to the stable isotope labels.
-
The enrichment of this compound in a specific methionine-containing peptide is determined by the intensity ratio of the "light" peptide (containing 13C-methionine) to its corresponding "heavy" counterpart (containing unlabeled methionine).
-
Protocol 3: NMR Spectroscopy for Measuring this compound Enrichment
This protocol is for the analysis of this compound enrichment in a purified protein.
Materials:
-
Expression system for the protein of interest (e.g., E. coli, mammalian cells)
-
Minimal medium for protein expression
-
This compound
-
Protein purification system (e.g., FPLC)
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Protein Expression and Labeling:
-
Express the protein of interest in a minimal medium where this compound is the sole source of methionine.
-
The extent of labeling can be controlled by the amount of this compound added to the medium. For high enrichment, ensure no unlabeled methionine is present.
-
-
Protein Purification:
-
Purify the labeled protein to homogeneity using standard chromatographic techniques.
-
Confirm the purity and concentration of the protein.
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer, typically containing D2O to minimize the water signal.
-
Concentrate the protein to a suitable concentration for NMR analysis (typically 0.1 - 1 mM).
-
-
NMR Data Acquisition:
-
Acquire a 1D 13C NMR spectrum or a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum. The 1H-13C HSQC is generally preferred as it provides better resolution and allows for the assignment of specific methionine residues.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
In the 1H-13C HSQC spectrum, the cross-peaks corresponding to the 13C-1H correlation of the methyl group of methionine will be observed.
-
The intensity of these cross-peaks is proportional to the enrichment of this compound at that specific residue.
-
For quantitative analysis, compare the peak intensity to that of a fully labeled or natural abundance standard.
-
Conclusion
The techniques described in this document provide a powerful toolkit for researchers to investigate the dynamics of protein metabolism. The choice of method will be dictated by the specific experimental goals, with GC-MS offering a robust method for total protein enrichment, LC-MS/MS providing high-throughput and peptide-specific information, and NMR delivering detailed structural and dynamic insights. By carefully selecting and implementing these protocols, researchers can gain a deeper understanding of the intricate cellular processes governed by protein synthesis and turnover.
References
- 1. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Specific 12CβD(2)12CγD(2)S13CεHD(2) isotopomer labeling of methionine to characterize protein dynamics by 1H and 13C NMR relaxation dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 13. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 14. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for L-Methionine-1-¹³C in Identifying Protein Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein dynamics, encompassing synthesis, degradation, and conformational changes, are fundamental to cellular function and disease pathology. Measuring these dynamics provides invaluable insights into cellular responses to stimuli, disease progression, and the mechanism of action of therapeutic agents. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics.[1][] By metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome, SILAC allows for the direct comparison of protein abundance between different cell populations with high accuracy.[3][4]
L-Methionine-1-¹³C is an isotopic analog of the essential amino acid L-Methionine where the carbon atom of the carboxyl group is replaced with the heavy isotope ¹³C.[5][6] This specific labeling is particularly useful for "pulsed" SILAC (pSILAC) experiments designed to measure de novo protein synthesis, offering a dynamic view of the proteome that is critical in drug development and fundamental research.[1] This document provides detailed protocols and application notes for utilizing L-Methionine-1-¹³C to identify and quantify protein dynamics.
Core Application: Pulsed SILAC (pSILAC) for Measuring Protein Synthesis
The pSILAC technique is a variation of the classic SILAC method where the labeled amino acid is added to the cell culture medium for a short period.[1] This allows for the specific tracking of newly synthesized proteins, providing a direct measure of protein synthesis rates rather than steady-state abundance.
Experimental Workflow
The general workflow involves growing cells in standard "light" medium, followed by a switch to a "heavy" medium containing L-Methionine-1-¹³C for a defined pulse duration. The subsequent analysis quantifies the ratio of heavy (newly synthesized) to light (pre-existing) proteins.
Caption: Workflow for a pulsed SILAC (pSILAC) experiment.
Detailed Experimental Protocol: pSILAC with L-Methionine-1-¹³C
This protocol provides a general methodology for a pSILAC experiment to measure protein synthesis rates in response to a drug treatment.
1. Cell Culture and Labeling
-
Culture two populations of cells (e.g., adherent mammalian cells) in standard "light" growth medium, which contains unlabeled L-Methionine. One population will serve as the control, and the other will be treated with the experimental compound.
-
Grow cells to approximately 70-80% confluency.
-
For the "pulse" phase, remove the light medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add "heavy" medium to both cell populations. The heavy medium is identical to the light medium except that L-Methionine is replaced with L-Methionine-1-¹³C.
-
Simultaneously, add the drug/compound of interest to the treatment group and a vehicle control to the control group.
-
Incubate the cells for the desired pulse duration (e.g., 4, 8, 12, or 24 hours). The duration should be optimized based on the expected turnover rate of the proteins of interest.
2. Cell Lysis and Protein Extraction
-
After the pulse, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the proteome) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Protein Digestion
-
Take an equal amount of protein from the control and treated samples (e.g., 50 µg each).
-
Reduce the disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Dilute the protein mixture 4-fold with 50 mM ammonium (B1175870) bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
4. LC-MS/MS Analysis
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.[4]
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹²C (light) or ¹³C (heavy) methionine.[1]
5. Data Analysis
-
Process the raw mass spectrometry data using a software package capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer).
-
The software identifies peptide pairs and calculates the heavy-to-light (H/L) ratio for each identified protein.
-
The H/L ratio directly reflects the proportion of newly synthesized protein to pre-existing protein during the pulse period. A higher H/L ratio in the drug-treated sample compared to the control indicates an increase in the rate of protein synthesis.
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Summary of Experimental Parameters for a pSILAC Study
| Parameter | Description |
| Cell Line | e.g., HeLa, HEK293 |
| Light Medium | RPMI 1640 minus Met, + 10% dFBS, + unlabeled L-Met |
| Heavy Medium | RPMI 1640 minus Met, + 10% dFBS, + L-Methionine-1-¹³C |
| Drug Treatment | e.g., 10 µM Compound X |
| Pulse Duration | 8 hours |
| Protein Amount | 50 µg per sample |
| Enzyme | Trypsin |
| LC-MS/MS System | e.g., Q Exactive HF Orbitrap MS |
| Data Analysis Software | MaxQuant |
Table 2: Illustrative Quantitative Data on Protein Synthesis Rates
This table presents hypothetical data for illustrative purposes.
| Protein ID (UniProt) | Gene Name | H/L Ratio (Control) | H/L Ratio (Treated) | Fold Change (Treated/Control) | Biological Function |
| P04637 | TP53 | 0.25 | 0.75 | 3.0 | Tumor Suppressor |
| P60709 | ACTB | 0.40 | 0.41 | 1.0 | Cytoskeleton |
| P31946 | HSPA1A | 0.15 | 0.90 | 6.0 | Heat Shock Protein |
| Q06830 | CUL1 | 0.33 | 0.11 | 0.3 | Ubiquitin Ligase |
Signaling Pathway and Logical Relationships
Graphviz diagrams can be used to represent the logical basis of the measurement or the signaling pathways being investigated.
Caption: Logic of measuring protein synthesis via ¹³C labeling.
Advanced Applications and Considerations
-
Studying Protein Degradation: While pSILAC directly measures synthesis, it can be adapted to measure degradation. In a "pulse-chase" experiment, cells are first pulsed with the heavy amino acid and then returned to a light medium. The rate of disappearance of the heavy-labeled protein population is then monitored over time to determine the degradation rate.
-
NMR-based Dynamics: For studying protein conformational dynamics on a micro- to millisecond timescale, specific isotopomers of methionine, such as ¹³CHD₂-Met, are used in conjunction with NMR relaxation dispersion experiments.[7][8][9] This advanced technique provides residue-specific information about protein flexibility and exchange between different conformational states, which is highly valuable in drug discovery for understanding allosteric regulation and drug binding.[9]
-
Methionine Oxidation: Methionine residues are susceptible to oxidation during sample preparation.[4] This can create artifacts and complicate data analysis. It is crucial to handle samples carefully and consider using antioxidants or optimizing protocols to minimize this effect.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific 12CβD(2)12CγD(2)S13CεHD(2) isotopomer labeling of methionine to characterize protein dynamics by 1H and 13C NMR relaxation dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining L--Methionine-1-¹³C Labeling with Advanced Research Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing L-Methionine-1-¹³C labeling in conjunction with mass spectrometry and NMR spectroscopy for quantitative proteomics, metabolic flux analysis, and structural biology. The following sections offer step-by-step methodologies, data presentation guidelines, and visual workflows to facilitate the integration of this powerful isotopic tracer into your research.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate quantification of proteins and their post-translational modifications. By metabolically incorporating stable isotope-labeled amino acids, such as L-Methionine-1-¹³C, into the proteome, researchers can differentiate between protein populations from different experimental conditions.
Application in Drug Development
In drug development, SILAC can be employed to elucidate a drug's mechanism of action by monitoring changes in the proteome of treated cells. This can help identify on-target and off-target effects and discover potential biomarkers for drug efficacy or toxicity.
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol outlines the comparison of protein abundance between two experimental conditions (e.g., drug-treated vs. control).
Materials:
-
Methionine-deficient cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Methionine (unlabeled)
-
"Heavy" L-Methionine-1-¹³C
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
In-gel or in-solution digestion kit with Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media. Supplement the methionine-deficient medium with either "light" L-Methionine or "heavy" L-Methionine-1-¹³C to the normal physiological concentration.
-
Culture two separate populations of cells. Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Separation and Digestion:
-
Separate the mixed protein sample by 1D SDS-PAGE.
-
Excise gel bands and perform in-gel digestion with Trypsin, or perform in-solution digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two conditions.
-
Workflow for a SILAC Experiment
Caption: Workflow of a typical SILAC experiment for quantitative proteomics.
Metabolic Flux Analysis (MFA) of Methionine Metabolism
Metabolic Flux Analysis (MFA) using stable isotope tracers like L-Methionine-1-¹³C allows for the quantification of the rates (fluxes) of metabolic pathways. This provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations.
Application in Cancer Research
Dysregulated methionine metabolism is a hallmark of many cancers. MFA can be used to study these alterations, providing insights into tumor growth and identifying potential therapeutic targets.[1] For instance, it can quantify fluxes through transmethylation and propylamine (B44156) transfer cycles, which are often perturbed in cancer.[2]
Experimental Protocol: ¹³C-Methionine Metabolic Flux Analysis
This protocol describes a method to quantify methionine metabolic fluxes by measuring the isotope-labeling kinetics of intracellular and extracellular methionine.[2]
Materials:
-
Cell culture medium with a defined concentration of methionine
-
L-Methionine-1-¹³C
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolite extraction solution (e.g., 80% methanol)
Procedure:
-
Cell Seeding and Growth:
-
Seed cells at a desired density and allow them to adhere and grow in standard medium.
-
-
Isotope Labeling:
-
At time zero (t=0), switch the cells to a medium containing a known concentration of L-Methionine-1-¹³C.
-
-
Time-Course Sampling:
-
Harvest cell samples and media at multiple time points (e.g., 0, 1, 4, 8, 24 hours) after the medium switch.
-
-
Metabolite Extraction:
-
For each time point, rapidly quench metabolism (e.g., with cold saline) and extract intracellular metabolites using a cold extraction solution.
-
Collect the corresponding media samples.
-
-
LC-MS Analysis:
-
Analyze the isotopic enrichment of methionine in both the intracellular extracts and the media samples using LC-MS.
-
-
Data Analysis and Flux Calculation:
-
Determine the fractional labeling of methionine over time.
-
Use mathematical models and the measured labeling kinetics to calculate the fluxes through the methionine cycle, including transmethylation and transsulfuration pathways.[2]
-
Quantitative Data from a Methionine Flux Study
The following table summarizes kinetic data from a study that used [methyl-²H₃]- and [1-¹³C]methionine to investigate methionine metabolism in healthy young men in the postabsorptive (PA) and fed states.[3]
| Metabolic Flux Component | Postabsorptive (PA) State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
| Protein Synthesis (S) | 20 ± 0.5 | 26 ± 2.5 |
| Protein Breakdown (B) | 24 ± 0.5 | 18 ± 2.0 |
| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
Data are presented as mean ± SE.[3]
NMR Spectroscopy for Studying Protein Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics at atomic resolution. Specific labeling of methionine residues with ¹³C can be used to probe conformational changes in proteins.
Application in Structural Biology
Methionine residues are often located in important functional regions of proteins, such as active sites or protein-protein interaction interfaces.[4] Labeling these residues with ¹³C provides specific probes to monitor dynamic and conformational perturbations upon ligand binding or other events.
Experimental Protocol: ¹³C-Methionine Labeling for NMR Studies
This protocol describes the preparation of a protein sample with [methyl-¹³C]methionine for NMR analysis.[4]
Materials:
-
Bacterial expression system (e.g., E. coli)
-
Expression vector containing the gene of interest
-
Enriched medium (e.g., PAG) lacking unlabeled methionine
-
[methyl-¹³C]Methionine
-
Standard protein purification reagents and equipment (e.g., chromatography columns)
-
NMR buffer (e.g., 10 mM Tris-HCl-d11, pD 7.6, 200 mM KCl, 1.5 mM sodium azide, 4mM MgCl₂, in D₂O)[4]
-
NMR spectrometer
Procedure:
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain.
-
Grow the bacterial culture in an enriched medium containing all amino acids except methionine.
-
Induce protein expression and supplement the medium with [methyl-¹³C]methionine to ensure its incorporation into the expressed protein.
-
-
Protein Purification:
-
Harvest the cells and lyse them.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer using dialysis or a desalting column.
-
Concentrate the protein to a suitable concentration for NMR analysis (typically 0.1-1.0 mM).[5]
-
-
NMR Data Acquisition:
-
Acquire ¹H-¹³C correlation spectra (e.g., HSQC) on an NMR spectrometer equipped with a cryoprobe.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign the methionine methyl resonances and monitor changes in their chemical shifts and intensities under different conditions.
-
Workflow for ¹³C-Labeled Protein Production for NMR
Caption: Workflow for producing a ¹³C-methionine labeled protein for NMR analysis.
Methionine Metabolism Signaling Pathway
Methionine metabolism is intricately linked to several key cellular processes, including one-carbon metabolism, redox balance, and the synthesis of polyamines and phospholipids. The central molecule in this pathway is S-adenosylmethionine (SAM), which serves as the primary methyl group donor for numerous methylation reactions, including DNA and histone methylation, thereby playing a crucial role in epigenetic regulation.[1][6]
The availability of methionine and SAM is sensed by the cell and influences major signaling pathways such as the mTOR pathway, which is a master regulator of cell growth and proliferation.[7]
Caption: Overview of the methionine metabolism pathway and its key connections.
References
- 1. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
Troubleshooting & Optimization
troubleshooting low incorporation of L-Methionine-1-13C in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of L-Methionine-1-13C in cell culture experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues encountered during isotopic labeling experiments.
Q1: My this compound incorporation efficiency is lower than expected. What are the most common causes?
Low incorporation efficiency is a frequent issue with several potential causes. The primary factors to investigate are:
-
Competition from Unlabeled Methionine: Standard fetal bovine serum (FBS) is a significant source of unlabeled L-methionine, which directly competes with the labeled isotope, thereby diluting the incorporation into newly synthesized proteins.[1][2]
-
Insufficient Cell Doublings: For complete replacement of "light" methionine with its "heavy" counterpart, cells typically need to undergo at least five to six doublings in the labeling medium.[1] Insufficient time in the labeling medium is a common reason for low enrichment.
-
Suboptimal this compound Concentration: The concentration of the labeled methionine in the custom medium should mimic that of standard medium formulations to avoid metabolic stress or artifacts. Too low a concentration can limit protein synthesis, while excessively high levels might be toxic to some cell lines.[1][2]
-
Poor Cell Health: Cells that are unhealthy, stressed, or not in the logarithmic growth phase will have altered metabolic rates, including reduced protein synthesis, leading to poor incorporation of the labeled amino acid.[2][3]
-
High Cell Passage Number: Continuous subculturing can lead to significant changes in cell characteristics, including morphology, growth rates, and protein expression, which can negatively impact labeling efficiency.[3]
Q2: I'm observing high variability in labeling efficiency between my experimental replicates. What could be the cause?
Inconsistent results across replicates often point to a lack of uniformity in experimental conditions. Key areas to check include:
-
Inconsistent Cell Culture Conditions: Variations in seeding density, passage number, and overall cell health between replicates can lead to different growth rates and metabolic activity, resulting in variable label incorporation.[1]
-
Media Preparation: If the labeling medium is not prepared as a single large batch for all replicates, minor differences in component concentrations can contribute to variability.[1]
-
Inaccurate Cell Counting: When mixing "light" and "heavy" cell populations for analysis, inaccurate cell counts can lead to errors in the final quantification.[1]
Q3: My cells are showing signs of stress or reduced viability after switching to the labeling medium. What should I do?
Cell stress or death upon media change can significantly impact your experiment. Consider the following:
-
Methionine Starvation Stress: Some protocols recommend a brief period of methionine starvation to deplete intracellular pools before adding the labeling medium. However, prolonged starvation can be detrimental to certain cell lines.[1][2] It is advisable to minimize this starvation period.
-
Toxicity of Labeled Compound: While this compound is generally not toxic at physiological concentrations, it's crucial to confirm that the concentration used is appropriate for your specific cell line.[1] If toxicity is suspected, a dose-response experiment is recommended.
-
Microbial Contamination: Contamination can lead to rapid cell death and should be ruled out through routine checks.[2]
Q4: How can I optimize my labeling protocol to improve this compound incorporation?
To enhance labeling efficiency, consider the following optimization steps:
-
Use Dialyzed Fetal Bovine Serum (dFBS): dFBS has been processed to remove low-molecular-weight components, including free amino acids like methionine.[1][2] This is a critical step to reduce competition from unlabeled sources.
-
Ensure Sufficient Cell Doublings: Culture your cells in the this compound containing medium for a minimum of five to six cell doublings to maximize the replacement of endogenous "light" methionine.[1]
-
Optimize this compound Concentration: Prepare your labeling medium with an equimolar concentration of this compound to that found in the standard medium for your cell line. For example, the typical concentration of L-methionine in DMEM is about 0.2 mM (approximately 30 mg/L).[1]
-
Maintain Healthy, Logarithmically Growing Cells: Use cells with a low passage number and ensure they are healthy and actively dividing at the start of the experiment.[2][3]
-
Perform a Pilot Time-Course Experiment: To determine the optimal labeling duration for your specific cell line and experimental conditions, a time-course experiment measuring the incorporation of this compound at different time points can be highly beneficial.
Quantitative Data Summary
For successful labeling, it is crucial to consider the doubling times of commonly used cell lines and the recommended duration of labeling.
| Cell Line | Approximate Doubling Time (hours) | Recommended Labeling Duration (days for >97% incorporation) |
| HeLa | 20-24 | 6-8 |
| HEK293 | 24-30 | 6-8 |
| A549 | 22-24 | 6-8 |
Table 1: Recommended labeling durations for common cell lines to achieve near-complete isotopic incorporation, based on ensuring at least five to six cell doublings.[1]
Key Metabolic Pathways
Understanding the metabolic fate of methionine within the cell is crucial for troubleshooting. The following diagrams illustrate the key pathways involved.
The S-Adenosylmethionine (SAM) cycle is central to the function of methionine as a methyl donor.
Experimental Protocols
Protocol 1: Standard Isotopic Labeling with this compound
This protocol outlines the basic steps for labeling adherent cells for proteomic analysis.
Materials:
-
Cells of interest in logarithmic growth phase
-
Standard complete growth medium
-
L-Methionine-free medium (e.g., DMEM for SILAC, Thermo Fisher Scientific)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (ensure high purity)
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard cell culture reagents and consumables
Procedure:
-
Cell Seeding: Seed cells at a density that will keep them in the logarithmic growth phase throughout the experiment.
-
Preparation of Labeling Medium: Prepare the "heavy" labeling medium by supplementing the methionine-free basal medium with this compound to the standard physiological concentration (e.g., 0.2 mM for DMEM). Add dFBS to the desired final concentration (e.g., 10%). Prepare a sufficient volume for the entire duration of the experiment to ensure consistency.
-
Medium Exchange:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed sterile PBS to remove residual "light" medium.
-
(Optional, for faster depletion of intracellular pools) Incubate cells in methionine-free medium with dFBS for 30-60 minutes. This step may induce stress in some cell lines and should be optimized.[2]
-
Aspirate the PBS or starvation medium and immediately add the pre-warmed "heavy" labeling medium.
-
-
Labeling Incubation: Culture the cells in the "heavy" medium for a minimum of five to six cell doublings.[1] Monitor the cells regularly for any changes in morphology or growth rate.
-
Cell Harvest: Once the labeling is complete, wash the cells with cold PBS and harvest them using your standard protocol (e.g., trypsinization followed by scraping).
-
Downstream Analysis: Proceed with cell lysis, protein extraction, and subsequent analysis (e.g., mass spectrometry).
Protocol 2: Pulse-Chase Labeling with this compound
This method is used to study protein turnover by tracking the incorporation and subsequent degradation of a protein over time.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Preparation: Grow cells to the desired confluency.
-
Starvation (optional but recommended): Wash cells with pre-warmed PBS and then incubate in methionine-free medium supplemented with dFBS for 30-60 minutes to deplete intracellular methionine pools.[2]
-
Pulse: Remove the starvation medium and add the pre-warmed "heavy" labeling medium containing this compound. The duration of the pulse should be optimized based on the synthesis rate of the protein of interest but is typically short (e.g., 15-60 minutes).[2]
-
Chase:
-
At the end of the pulse period, rapidly remove the labeling medium.
-
Wash the cells twice with a pre-warmed "chase" medium. The chase medium is a standard complete growth medium containing a high concentration of unlabeled L-methionine.
-
Incubate the cells in the chase medium.
-
-
Time-Point Collection: Harvest cells at various time points during the chase period (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the amount of this compound remaining in the protein of interest at each time point to determine its degradation rate.
Frequently Asked Questions (FAQs)
Q: Is it necessary to use dialyzed FBS? A: Yes, using dialyzed FBS is highly recommended. Standard FBS contains unlabeled amino acids, including methionine, which will compete with the this compound and lead to incomplete labeling.[1][2]
Q: How stable is this compound in the prepared cell culture medium? A: L-methionine can oxidize in solution over time.[4] It is best practice to prepare fresh labeling medium or, if stored, to keep it at 4°C for short periods and protected from light. For longer-term storage, aliquoting and freezing at -20°C is advisable.[4]
Q: Can I use Dthis compound instead of this compound? A: Mammalian cells primarily utilize the L-isomer of amino acids for protein synthesis.[1] While some D-isomers can be converted to the L-form, the efficiency can be variable. For consistent and efficient labeling, the use of this compound is strongly preferred.[1]
Q: My mass spectrometry results show incomplete labeling even after following the protocol. What else could be wrong? A: If you have addressed the common issues, consider the possibility of metabolic pathways that can dilute the labeled pool. The methionine salvage pathway, for example, recycles methionine from other cellular processes.[5][6][7] Additionally, ensure that your cell line has not been misidentified or cross-contaminated, and verify the purity of your this compound.
Q: Does the position of the 13C label (e.g., this compound vs. L-Methionine-methyl-13C) matter? A: Yes, the position of the label is critical depending on the biological question. This compound will label the carboxyl carbon, which is incorporated into the peptide backbone. This is suitable for general protein labeling. L-Methionine-methyl-13C, on the other hand, labels the methyl group that is transferred in methylation reactions via the SAM cycle.[8][9] This is used for studying methylation events on DNA, RNA, or proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Methionine-1-13C Concentration for Labeling Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Methionine-1-13C for stable isotope labeling in cell culture (SILAC) experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you optimize your labeling experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for SILAC experiments?
A: A common starting point is to replace the L-methionine concentration found in standard cell culture media with an equimolar concentration of this compound. For many common media, such as DMEM, the typical concentration of L-methionine is approximately 30 mg/L (about 0.2 mM).[1] However, the optimal concentration can be cell-line dependent and may require empirical optimization.
Q2: Why is it crucial to use dialyzed fetal bovine serum (dFBS)?
A: Standard fetal bovine serum (FBS) contains endogenous amino acids, including unlabeled L-methionine. This "light" methionine will compete with the "heavy" this compound for incorporation into newly synthesized proteins, leading to incomplete labeling and inaccurate quantification.[2][3] Dialysis removes these small molecules, ensuring that the labeled amino acid is the primary source available to the cells.
Q3: How many cell doublings are required for complete labeling?
A: To achieve near-complete labeling efficiency (typically >95-97%), cells should be cultured in the "heavy" medium for at least five to six population doublings.[1][2] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover. For slower-growing cell lines, a longer incubation period may be necessary.[2][4]
Q4: Can this compound be toxic to cells?
A: At the physiological concentrations typically used in cell culture media, this compound is not expected to be toxic. However, very high, non-physiological concentrations of methionine have been shown to inhibit cell proliferation in some cancer cell lines.[1] It is always recommended to monitor cell morphology and growth rates after switching to the labeling medium.
Q5: How can I verify the incorporation efficiency of this compound?
A: The most common method to verify labeling efficiency is through mass spectrometry (MS). A small aliquot of cells cultured in the "heavy" medium is harvested, proteins are extracted and digested (e.g., with trypsin), and the resulting peptides are analyzed by MS. The ratio of the peak intensities of the "heavy" (labeled) peptides to the "light" (unlabeled) peptides is calculated to determine the incorporation percentage. An efficiency of >95% is generally considered sufficient for quantitative proteomics experiments.[2][4]
Q6: My cells are growing slower in the SILAC medium. Is this normal?
A: A slight decrease in the growth rate can sometimes be observed when cells are first adapted to a new medium formulation, especially with dialyzed serum. It is important to adapt the cells to the "light" SILAC medium (containing unlabeled L-methionine and dialyzed serum) for at least one passage before initiating the labeling with the "heavy" medium. If a significant decrease in viability or growth rate persists, further optimization of the medium composition may be required.
Troubleshooting Guides
Low Labeling Efficiency (<95%)
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the "heavy" medium. For slow-growing cell lines, extend the culture period.[1][2] |
| Contamination with "Light" Methionine | Always use high-quality dialyzed fetal bovine serum (dFBS).[2][3] Ensure all media components and supplements are free of unlabeled methionine. |
| Suboptimal this compound Concentration | The optimal concentration can be cell-line specific. If labeling is consistently low, consider performing a dose-response experiment to determine the ideal concentration for your cells. A slight increase from the standard medium concentration may improve incorporation.[2] |
| Poor Cell Health | Monitor cell morphology and doubling time. Suboptimal cell health can negatively impact protein synthesis and turnover, leading to poor labeling. Ensure optimal cell culture conditions.[2] |
| Amino Acid Conversion | While less common for methionine compared to arginine (which can be converted to proline), metabolic conversion can occur in some cell lines under specific conditions. If suspected, consult literature specific to your cell line. |
Reduced Cell Viability or Altered Growth Rate
| Potential Cause | Recommended Solution |
| Stress from Custom Medium | Adapt cells to the "light" SILAC medium for at least one passage before introducing the "heavy" medium. This allows cells to adjust to the dialyzed serum and any other changes in the medium formulation. |
| Suboptimal Nutrient Composition | Ensure that the custom SILAC medium is supplemented with all necessary nutrients, vitamins, and growth factors required by your specific cell line. |
| High this compound Concentration | Although rare at standard concentrations, excessively high levels of methionine can be cytotoxic to some cell lines.[1] If you are using a concentration significantly higher than that in standard media, consider reducing it. |
Quantitative Data Summary
The optimal concentration of this compound can vary between cell lines. It is highly recommended to perform a pilot experiment to determine the ideal concentration for your specific cell line that maximizes labeling efficiency while maintaining normal cell growth and morphology.
| Cell Line | Starting this compound Concentration (mg/L) | Expected Labeling Efficiency (after 5-6 doublings) | Notes on Cell Viability |
| HeLa | ~30 (equimolar to standard DMEM) | >95% | Generally tolerant to standard concentrations. |
| HEK293 | ~30 (equimolar to standard DMEM) | >95% | Typically robust and show good viability. |
| A549 | ~30 (equimolar to standard DMEM) | >95% | Generally tolerant, but monitor for any changes in morphology. |
Note: The data in this table represents typical starting points and expected outcomes. Empirical validation is crucial for optimal results in your specific experimental context.
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium
This protocol describes the preparation of 500 mL of "heavy" DMEM for labeling cell lines such as HeLa, HEK293, or A549.
-
Start with Methionine-deficient DMEM: Begin with 445 mL of DMEM that does not contain L-methionine.
-
Add Dialyzed FBS: Aseptically add 50 mL of heat-inactivated dialyzed fetal bovine serum (10% final concentration).
-
Add L-Glutamine: Add 5 mL of 200 mM L-glutamine solution (4 mM final concentration).
-
Add Penicillin-Streptomycin: Add 5 mL of 100x Penicillin-Streptomycin solution (1x final concentration).
-
Add this compound: Prepare a sterile stock solution of this compound. Add the appropriate volume to achieve the desired final concentration (e.g., for 30 mg/L, add 15 mg to the 500 mL of medium).
-
Sterile Filtration: Filter the complete "heavy" SILAC medium through a 0.22 µm sterile filter.
-
Storage: Store the prepared medium at 4°C, protected from light.
Protocol 2: SILAC Labeling and Cell Harvesting
-
Cell Adaptation: Culture your cells for at least one passage in "light" SILAC medium (prepared as above but with unlabeled L-methionine) to adapt them to the dialyzed serum.
-
Initiate Labeling: At the desired confluency, passage the cells and seed them into the "heavy" SILAC medium.
-
Culture for 5-6 Doublings: Culture the cells in the "heavy" medium for a minimum of five to six cell doublings to ensure high incorporation of this compound. Monitor the cell doubling time to accurately determine the required culture duration.
-
Experimental Treatment: Once labeling is complete, apply your experimental treatment (e.g., drug stimulation) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.
-
Harvest Cells: After treatment, wash both "light" and "heavy" cell populations with ice-cold PBS.
-
Cell Counting and Mixing: Accurately count the number of cells from both populations. Combine the "light" and "heavy" cells at a 1:1 ratio.
-
Cell Lysis: Lyse the combined cell pellet using a lysis buffer suitable for downstream proteomic analysis (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification and Analysis: Determine the protein concentration of the lysate. The sample is now ready for protein digestion, peptide fractionation, and LC-MS/MS analysis.
Mandatory Visualizations
Caption: General experimental workflow for a SILAC experiment using this compound.
Caption: A decision tree for troubleshooting low labeling efficiency in SILAC experiments.
Caption: Simplified metabolic pathway of this compound incorporation into proteins.
References
common challenges in L-Methionine-1-13C based metabolic studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing L-Methionine-1-13C in metabolic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound based metabolic labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No ¹³C Enrichment in Target Metabolites (e.g., SAM, Homocysteine) | Incomplete Isotopic Labeling: Insufficient incubation time for the cells to reach isotopic steady state. | Extend the labeling duration. A time-course experiment is recommended to determine the optimal labeling time for your specific cell line and metabolite of interest. For many mammalian cell lines, 24 hours is a common starting point.[1] |
| Competition from Unlabeled Methionine: Standard fetal bovine serum (FBS) contains unlabeled methionine, which dilutes the ¹³C-labeled tracer. | Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids. | |
| Low Tracer Concentration: The concentration of L-Methionine-1-¹³C in the medium may be too low for efficient uptake and incorporation. | The typical concentration of L-methionine in standard DMEM is approximately 0.2 mM (about 30 mg/L).[2] Ensure your labeling medium has a comparable concentration of L-Methionine-1-¹³C. Consider performing a dose-response experiment to find the optimal concentration for your cell line.[3] | |
| Poor Cell Health: Cells that are stressed or have low viability will have altered metabolism, leading to poor tracer incorporation. | Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment. Perform a cell viability assay (e.g., trypan blue exclusion) to confirm cell health. | |
| Metabolite Degradation: S-adenosylmethionine (SAM) is notoriously unstable, especially at neutral or alkaline pH and higher temperatures. | Prepare samples freshly and keep them on ice. Use an acidic extraction solvent to minimize degradation. Store standards and samples at -80°C and avoid repeated freeze-thaw cycles.[4] | |
| High Variability Between Replicates | Inconsistent Cell Culture Conditions: Differences in cell seeding density, passage number, or growth phase can lead to variable metabolic rates. | Maintain consistent cell culture practices. Use cells within a narrow passage number range and seed replicates at the same density. Ensure all replicates are in a similar growth phase when initiating the experiment.[2] |
| Inconsistent Sample Handling: Variations in the timing or technique for quenching metabolism and extracting metabolites can introduce significant variability. | Standardize the quenching and extraction procedures for all samples. Ensure rapid and complete quenching of metabolic activity. | |
| Media Preparation Inconsistency: If preparing your own labeling medium, variations in component concentrations can affect cell metabolism. | Prepare a large batch of labeling medium to be used for all replicates in an experiment to ensure consistency.[2] | |
| Unexpected Peaks or Mass Shifts in Mass Spectrometry Data | Metabolic Conversion of Tracer: The ¹³C label from methionine can be transferred to other metabolic pathways. | This is an expected outcome of metabolic flux. Detailed pathway analysis is required to interpret these findings. |
| Contaminants: The presence of contaminants from solvents, labware, or the biological matrix can introduce unexpected peaks. | Run blank samples to identify background contaminants. Use high-purity solvents and low-retention labware to minimize contamination.[1] | |
| Chemical Modifications: Metabolites can be chemically modified during sample preparation or analysis (e.g., oxidation). | Use fresh reagents and handle samples carefully to minimize modifications. High-resolution mass spectrometry can help to identify and differentiate modifications. | |
| Difficulty in Quantifying Low-Abundance Metabolites | Low Signal-to-Noise Ratio: The concentration of the metabolite of interest may be below the detection limit of the instrument. | Increase the amount of starting biological material (e.g., cell number). Optimize the metabolite extraction protocol to improve recovery.[5] |
| Ion Suppression: Co-eluting compounds in the sample can suppress the ionization of the target metabolite. | Optimize the liquid chromatography method to improve the separation of the target metabolite from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of L-Methionine-1-¹³C to use in my cell culture medium?
A1: For optimal labeling, it is recommended to replace the standard L-methionine in your culture medium with an equimolar concentration of L-Methionine-1-¹³C. The typical concentration of L-methionine in Dulbecco's Modified Eagle Medium (DMEM) is approximately 0.2 mM (30 mg/L).[2] However, the optimal concentration can vary between cell lines, so it is advisable to consult the specific formulation of your basal medium and potentially perform a dose-response experiment.
Q2: How long should I label my cells with L-Methionine-1-¹³C to achieve isotopic steady state?
A2: Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, is crucial for metabolic flux analysis. The time required depends on the turnover rate of the metabolite of interest and the size of the intracellular pools. For rapidly dividing mammalian cells, a labeling period of 24 hours is often sufficient for central carbon metabolites. However, for metabolites with slower turnover, longer incubation times may be necessary. A time-course experiment is the best way to determine the optimal labeling duration for your specific experimental system.[1]
Q3: Why is it important to use dialyzed fetal bovine serum (dFBS) in my labeling medium?
A3: Standard fetal bovine serum (FBS) contains endogenous amino acids, including unlabeled methionine. This unlabeled methionine will compete with the L-Methionine-1-¹³C tracer for uptake and incorporation by the cells, leading to a dilution of the isotopic label and an underestimation of metabolic fluxes. Dialyzed FBS has had small molecules, including amino acids, removed, thus minimizing this isotopic dilution effect.
Q4: How do I correct for the natural abundance of ¹³C in my mass spectrometry data?
A4: Carbon naturally contains approximately 1.1% of the ¹³C isotope. This natural abundance contributes to the M+1 peak in the mass spectrum of unlabeled metabolites and must be corrected for to accurately determine the enrichment from the tracer. This correction is typically performed using computational algorithms that take into account the elemental composition of the metabolite and the isotopic purity of the tracer. Several software packages are available for this purpose.[5]
Q5: My S-adenosylmethionine (SAM) signal is very low or absent. What could be the reason?
A5: SAM is a thermally and pH-sensitive molecule. Degradation during sample preparation is a common cause of low signal. To minimize degradation, it is critical to keep samples on ice at all times, use an acidic pH for extraction and storage, and avoid repeated freeze-thaw cycles.[4] Additionally, ensure that your quenching of cellular metabolism is rapid and complete to prevent enzymatic degradation of SAM.
Experimental Protocols
Detailed Protocol for L-Methionine-1-¹³C Labeling of HeLa Cells
This protocol outlines the key steps for a typical L-Methionine-1-¹³C labeling experiment in adherent HeLa cells for metabolic flux analysis.
Materials:
-
HeLa cells
-
DMEM without L-methionine, L-glutamine, and sodium pyruvate
-
L-Methionine-1-¹³C
-
L-Glutamine
-
Sodium Pyruvate
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.9% NaCl solution, ice-cold
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Preparation of Labeling Medium:
-
To 500 mL of DMEM base medium (lacking L-methionine, L-glutamine, and sodium pyruvate), add:
-
L-Methionine-1-¹³C to a final concentration of 0.2 mM (e.g., 15.07 mg).
-
L-Glutamine to a final concentration of 4 mM.
-
Sodium Pyruvate to a final concentration of 1 mM.
-
50 mL of dFBS (for a final concentration of 10%).
-
5 mL of Penicillin-Streptomycin (for a final concentration of 1%).
-
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
Pre-warm the medium to 37°C before use.
-
-
Cell Seeding:
-
Seed HeLa cells in 6-well plates at a density of approximately 2 x 10⁵ cells per well.
-
Allow cells to adhere and grow in standard complete DMEM for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Isotopic Labeling:
-
After 24 hours, aspirate the standard medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed L-Methionine-1-¹³C labeling medium to each well.
-
Incubate the cells for 24 hours (or the desired labeling time) at 37°C and 5% CO₂.
-
-
Quenching and Metabolite Extraction:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/water extraction solvent to each well to quench metabolism.[6]
-
Place the plate at -80°C for 15 minutes to ensure complete protein precipitation.
-
-
Sample Collection:
-
Scrape the cells from the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
-
Visualizations
Methionine Metabolism and the Methionine Cycle
Caption: The central role of L-Methionine in the Methionine Cycle and the Transsulfuration Pathway.
Experimental Workflow for L-Methionine-1-¹³C Metabolic Studies
Caption: A typical experimental workflow for L-Methionine-1-¹³C based metabolic flux analysis.
References
Technical Support Center: Enhancing Signal-to-Noise in L-Methionine-1-13C NMR Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your L-Methionine-1-13C NMR experiments, ensuring high-quality data for your metabolic and structural studies.
Frequently Asked Questions (FAQs)
Q1: My this compound NMR spectrum has a very low signal-to-noise ratio. What are the fundamental steps I should take to improve it?
A1: A low signal-to-noise ratio is a common challenge in 13C NMR due to the low gyromagnetic ratio of the 13C nucleus. Here are the initial steps to enhance sensitivity:
-
Increase Sample Concentration: The most direct method to improve S/N is to increase the concentration of your this compound sample. Doubling the concentration can significantly reduce the required experiment time for the same S/N.
-
Optimize the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Therefore, quadrupling the number of scans will double the S/N, though this will also increase the experiment time.
-
Ensure Proper Probe Tuning: A well-tuned probe is critical for efficient signal transmission and detection. Poor tuning can lead to broad lines and a reduced S/N ratio.
Q2: How can I optimize the acquisition parameters for a standard 1D this compound NMR experiment?
A2: Careful optimization of acquisition parameters can significantly boost your signal intensity.
-
Pulse Angle (Flip Angle): Using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating the signal. This is particularly useful for the carboxyl carbon (C1) of methionine, which can have a long T1 relaxation time.
-
Acquisition Time (AQ) and Relaxation Delay (D1): A combined (D1 + AQ) of approximately 1.3 times the T1 of the 1-13C nucleus is a good starting point. For many small molecules, an AQ of 1.0 s and a D1 of 2.0 s have been shown to be effective.
-
Proton Decoupling: Use proton decoupling to collapse the 13C-1H couplings and benefit from the Nuclear Overhauser Effect (NOE), which can enhance the signal of protonated carbons by up to 200%. For the non-protonated 1-13C carboxyl group, the NOE will be minimal, but decoupling is still necessary to remove any long-range couplings.
Q3: Are there advanced techniques to significantly enhance the signal for my this compound experiments, especially for in vivo or metabolic flux analysis studies?
A3: Yes, several advanced techniques can provide substantial sensitivity gains:
-
Cryoprobes: These probes cool the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise and can increase the S/N by a factor of 3-4 or more compared to a room-temperature probe.
-
Dynamic Nuclear Polarization (DNP): DNP is a hyperpolarization technique that transfers the high polarization of electron spins to the 13C nuclei. This can lead to theoretical signal enhancements of over 2000-fold, making it a powerful tool for studying metabolism in real-time.
-
Polarization Transfer Pulse Sequences (DEPT/INEPT): While not directly applicable to the quaternary carboxyl carbon of this compound, these sequences are invaluable for enhancing the signals of protonated carbons in your sample.
Troubleshooting Guide
Issue 1: Weak or no signal from the this compound carboxyl group.
| Possible Cause | Recommended Solution |
| Long T1 Relaxation Time | Add a small amount of a paramagnetic relaxation agent (e.g., Cr(acac)₃) to shorten the T1 value. This allows for a shorter recycle delay and more scans in a given amount of time. |
| Low Sample Concentration | If possible, increase the concentration of this compound in your sample. |
| Incorrect Pulse Width Calibration | Ensure the 90° pulse width for 13C is correctly calibrated for your sample and probe. |
| Suboptimal Acquisition Parameters | Use a smaller flip angle (e.g., 30°) and an optimized relaxation delay (D1). |
Issue 2: Broad spectral lines, leading to poor resolution and sensitivity.
| Possible Cause | Recommended Solution |
| Poor Shimming | Carefully shim the magnetic field to improve its homogeneity. |
| Sample Viscosity | If the sample is too viscous, consider diluting it or increasing the temperature of the experiment. |
| Presence of Paramagnetic Impurities | Ensure your sample and NMR tube are free from paramagnetic contaminants. |
Quantitative Data Summary
The following table summarizes the typical sensitivity gains that can be expected from various techniques for 13C NMR experiments.
| Technique | Typical Sensitivity Gain | Notes |
| Increased Number of Scans | Proportional to the square root of the increase in scans. | Increases experiment time. |
| Nuclear Overhauser Effect (NOE) | Up to ~200% (3x signal) for protonated carbons. | Not effective for the quaternary 1-13C carboxyl carbon. |
| Polarization Transfer (DEPT/INEPT) | ~4x for protonated 13C nuclei. | Does not detect quaternary carbons like the 1-13C in L-Methionine. |
| Cryoprobe | 3-4x or more compared to a room temperature probe. | Requires specialized and expensive hardware. |
| Dynamic Nuclear Polarization (DNP) | Can be several orders of magnitude (>1000x). | A complex technique requiring specialized equipment. |
Experimental Protocols
Protocol 1: Standard 1D this compound Experiment with Optimized Parameters
-
Sample Preparation: Prepare a concentrated sample of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Probe Tuning: Tune the NMR probe for both the 13C and 1H channels.
-
Parameter Setup (Bruker Example):
-
Pulse Program: Use a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30).
-
Flip Angle (p1): Set to a 30° pulse.
-
Acquisition Time (aq): Set to 1.0 s.
-
Relaxation Delay (d1): Set to 2.0 s.
-
Number of Scans (ns): Start with a minimum of 1024 scans and increase as needed.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve S/N.
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Protocol 2: Utilizing a Paramagnetic Relaxation Agent
-
Sample Preparation: Prepare your this compound sample as in Protocol 1. Add a small, optimized amount of a paramagnetic relaxation agent like Cr(acac)₃.
-
T1 Measurement: Perform a T1 inversion recovery experiment to determine the new, shorter T1 of the 1-13C carboxyl carbon.
-
Parameter Setup:
-
Pulse Program: zgpg30
-
Flip Angle (p1): A 90° pulse can be used if the relaxation delay is set appropriately.
-
Relaxation Delay (d1): Set d1 to be approximately 1.3 to 1.5 times the measured T1.
-
Number of Scans (ns): Increase as needed to achieve the desired S/N.
-
-
Data Acquisition and Processing: Follow steps 4 and 5 from Protocol 1.
Visualizations
Technical Support Center: L-Methionine-1-13C Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during L-Methionine-1-13C mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in this compound mass spec analysis?
A1: Background interference in this compound mass spectrometry can originate from several sources, broadly categorized as chemical noise and electronic noise.[1] Chemical noise, arising from unwanted ions, is often the most significant contributor and can stem from:
-
Solvents and Reagents: Even high-purity solvents can contain trace contaminants.[2]
-
Sample Matrix: Complex biological samples (e.g., plasma, tissue extracts) contain numerous endogenous compounds that can co-elute with the analyte and cause ion suppression or enhancement.[3][4]
-
Consumables: Plasticizers (e.g., phthalates) and polymers (e.g., polyethylene (B3416737) glycol) can leach from sample tubes, pipette tips, and other plasticware.[2]
-
System Contamination: Accumulation of contaminants in the LC system, injector, tubing, and ion source over time.[2]
Q2: How can I differentiate between chemical and electronic noise?
A2: A simple diagnostic test can help distinguish between chemical and electronic noise. Turn off the liquid flow and spray voltage to the mass spectrometer. If the noise level significantly drops, it is likely chemical noise. If the noise persists, it is more likely electronic in nature.[5]
Q3: My this compound signal is weak. How can I improve the signal-to-noise ratio?
A3: A low signal-to-noise ratio can be due to either high background noise or a low analyte signal. To improve this, consider the following strategies:
-
Optimize Sample Preparation: Implement a sample cleanup procedure like protein precipitation or solid-phase extraction (SPE) to reduce matrix effects.[1][4]
-
Enhance Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting interferences.[6]
-
Adjust Mass Spectrometer Settings: Fine-tune ion source parameters (e.g., gas flows, temperature, voltage) to maximize ionization efficiency for your specific analyte.[6][7]
-
Increase Analyte Concentration: If possible, concentrate your sample before analysis.[6]
Q4: I'm observing peak tailing for my this compound peak. What are the potential causes and solutions?
A4: Peak tailing can be caused by either chemical or physical issues. If only the this compound peak is tailing, it's likely a chemical problem due to secondary interactions with the stationary phase. If all peaks are tailing, it's probably a physical issue like a column void.
-
Chemical Solution: Adjust the mobile phase pH to ensure L-Methionine is in a single ionic state. Using a buffer in your mobile phase can also help mitigate secondary silanol (B1196071) interactions.[8]
-
Physical Solution: Inspect the column for degradation or voids. Check for excessive tubing length or loose fittings, which can increase extra-column volume.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound mass spectrometry experiments in a question-and-answer format.
Issue 1: High Background Across the Entire Spectrum
-
Question: I am observing a high, noisy baseline across my entire mass spectrum. What should I do?
-
Answer: A high and noisy baseline is often due to contaminated solvents or a contaminated LC-MS system.
-
Initial Step: Run a blank injection (mobile phase only) to diagnose the source. If the blank is noisy, the issue is likely with the mobile phase or the system.[2]
-
Troubleshooting Workflow:
Troubleshooting a high, noisy baseline.
-
Issue 2: Unexpected Peaks or "Ghost Peaks" in Chromatogram
-
Question: I am seeing unexpected peaks, or "ghost peaks," in my chromatograms, even in blank runs. What could be the cause?
-
Answer: Ghost peaks are typically due to carryover from previous injections or contamination from the autosampler wash solvent.
-
Solution: Implement a robust needle wash method between injections, using a strong solvent to clean the injection port and needle. Ensure your wash solvent is clean and replaced regularly.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is exhibiting significant tailing. How can I improve its shape?
-
Answer: Peak tailing for a polar compound like methionine is often due to secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Assess the Problem: Determine if only the methionine peak is tailing (chemical issue) or if all peaks are tailing (physical issue).[9]
-
Chemical Troubleshooting:
-
Optimize Mobile Phase pH: Adjust the pH of your aqueous mobile phase. For basic compounds that tail, a lower pH can improve peak shape.
-
Add a Competing Base: For severe tailing, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can block active sites on the column.
-
-
Physical Troubleshooting:
-
Check for Column Voids: A void at the head of the column is a common cause of tailing for all peaks. Replace the column if necessary.
-
Minimize Extra-Column Volume: Use the shortest possible tubing with the smallest internal diameter between the injector, column, and detector.
-
-
-
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of this compound in a biological matrix.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 10 - 150 ng/mL | [7] |
| Correlation Coefficient (r) | ≥ 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [7] |
| Intra-day Precision (RSD) | < 3.6% | [7] |
| Inter-day Precision (RSD) | < 6.5% | [7] |
| Average Recovery | 100.48% (RSD < 2.9%) | [7] |
Experimental Protocols
Protocol 1: Sample Preparation of Rat Serum for this compound Analysis
This protocol is adapted from a validated method for the quantification of this compound in rat serum.[7]
-
Protein Precipitation:
-
To a 50 µL aliquot of rat serum, add 150 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.[7]
-
Liquid Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSK-GEL AMIDE-80).[7]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A linear gradient should be optimized to achieve good separation.
-
Flow Rate: To be optimized based on the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7]
-
MRM Transitions: To be optimized for this compound and the chosen internal standard.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.[7]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medium.com [medium.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Natural ¹³C Abundance in Labeling Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural ¹³C abundance?
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), sometimes referred to as a Mass Distribution Vector (MDV), is a vector that represents the fractional abundance of all mass isotopologues of a given metabolite.[3] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a molecule with 'n' carbon atoms, you can have:
-
M+0: The isotopologue with no ¹³C atoms.
-
M+1: The isotopologue with one ¹³C atom.
-
M+2: The isotopologue with two ¹³C atoms.
-
...and so on, up to M+n .
The MID lists the relative abundance of each of these, and the sum of all fractional abundances in the vector is 1 (or 100%).[3]
Q3: What is the general principle behind the correction for natural ¹³C abundance?
A3: The most common method for correction is a matrix-based approach.[2][3] This involves creating a "correction matrix" that accounts for the probabilities of naturally occurring heavy isotopes for every atom in the molecule (not just ¹³C, but also other elements like ¹⁵N, ¹⁸O, etc.).[2] The experimentally measured MID is then multiplied by the inverse of this correction matrix to yield the corrected MID, which represents the true isotopic enrichment from the tracer.[2]
Q4: What information is essential to perform an accurate correction?
A4: To perform an accurate correction, you need the following:
-
The precise molecular formula of the analyte: This must include all atoms, including those added during derivatization steps (e.g., for GC-MS analysis), as they also contribute to the natural isotope abundance.[1][2]
-
The measured Mass Isotopomer Distribution (MID): This is the raw data from your mass spectrometer for both your unlabeled (natural abundance) control samples and your ¹³C-labeled samples.[2]
-
The isotopic purity of the tracer: Commercially available labeled substrates are not 100% pure. This information, usually found on the certificate of analysis, is crucial for accurate correction.[4][5]
Troubleshooting Guides
Issue 1: My corrected data shows negative abundance values for some isotopologues.
-
Possible Cause: This is a common issue that can arise from noise in the mass spectrometry data, especially for low-intensity peaks.[6] The correction algorithm, when applied to noisy data, can sometimes produce small negative numbers.[6]
-
Solution:
-
Verify the elemental formula: Ensure the complete and accurate elemental formula of your analyte, including any derivatization agents, was used for the correction.[1]
-
Check raw data processing: Re-examine the raw mass spectrometry data to ensure that peak integration was accurate and that background subtraction was performed correctly.[1]
-
Handle negative values appropriately: One approach is to set these unrealistic negative values to zero and then renormalize the MID so that the sum of all fractional abundances is 1.[4]
-
Issue 2: The isotopic distribution of my unlabeled control does not match the theoretical distribution after correction.
-
Possible Cause: After applying the natural abundance correction to an unlabeled control sample, the M+0 isotopologue should be at or near 100% (or a fractional abundance of 1.0), with all other isotopologues close to zero.[3] Deviations can indicate a few problems:
-
Instrumental instability: The mass spectrometer's calibration may have drifted.[1]
-
In-source fragmentation or adduct formation: The analyte might be fragmenting in the ion source or forming unexpected adducts, altering the observed isotopic pattern.[1]
-
Co-eluting interference: An overlapping peak from another compound can distort the measured MID.[1]
-
-
Solution:
-
Optimize MS parameters: Ensure stable instrument calibration and optimize ion source parameters to minimize fragmentation.[1]
-
Improve chromatography: Enhance chromatographic separation to resolve any co-eluting peaks.[1]
-
Validate with a known standard: Analyze a pure, unlabeled standard to confirm that the correction method is functioning as expected.
-
Quantitative Data Summary
The correction for natural ¹³C abundance relies on the known natural abundances of all stable isotopes for the elements present in the analyte.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9%[2] |
| ¹³C | ~1.1%[2] | |
| Hydrogen | ¹H | ~99.985%[2] |
| ²H (D) | ~0.015%[2] | |
| Nitrogen | ¹⁴N | ~99.63%[2] |
| ¹⁵N | ~0.37%[2] | |
| Oxygen | ¹⁶O | ~99.76%[2] |
| ¹⁷O | ~0.04%[2] | |
| ¹⁸O | ~0.20%[2] |
Note: These are approximate values. For highly accurate corrections, use the most current IUPAC values.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
-
Sample Preparation and Mass Spectrometry Analysis:
-
Culture cells or conduct your experiment with both unlabeled and ¹³C-labeled substrates.
-
Harvest the biological material and perform metabolite extraction.
-
If required for your analytical method (e.g., GC-MS), derivatize the metabolites.
-
Analyze the samples using a mass spectrometer (e.g., LC-MS, GC-MS) to acquire the raw mass isotopomer distributions for your metabolites of interest.[3] It is crucial to also analyze an unlabeled control sample to validate the correction process.[2]
-
-
Data Extraction:
-
Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for your target metabolites from the mass spectrometry data.
-
Organize this data into a mass isotopomer distribution (MID) vector for each sample.
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: For each metabolite, determine the complete elemental formula of the ion being analyzed, including any atoms from derivatizing agents.[3]
-
Utilize Correction Software: Employ a computational tool or software package (e.g., IsoCor, AccuCor2, IsoCorrectoR) to perform the natural abundance correction.[2][6][7]
-
Input Required Information: Provide the software with the elemental formula, the raw MIDs, and the isotopic purity of your tracer.[6]
-
Execute Correction: The software will generate a correction matrix based on the provided information and apply it to the measured MID to remove the contribution from naturally occurring isotopes.[3]
-
Output: The result will be the corrected MIDs, which reflect the true enrichment from the isotopic tracer.[6]
-
-
Data Validation:
-
Examine the corrected data for the unlabeled control sample. The M+0 abundance should be close to 100% (or 1.0), and all other isotopologues should be near zero.[3] This confirms that the correction algorithm is working as expected.
-
Visualizations
Caption: Workflow for correcting raw mass spectrometry data for natural ¹³C abundance.
Caption: Troubleshooting logic for negative values in corrected mass spectrometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: L-Methionine-1-13C in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing potential toxicity issues when using L-Methionine-1-13C for stable isotope labeling in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to my cell lines?
A1: Generally, this compound is not considered to be toxic to cell lines. The carbon-13 isotope is a stable, non-radioactive isotope and is widely considered to have a minimal impact on cell viability and physiology. However, like its unlabeled counterpart, very high concentrations of L-methionine can potentially impact cell growth and proliferation. Any observed toxicity is more likely due to the concentration of methionine itself rather than the isotopic label.
Q2: What are the potential causes of reduced cell viability or altered growth rates when using this compound?
A2: Several factors could contribute to poor cell health during labeling experiments:
-
High Concentration of L-Methionine: Excessive concentrations of methionine can be detrimental to some cell lines. It is crucial to use a concentration that is as close to the physiological level found in standard culture media as possible.
-
Amino Acid Starvation: A common step in labeling protocols is to starve the cells of the unlabeled amino acid before introducing the labeled version. Prolonged starvation can induce cellular stress and lead to cell death.
-
Contamination: As with any cell culture technique, microbial contamination can rapidly lead to a decline in cell health.
-
Suboptimal Culture Conditions: Ensure that other culture parameters such as pH, temperature, and CO2 levels are optimal for your specific cell line.
Q3: How can I determine if the observed toxicity is due to the this compound or another experimental factor?
A3: To troubleshoot, consider the following controls:
-
Unlabeled L-Methionine Control: Culture your cells in a medium supplemented with the same high concentration of unlabeled L-methionine. If you observe similar toxic effects, the issue is likely with the methionine concentration and not the ¹³C isotope.
-
Standard Medium Control: Always maintain a parallel culture in your standard, complete medium to ensure the cells are healthy under normal conditions.
-
Vehicle Control: If you are dissolving the this compound in a solvent, ensure you have a control group treated with the solvent alone.
Troubleshooting Guides
Issue 1: Reduced Cell Viability and Proliferation
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Conduct a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with the physiological concentration found in your standard medium and test a range of higher and lower concentrations. |
| Prolonged amino acid starvation. | Minimize the duration of the methionine-free starvation step. For many cell lines, a brief wash with methionine-free medium is sufficient before adding the labeling medium. |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to fluctuations in amino acid concentrations. If possible, test a more robust cell line to verify your protocol. |
| Microbial contamination. | Regularly check your cultures for any signs of contamination (e.g., turbidity, color change in the medium, or visible microorganisms under the microscope). If contamination is suspected, discard the culture and start with a fresh, sterile stock. |
Issue 2: Inconsistent or Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Presence of unlabeled methionine in the medium. | Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids. Standard FBS contains a significant amount of unlabeled methionine, which will compete with the this compound. |
| Insufficient cell doublings. | Ensure that the cells have undergone at least five to six doublings in the 'heavy' medium to achieve near-complete incorporation of the labeled amino acid. The required time will depend on the doubling time of your specific cell line. |
| Incorrect this compound concentration. | An insufficient concentration of the labeled amino acid will result in a weak signal. Optimize the concentration as you would for cell viability. |
Quantitative Data Summary
The following table summarizes the effects of high concentrations of unlabeled L-methionine on different cell lines, which can serve as a proxy for potential effects of this compound. It is important to perform a dose-response experiment for your specific cell line.
| Cell Line | L-Methionine Concentration | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 5 mg/mL | Inhibition of cell growth | [1] |
| LNCaP (Prostate Cancer) | 1 to 5 mg/mL | Inhibition of cell growth | [1] |
| DU-145 (Prostate Cancer) | 1 to 5 mg/mL | No significant effect on growth | [1] |
| HPAC (Pancreatic Cancer) | 5 mg/mL | Reduced cell growth | [2] |
| BXPC-3 (Pancreatic Cancer) | 5 mg/mL | Reduced cell growth | [2] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of a range of this compound concentrations on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Methionine-free medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in methionine-free medium supplemented with dialyzed FBS. Include a vehicle control (medium with no added this compound).
-
Treatment: Remove the complete growth medium from the wells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period that is relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add the solubilization solution to each well and mix gently to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve.
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
This protocol provides a direct method to count viable and non-viable cells following treatment with this compound.
Materials:
-
Cells in suspension (from your treatment groups)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Cell Suspension: Collect the cells from your culture vessel (if adherent, trypsinize and resuspend in medium).
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified overview of key signaling pathways influenced by methionine metabolism.
References
- 1. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Protocol Refinement for Reproducible L-Methionine-1-13C Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible L-Methionine-1-¹³C labeling for quantitative proteomics. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during L-Methionine-1-¹³C labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (<95%) | Insufficient Cell Doublings: The number of cell divisions was not enough to dilute the pre-existing "light" methionine. | Ensure cells undergo at least five to six doublings in the "heavy" medium. The required time will depend on the doubling time of your specific cell line.[1] |
| Contamination with Light Methionine: Standard fetal bovine serum (FBS) contains unlabeled methionine, which competes with the labeled form. | Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[1] | |
| Incorrect L-Methionine-1-¹³C Concentration: Suboptimal concentration can affect incorporation rates. | Use L-Methionine-1-¹³C at a concentration equivalent to that of L-methionine in the standard formulation of your cell culture medium (typically around 0.2 mM or 30 mg/L for DMEM).[1] | |
| Reduced Cell Viability or Altered Growth Rate | Potential Cytotoxicity: Although rare at standard concentrations, very high levels of methionine can impact cell growth. | Confirm that the L-Methionine-1-¹³C concentration matches the physiological levels in the recommended medium for your cell line. If issues persist, consider performing a dose-response experiment to determine the optimal, non-toxic concentration.[1] |
| Stress from Methionine-Deficient Medium: The initial switch to a methionine-free medium before labeling can be stressful for some cell lines. | Minimize the duration of methionine starvation before introducing the labeling medium. A brief wash with PBS or methionine-free medium is often sufficient. | |
| Inconsistent Quantification Between Replicates | Variable Label Incorporation: Differences in cell growth or media preparation can lead to inconsistent labeling. | Maintain consistent cell culture conditions, including seeding density and passage number. Prepare a large batch of labeling medium to be used for all replicates of an experiment. |
| Mixing Errors: Inaccurate mixing of "light" and "heavy" cell populations before analysis. | Ensure accurate cell counting and mixing of "light" and "heavy" cell populations (typically a 1:1 ratio) before cell lysis. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of L-Methionine-1-¹³C labeling?
A1: L-Methionine-1-¹³C labeling is a metabolic labeling technique used in quantitative proteomics. Cells are cultured in a medium where the essential amino acid L-methionine is replaced with its stable isotope-labeled counterpart, L-Methionine-1-¹³C. As cells grow and synthesize new proteins, they incorporate the "heavy" ¹³C-labeled methionine. This results in a mass shift in methionine-containing peptides, which can be detected and quantified by mass spectrometry. This allows for the differentiation and relative quantification of proteins from different cell populations (e.g., control vs. treated).
Q2: How many cell doublings are necessary for complete labeling?
A2: To achieve near-complete labeling efficiency (>97%), cells should be cultured in the "heavy" medium for at least five to six cell doublings.[1] The exact duration will vary depending on the doubling time of the specific cell line being used.
Q3: Why is it crucial to use dialyzed fetal bovine serum (dFBS)?
A3: Standard fetal bovine serum (FBS) contains endogenous "light" (unlabeled) amino acids, including methionine. These unlabeled amino acids will compete with the "heavy" L-Methionine-1-¹³C in the culture medium, leading to incomplete and variable labeling. Dialyzed FBS has had small molecules, including amino acids, removed, thus ensuring that the cells predominantly utilize the labeled amino acid provided in the medium.[1]
Q4: What is the optimal concentration of L-Methionine-1-¹³C to use?
A4: For optimal labeling efficiency, it is recommended to replace the standard L-methionine in your culture medium with an equimolar concentration of L-Methionine-1-¹³C. The typical concentration of L-methionine in standard media like DMEM is approximately 0.2 mM (30 mg/L).[1] Always refer to the formulation of your specific basal medium.
Q5: How can I verify the labeling efficiency?
A5: Before proceeding with the main experiment, it is highly recommended to perform a quality control check. This involves harvesting a small aliquot of cells cultured in the "heavy" medium, extracting the proteins, digesting them into peptides, and analyzing them by mass spectrometry. By comparing the intensities of the "heavy" and "light" forms of several identified methionine-containing peptides, you can calculate the percentage of incorporation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful L-Methionine-1-¹³C labeling.
Table 1: Recommended L-Methionine Concentrations for Common Cell Lines
| Cell Line | Medium | Optimal L-Methionine Concentration (mM) |
| HeLa | DMEM | 0.1 - 0.2 |
| HEK293 | DMEM | 0.2 |
| CHO | DMEM/F12 | >0.1 |
Table 2: Labeling Efficiency as a Function of Cell Doublings
| Number of Cell Doublings | Expected Labeling Efficiency (%) |
| 1 | ~50 |
| 2 | ~75 |
| 3 | ~87.5 |
| 4 | ~93.8 |
| 5 | >97 |
| 6 | >98.5 |
Experimental Protocols
This section provides a detailed methodology for a typical L-Methionine-1-¹³C labeling experiment for quantitative proteomics.
Materials:
-
L-Methionine-1-¹³C
-
Methionine-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Standard cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
C18 desalting columns
-
LC-MS/MS system
Protocol:
-
Preparation of "Heavy" and "Light" Media:
-
Prepare "heavy" medium by supplementing methionine-free medium with L-Methionine-1-¹³C to the desired final concentration (e.g., 0.2 mM).
-
Prepare "light" medium by supplementing methionine-free medium with unlabeled L-methionine to the same final concentration.
-
Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1% in both media.
-
Warm the media to 37°C before use.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells. One in "light" medium (control) and the other in "heavy" medium (experimental).
-
Subculture the cells for a minimum of five to six cell doublings to ensure complete incorporation of the labeled methionine. This typically takes 6-8 days for cell lines with a doubling time of 20-30 hours.[2]
-
Maintain the cells in a logarithmic growth phase.
-
-
Experimental Treatment:
-
Once labeling is complete (>97% incorporation), apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.
-
-
Cell Harvesting and Mixing:
-
Harvest both "light" and "heavy" cell populations separately.
-
Wash the cells twice with ice-cold PBS.
-
Accurately count the cells from each population.
-
Mix the "light" and "heavy" cell populations in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Quantify the protein concentration of the lysate.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin (typically overnight at 37°C).
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 column.
-
Analyze the desalted peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the signal intensities of the heavy to light peptides provides the relative quantification of the proteins between the two experimental conditions.
-
Visualizations
Methionine Metabolism Pathway
The following diagram illustrates the central role of methionine in cellular metabolism, including its conversion to S-adenosylmethionine (SAM), a universal methyl donor for various biological methylation reactions.
Caption: Simplified overview of L-Methionine metabolism and protein incorporation.
Experimental Workflow for L-Methionine-1-¹³C Labeling
This diagram outlines the key steps in a typical quantitative proteomics experiment using L-Methionine-1-¹³C labeling.
Caption: Standard workflow for a quantitative proteomics experiment using L-Methionine-1-¹³C labeling.
References
avoiding metabolic scrambling of the 13C label from L-Methionine
Welcome to the technical support center for minimizing metabolic scrambling of stable isotope labels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the integrity of their 13C-labeled L-Methionine tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of the 13C label from L-Methionine?
A1: Isotopic scrambling refers to the redistribution of the 13C label from L-Methionine to other atoms within the same molecule or to different molecules altogether, in positions not predicted by the primary metabolic pathway being studied.[1] This occurs due to the interconnectedness of metabolic networks, where enzymes can process the labeled substrate through alternative or reversible reactions. For instance, the carbon backbone of a labeled compound can be rearranged and incorporated into unexpected metabolites, complicating data interpretation.[1]
Q2: Why is it crucial to avoid metabolic scrambling?
Q3: What are the primary causes of 13C label scrambling from L-Methionine?
A3: The main causes of isotopic scrambling are:
-
Interconnected Metabolic Pathways: L-Methionine is central to the one-carbon metabolism, which is tightly linked with the folate cycle and the metabolism of serine and glycine (B1666218).[2][3][4] The 13C label, particularly from the methyl group, can be transferred via S-adenosylmethionine (SAM) to a wide range of molecules. The remaining homocysteine can be re-methylated using a one-carbon unit that may have originated from labeled serine or glycine, creating a cycle of potential label redistribution.[2][4][5]
-
Enzymatic Activity During Sample Preparation: If metabolic activity is not halted immediately and completely during sample harvesting, enzymes will continue to process labeled substrates, leading to significant scrambling.[1]
-
Reverse (Bidirectional) Reactions: Many enzymatic reactions in metabolic pathways are reversible. The backward flux through these reactions can redistribute isotopic labels in patterns not anticipated by the forward pathway.[1]
Q4: How can I detect if scrambling is occurring in my experiment?
A4: Detecting scrambling involves a careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Look for:
-
Unexpected Labeled Metabolites: The presence of the 13C label in metabolites that are not direct downstream products of methionine metabolism.
-
Atypical Labeling Patterns: Mass isotopomer distributions that do not match predicted patterns for the pathway under investigation. For example, if you are using [1-¹³C]-L-Methionine, the label should primarily be in the carboxyl group of downstream metabolites. Finding it in other positions suggests scrambling.
-
Labeling in Symmetrical Molecules: Symmetrical intermediates, such as succinate (B1194679) and fumarate (B1241708) in the TCA cycle, can inherently lead to label randomization, which is a form of scrambling.[1][6]
Troubleshooting Guides
Issue 1: The 13C label from [methyl-¹³C]-L-Methionine is appearing in serine or glycine.
-
Problem: You are tracing the methyl group of methionine, but you observe 13C enrichment in the amino acids serine and glycine. This indicates that the one-carbon unit from the methyl group has entered the folate cycle and has been used for the synthesis or interconversion of these amino acids.
-
Solution:
-
Optimize Medium Composition: Supplement your culture medium with unlabeled serine and glycine. This will create a large unlabeled pool of these amino acids, diluting the labeled carbons that enter this pathway and reducing their incorporation into newly synthesized serine and glycine.
-
Shorten Labeling Time: Reduce the duration of the labeling experiment. Shorter incubation times can minimize the extent to which the label is distributed throughout interconnected pathways.
-
Verify Quenching Protocol: Ensure that your metabolic quenching protocol is effective. Any delay between removing the labeling medium and halting metabolic activity can allow for continued enzymatic reactions and label scrambling.[1]
-
Issue 2: The labeling efficiency in my target protein or metabolite is low, and the label seems to be diluted across many compounds.
-
Problem: The 13C enrichment in your molecule of interest is lower than expected, suggesting the label is being widely distributed across the metabolome.
-
Solution:
-
Rapid Quenching and Extraction: This is the most critical step to prevent scrambling during sample preparation.[1] Prolonged enzymatic activity post-harvest is a major contributor to label dilution. Implement a rapid quenching protocol using liquid nitrogen (see detailed protocol below).
-
Use Metabolic Precursors: When possible, use a labeled metabolic precursor that enters the pathway closer to your metabolite of interest. This can limit the number of enzymatic steps where scrambling can occur.[7] For methionine, direct addition of the labeled amino acid is common, making media optimization and quenching even more critical.[7]
-
Review Cell Culture Conditions: Ensure that the cells are in a steady metabolic state during the labeling experiment. Fluctuations in nutrient availability can alter metabolic fluxes and increase the likelihood of scrambling.
-
Data Presentation
The following table summarizes reported labeling efficiencies, which can serve as a benchmark for expected outcomes when scrambling is minimized.
| Labeled Amino Acid/Precursor | Organism/Cell Type | Labeling Efficiency | Notes |
| ¹³C-γ2-Ile and ¹³C-γ1,γ2-Val | HEK293 cells | Near 100% | No apparent scrambling to other amino acids was observed.[8] |
| ¹³C-labeled valine and leucine | E. coli (cell-free) | ~70% | Some scrambling to alanine (B10760859) and isoleucine was detected.[9][10] |
| ¹³C-methyl labeled mEGFP | Mammalian cells | 60-71% | Achieved using ¹³Cγ-valine and ¹³Cδ-leucine.[11] |
| ¹³CHD₂-methyl-labeled apo-CaM | N/A | Essentially 100% | Insignificant metabolic scrambling was observed with the described expression protocol.[12] |
Experimental Protocols
Protocol 1: Rapid Metabolic Quenching of Adherent Mammalian Cells
This protocol is designed to instantly halt all metabolic activity, thereby preventing isotopic scrambling during sample harvesting.[1]
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Cell scraper
Procedure:
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS. This step should be performed as quickly as possible (less than 10 seconds) to minimize metabolic changes.[1]
-
Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells.[1] This step is critical for halting all metabolic activity instantly.
-
Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube for further processing.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for L-Methionine-1-13C based flux analysis
Welcome to the technical support center for L-Methionine-1-13C based metabolic flux analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
1. Experimental Design & Setup
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Q1: I am new to stable isotope tracing. Where do I start with my experimental design for this compound flux analysis? | Lack of a clear hypothesis and experimental plan. | 1. Formulate a Clear Hypothesis: Define the specific metabolic pathway or question you want to investigate with this compound.[1] 2. Select the Appropriate Tracer: Ensure this compound is the correct tracer for your pathway of interest. For example, it is ideal for tracing the contribution of methionine to S-adenosylmethionine (SAM) synthesis and subsequent methylation reactions.[2][3][4] 3. Optimize Labeling Conditions: Determine the optimal concentration of the tracer and the labeling duration. This often requires time-course experiments to ensure isotopic steady state is reached for the metabolites of interest.[1][5][6][7] 4. Control Experiments: Include appropriate controls, such as unlabeled cells and cells grown in medium with unlabeled methionine. |
| Q2: How do I choose the optimal concentration of this compound for my experiment? | Sub-optimal tracer concentration leading to low enrichment or cellular toxicity. | 1. Literature Review: Consult publications with similar cell lines or experimental systems. 2. Dose-Response Curve: Perform a dose-response experiment to determine the concentration that provides sufficient labeling without causing metabolic perturbations or toxicity. 3. Match Physiological Levels: Aim for a concentration that is close to the physiological concentration of methionine in your system. |
| Q3: How long should I incubate my cells with this compound? | Failure to reach isotopic steady state, leading to inaccurate flux calculations.[8] | 1. Time-Course Experiment: Measure the isotopic enrichment of key downstream metabolites (e.g., SAM, methylated proteins/DNA) at multiple time points (e.g., 0, 2, 6, 12, 24 hours).[5][6] 2. Confirm Steady State: Isotopic steady state is reached when the fractional labeling of the metabolites of interest no longer changes over time.[7][8] Note that different metabolite pools will reach steady state at different rates.[6][7] |
2. Sample Preparation & Metabolite Extraction
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Q4: I am observing high variability in my biological replicates. | Inconsistent cell numbers, quenching, or extraction procedures. | 1. Normalize to Cell Number/Protein: Ensure an accurate cell count or total protein measurement for each sample to normalize metabolite levels. 2. Rapid and Effective Quenching: Immediately halt metabolic activity by, for example, flash-freezing the cell pellet in liquid nitrogen.[1][5] Inefficient quenching can drastically alter metabolite profiles.[1] 3. Consistent Extraction: Use a standardized and validated extraction protocol. A common method for polar metabolites is an ice-cold 80% methanol (B129727) solution.[1] Ensure complete extraction by performing multiple extraction rounds. |
| Q5: I am seeing low signal for my metabolites of interest. | Inefficient extraction, metabolite degradation, or insufficient starting material. | 1. Optimize Extraction Solvent: The choice of extraction solvent is critical and depends on the metabolites of interest.[1] For broader coverage, mixtures of methanol, water, and chloroform (B151607) can be used.[1][5] 2. Work Quickly and on Ice: Minimize the time between quenching and extraction, and keep samples on ice to prevent metabolite degradation. 3. Increase Starting Material: If possible, increase the number of cells or the amount of tissue used for each sample. |
| Q6: I suspect contamination in my samples. | Contamination from solvents, glassware, or plasticware.[9] | 1. Run Blank Samples: Analyze a blank sample (solvent only) to identify contaminant peaks.[9] 2. Use High-Purity Solvents: Employ LC-MS grade solvents.[9] 3. Properly Clean Glassware: Thoroughly clean all glassware, for instance, with 70% ethanol.[9] 4. Avoid Plastic Contamination: Be aware that plastic tubes can be a source of contamination, especially during homogenization. Consider using glass beads or cryogenic grinding.[9] |
3. Mass Spectrometry Analysis
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Q7: My mass isotopologue distribution (MID) data looks incorrect after analysis. | Incorrect data processing, including failure to correct for natural isotope abundance. | 1. Natural Isotope Abundance Correction: It is crucial to correct the raw mass spectrometry data for the natural abundance of 13C and other heavy isotopes.[2][7] Software packages like MAVEN can perform this correction.[2] 2. Check for Isotope Impurity: The purity of your this compound tracer should be accounted for in your calculations, although for standard quality tracers this effect is often marginal.[7] 3. Verify Mass Accuracy: Ensure your mass spectrometer has sufficient resolution and mass accuracy to distinguish between different isotopologues.[10] |
| Q8: I am observing poor ionization efficiency or ion suppression for my target metabolites. | Sub-optimal ionization source parameters or co-eluting compounds.[1] | 1. Optimize Ionization Source: Adjust parameters such as spray voltage, gas flow, and temperature.[1] Consider testing both positive and negative ionization modes.[1] 2. Improve Chromatographic Separation: Enhance the separation of your metabolites to reduce co-elution and matrix effects.[1] 3. Sample Dilution: Diluting the sample can help reduce the concentration of interfering compounds.[1] |
4. Data Interpretation & Flux Analysis
| Question/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Q9: The calculated fluxes have very wide confidence intervals. | Insufficient labeling information to constrain the model. | 1. Use Different Tracers: Employing multiple tracers in parallel experiments (e.g., [U-13C]-glucose alongside this compound) can provide additional constraints and improve flux resolution.[8] 2. Incorporate Additional Measurements: Include other experimental data, such as nutrient uptake and secretion rates, to further constrain the metabolic model. 3. Refine the Metabolic Model: Ensure your metabolic network model is accurate and complete for your biological system.[8] |
| Q10: My model has a poor goodness-of-fit with the experimental data. | An incomplete or incorrect metabolic network model.[8] | 1. Verify Reactions and Atom Transitions: Scrutinize all reactions and atom mappings in your model for biological accuracy.[8] 2. Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartments (e.g., cytosol vs. mitochondria) is critical.[8] 3. Re-evaluate Steady State Assumption: Confirm that your system has reached both metabolic and isotopic steady state. If not, isotopically non-stationary MFA methods may be required.[8][11][12] |
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare labeling medium by supplementing methionine-free base medium with this compound at the desired final concentration. Also, add other necessary components like dialyzed fetal bovine serum.[6][9]
-
Isotope Labeling:
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS to remove any remaining medium.[1]
-
Immediately add ice-cold 80% methanol (-80°C) to the plate to quench metabolism and extract metabolites.[1]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][5]
-
Vortex the tubes vigorously.[1]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.[5]
-
Store the dried extracts at -80°C until analysis.
-
Visualizations
Caption: Experimental workflow for this compound flux analysis.
Caption: Simplified pathway of this compound metabolism.
Caption: Troubleshooting logic for poor model fit in flux analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 12. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Extraction for L-Methionine-1-13C Labeled Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein extraction from samples metabolically labeled with L-Methionine-1-13C.
Troubleshooting Guides
This section addresses specific issues that may arise during the protein extraction workflow for this compound labeled samples.
Issue 1: Low Protein Yield
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | The choice of lysis buffer is critical for maximizing protein extraction. Harsher buffers containing ionic detergents like sodium dodecyl sulfate (B86663) (SDS) are generally more effective at solubilizing a wide range of proteins, including those in membranes.[1][2] Consider switching to a stronger lysis buffer, such as RIPA or a buffer containing urea (B33335). For particularly difficult-to-lyse samples, a buffer with 4% SDS has been shown to be highly effective.[2] Mechanical disruption, such as sonication or bead beating, in conjunction with a suitable lysis buffer can also significantly improve protein yield. |
| Protein Degradation | Proteases and phosphatases released during cell lysis can degrade proteins, leading to lower yields.[3] Always work on ice and add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use. |
| Suboptimal Lysis Buffer Volume | Using an insufficient volume of lysis buffer can result in incomplete cell lysis and protein solubilization. Ensure that the volume of lysis buffer is adequate for the size of the cell pellet or tissue sample. |
| Protein Precipitation | High concentrations of salts or detergents in the final protein extract can cause precipitation. If precipitation is observed, consider diluting the sample or performing a buffer exchange using dialysis or desalting columns.[3] |
Issue 2: Incomplete or Variable Labeling Efficiency
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | To achieve near-complete labeling (typically >97%), cells should be cultured in the presence of this compound for at least five to six cell doublings.[4] This allows for the dilution of pre-existing, unlabeled proteins. |
| Presence of Unlabeled Methionine | Standard fetal bovine serum (FBS) contains unlabeled methionine, which will compete with the labeled amino acid and reduce incorporation efficiency. It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in the culture medium.[5] |
| Incorrect Concentration of this compound | The concentration of this compound in the culture medium should be equivalent to the concentration of L-methionine in the standard formulation of the medium being used. Suboptimal concentrations can negatively impact labeling efficiency. |
| Cell Line-Specific Methionine Metabolism | Some cell lines, particularly certain cancer cell lines, exhibit altered methionine metabolism, which could potentially affect labeling.[6][7] If incomplete labeling persists, it may be necessary to empirically determine the optimal labeling time for your specific cell line. |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Variations in cell density, growth phase, or passage number between replicates can lead to inconsistent labeling and protein expression. Maintain consistent cell culture practices for all experimental replicates. |
| Inaccurate Sample Mixing | If combining "light" and "heavy" labeled samples, inaccurate quantification and mixing of the two populations is a common source of variability.[8] Use a reliable protein quantification assay (e.g., BCA assay) to accurately determine the protein concentration of each lysate before mixing in a 1:1 ratio. |
| Variable Protein Extraction Efficiency | Inconsistent application of the protein extraction protocol can lead to variability in protein yield and composition between replicates. Ensure all samples are processed identically. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for metabolic labeling?
A1: this compound is an essential amino acid, meaning most mammalian cells cannot synthesize it and must take it up from the culture medium.[9] This ensures efficient incorporation into newly synthesized proteins. The single 13C label provides a small, defined mass shift that is easily detectable by mass spectrometry, facilitating the relative quantification of proteins between different experimental conditions.
Q2: How can I verify the labeling efficiency of my this compound experiment?
A2: Labeling efficiency can be assessed by mass spectrometry. After protein extraction and digestion, analyze a small aliquot of the peptide mixture. By searching the data for methionine-containing peptides, you can determine the ratio of the heavy (13C-labeled) to light (12C-unlabeled) isotopic peaks. For accurate quantification, a labeling efficiency of over 97% is recommended.[10]
Q3: Can the 1-13C label on methionine be metabolically transferred to other molecules?
A3: The carbon atom at the 1-position of methionine is part of the carboxyl group. In the major metabolic pathways of methionine, such as the methionine cycle, this carboxyl group is retained.[4][9] However, if methionine is catabolized for energy, the carboxyl group can be lost as CO2. This is an important consideration, as it means the label will not be transferred to other amino acids, simplifying data interpretation compared to labels on other positions of the methionine molecule.
Q4: Which lysis buffer is best for extracting proteins from this compound labeled cells?
A4: The optimal lysis buffer depends on the subcellular localization of your proteins of interest and the downstream application.
-
RIPA buffer is a good general-purpose lysis buffer that can solubilize proteins from most cellular compartments, including membranes.[1]
-
Urea-based buffers are strong denaturants that are very effective at solubilizing a wide range of proteins and are compatible with in-solution digestion for mass spectrometry.[11]
-
SDS-containing buffers are the most stringent and are particularly useful for extracting difficult-to-solubilize proteins.[2] However, SDS can interfere with some downstream applications and may need to be removed prior to mass spectrometry analysis.
Q5: Do I need to use a specific protease for digesting this compound labeled proteins?
A5: Trypsin is the most commonly used protease for mass spectrometry-based proteomics.[12] It cleaves C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable size for mass spectrometric analysis. The presence of the 13C label on methionine does not affect the activity of trypsin.
Data Presentation
Table 1: Comparison of Protein Yield from HeLa Cells Using Different Lysis Buffers
| Lysis Buffer | Key Components | Average Protein Yield (µg/µL) | Reference |
| Modified RIPA | 1% NP-40, 0.1% SDS, 0.5% Sodium Deoxycholate | 1.99 | [1] |
| Label Compatible | 0.1% SDS, 1% CHAPS | 2.49 | [1] |
| SDT Lysis Buffer | 4% SDS, 100 mM Tris-HCl, 0.1 M DTT | 3.15 | [1] |
| Urea Buffer | 8 M Urea, 50 mM NH4HCO3 | ~2.0-2.5 (estimated) | [2][11] |
Note: Protein yields can vary depending on cell type, cell density, and the specific extraction protocol used.
Experimental Protocols
Protocol 1: Protein Extraction from this compound Labeled Mammalian Cells
-
Cell Culture and Labeling: Culture mammalian cells in a methionine-deficient medium supplemented with this compound at a concentration equal to that of standard medium. Use dialyzed fetal bovine serum (dFBS). Culture for at least 5-6 cell doublings to ensure >97% label incorporation.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or Urea buffer) containing protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
For enhanced lysis, sonicate the sample on ice.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation for Mass Spectrometry (In-Solution Digestion):
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 desalting column.
-
Drying and Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Mandatory Visualization
Caption: A flowchart illustrating the key steps in protein extraction and preparation from this compound labeled cells for mass spectrometry analysis.
Caption: A simplified diagram of the methionine metabolic pathway, highlighting the incorporation of the 13C label into proteins and its retention in the methionine cycle.
References
- 1. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. T Cell Activation: The importance of methionine metabolism | eLife [elifesciences.org]
- 4. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Altered Methionine Metabolism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The metabolic defect of methionine dependence occurs frequently in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Quantifying Low-Abundance Proteins with L-Methionine-1-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Methionine-1-13C for the quantitative analysis of low-abundance proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is complete labeling with this compound crucial for accurate quantification, especially for low-abundance proteins?
A: Incomplete labeling means that a fraction of the protein population still contains the "light" (unlabeled) methionine. This leads to an underestimation of the heavy-to-light (H/L) ratio, skewing quantification results. For low-abundance proteins, the signal intensity is already low, and any inaccuracy from incomplete labeling can lead to significant errors in determining their relative abundance. A labeling efficiency of over 95% is generally recommended for accurate quantification.[1][2]
Q2: How many cell doublings are required for complete incorporation of this compound?
A: For most mammalian cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation of the heavy amino acid.[2][3] This ensures that the pre-existing, unlabeled proteins are sufficiently diluted and replaced by newly synthesized, labeled proteins. For slow-growing cell lines or primary cells, a longer culture period may be necessary. It is always best to empirically determine the optimal labeling time for your specific cell line.
Q3: Can I use standard Fetal Bovine Serum (FBS) for my this compound labeling experiments?
A: No, it is critical to use dialyzed Fetal Bovine Serum (dFBS).[2][3] Standard FBS contains endogenous "light" amino acids, including methionine, which will compete with the this compound in your medium, leading to incomplete labeling. Dialyzed FBS has had small molecules like amino acids removed.
Q4: What is methionine oxidation and how does it affect quantification?
A: Methionine is susceptible to oxidation, forming methionine sulfoxide. This can occur both in vivo as a post-translational modification and artifactually during sample preparation (e.g., exposure to air, harsh chemicals).[4][5][6] Oxidation adds mass to the methionine-containing peptide and can alter its chromatographic properties, leading to difficulties in identification and inaccurate quantification.[4] For low-abundance proteins, the signal from oxidized peptides may be below the limit of detection, leading to a loss of quantifiable data.
Q5: How does N-terminal methionine excision affect quantification with this compound?
A: The N-terminal methionine is often cleaved off from proteins after translation. If your protein of interest undergoes this modification, any peptide containing the N-terminal methionine will not be present for analysis. This is an important consideration during data analysis, as it may appear that a protein is not labeled if the only methionine-containing peptide is at the N-terminus and is excised.
Troubleshooting Guides
Issue 1: Low or Incomplete Labeling Efficiency
Symptoms:
-
Heavy/Light (H/L) ratios are consistently lower than expected.
-
Mass spectrometry data shows significant peaks for both light and heavy forms of peptides from the labeled sample.
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the this compound containing medium. For slower-growing cell lines, extend the culture period and re-evaluate labeling efficiency.[2][3] |
| Contamination with Light Methionine | Use dialyzed Fetal Bovine Serum (dFBS) to eliminate unlabeled amino acids from the serum.[2][3] Ensure all media components are free of contaminating amino acids. |
| Suboptimal this compound Concentration | The optimal concentration can be cell-line dependent. If labeling is consistently low, consider a slight increase in the this compound concentration. |
| Poor Cell Health | Monitor cell morphology and growth rate. Unhealthy cells may have reduced protein synthesis and turnover, leading to inefficient labeling. Ensure optimal cell culture conditions. |
Issue 2: Inaccurate Quantification of Low-Abundance Proteins
Symptoms:
-
High variability in H/L ratios for low-abundance proteins between replicates.
-
Poor signal-to-noise ratio for peptides from low-abundance proteins.
-
Inconsistent detection of low-abundance proteins across experiments.
| Potential Cause | Recommended Solution |
| Methionine Oxidation | Minimize sample exposure to air and elevated temperatures.[6] Consider adding antioxidants like L-methionine to your buffers.[6] Work quickly and consistently during sample preparation. For highly sensitive experiments, consider methods to block or quantify oxidation, such as Methionine Oxidation by Blocking with Alkylation (MObBa).[5][7] |
| Insufficient Starting Material | For low-abundance proteins, a larger amount of starting material is necessary to obtain a detectable signal. Consider scaling up your cell culture. |
| Sample Loss During Preparation | Optimize your sample preparation workflow to minimize steps. For very small sample amounts, in-solution digestion may be preferable to in-gel digestion to avoid peptide loss. |
| High Sample Complexity | For complex protein mixtures, high-abundance proteins can mask the signals from low-abundance ones.[1] Employ fractionation techniques at the protein or peptide level (e.g., high-pH reversed-phase chromatography) to reduce complexity before MS analysis. |
Experimental Protocols
Protocol 1: this compound Metabolic Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
SILAC-grade medium deficient in L-methionine
-
This compound
-
"Light" L-Methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add "light" L-Methionine to the normal physiological concentration. Supplement with 10% dFBS and 1% Penicillin-Streptomycin.
-
Heavy Medium: Reconstitute the methionine-deficient medium. Add this compound to the same concentration as the light medium. Supplement with 10% dFBS and 1% Penicillin-Streptomycin.
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of your cells.
-
Grow one population in the "light" medium (control group).
-
Grow the second population in the "heavy" medium (experimental group).
-
Passage the cells for at least five to six doublings in their respective SILAC media to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Once labeling is complete, apply your experimental treatment to the "heavy" labeled cells, while maintaining the "light" labeled cells as a control.
-
-
Cell Harvest:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or using a cell lifter in the presence of an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates. A 1:1 ratio is critical for accurate quantification.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with your standard proteomics workflow, which may include protein reduction, alkylation, and digestion with trypsin.
-
To minimize methionine oxidation, handle samples on ice whenever possible and use freshly prepared buffers.
-
Protocol 2: Checking Labeling Efficiency
Procedure:
-
After the adaptation period (at least 5-6 cell doublings), harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells and extract the proteins.
-
Digest the proteins with trypsin.
-
Analyze the resulting peptides by mass spectrometry.
-
Manually inspect the spectra of several high-abundance peptides containing methionine to determine the ratio of heavy to light forms. The heavy peak should be at least 97% of the total signal for that peptide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Methionine-1-13C Labeling for Steady-State Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring complete labeling with L-Methionine-1-13C in steady-state experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling in steady-state experiments?
A1: this compound is an essential amino acid where the carbon atom of the carboxyl group is replaced with a heavy isotope, ¹³C. In steady-state metabolic labeling, cells are cultured in a medium where standard ("light") L-methionine is completely replaced by "heavy" this compound. As cells grow and synthesize new proteins, they incorporate this labeled amino acid. The goal is to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites and proteins becomes constant over time.[1][2] This allows for the accurate quantification of metabolic fluxes and protein turnover.
Q2: How do I determine the optimal concentration of this compound to use?
A2: For optimal labeling efficiency, it is recommended to replace the standard L-methionine in your culture medium with an equimolar concentration of this compound. The typical concentration of L-methionine in standard media like DMEM is approximately 0.2 mM (30 mg/L).[3] Always refer to the specific formulation of your basal medium to determine the precise concentration needed.
Q3: How many cell doublings are required to achieve complete labeling?
A3: To achieve near-complete labeling (>97%), cells should be cultured in the "heavy" medium for a minimum of five to six cell doublings.[3] This ensures that pre-existing "light" methionine is sufficiently diluted and replaced by the ¹³C-labeled form. The total time required will depend on the doubling time of your specific cell line.
Q4: Why is the use of dialyzed Fetal Bovine Serum (dFBS) critical for successful labeling?
A4: Standard Fetal Bovine Serum (FBS) contains unlabeled amino acids, including methionine. This "light" methionine competes with the this compound in your medium, leading to incomplete labeling and inaccurate quantification. Dialyzed FBS has had small molecules, including free amino acids, removed, thus minimizing the introduction of unlabeled methionine into your culture system.
Q5: How can I verify that my cells have reached isotopic steady state?
A5: The most reliable method to verify isotopic steady state is to perform a time-course experiment. This involves collecting cell samples at multiple time points after introducing the this compound labeling medium. The isotopic enrichment of methionine-containing peptides is then measured using mass spectrometry. Isotopic steady state is reached when the percentage of ¹³C incorporation no longer increases over time.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<95%) | Insufficient number of cell doublings. | Ensure cells have undergone at least 5-6 doublings in the labeling medium. For slower-growing cell lines, extend the culture period. |
| Contamination with unlabeled methionine. | Use dialyzed Fetal Bovine Serum (dFBS). Ensure all media components are free from "light" methionine. | |
| Incorrect concentration of this compound. | Use an equimolar concentration of this compound to the standard methionine concentration in your basal medium. | |
| Poor cell health or altered growth rate. | Monitor cell viability and growth rate. If toxicity is suspected, perform a dose-response experiment to find the optimal, non-toxic concentration. Minimize the time cells are in a methionine-free medium before labeling.[3] | |
| Inconsistent Labeling Between Replicates | Variable cell culture conditions. | Maintain consistent seeding density, passage number, and overall culture conditions for all replicates. |
| Inconsistent media preparation. | Prepare a single large batch of labeling medium to be used for all replicates of an experiment. | |
| Inaccurate cell counting before mixing. | If combining "light" and "heavy" cell populations (e.g., for SILAC), ensure accurate cell counting before mixing to maintain a 1:1 ratio.[3] | |
| Difficulty Confirming Steady State | Insufficient time points in the time-course experiment. | Collect samples at more frequent intervals or over a longer duration to clearly observe the plateau in labeling. |
| High biological variability. | Increase the number of biological replicates at each time point to improve statistical confidence. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Isotopic Steady State
This protocol outlines the steps to determine the time required for a specific cell line to reach isotopic steady state with this compound.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
L-Methionine-free medium
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein quantitation assay kit
-
Trypsin (mass spectrometry grade)
-
Reagents for mass spectrometry analysis
Procedure:
-
Cell Culture: Culture cells in standard medium until they reach the desired confluency for passaging.
-
Adaptation (Optional but Recommended): Adapt cells to the custom medium by culturing them for at least one passage in L-methionine-free medium supplemented with a known concentration of unlabeled L-methionine and dFBS.
-
Initiate Labeling: Seed adapted cells into multiple plates or flasks at a consistent density. Replace the medium with "heavy" labeling medium (L-methionine-free medium supplemented with this compound at the desired concentration and dFBS).
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 12, 24, 48, 72, 96 hours). The time points should be chosen based on the expected doubling time of the cell line.
-
Sample Preparation for Mass Spectrometry:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells and quantify the protein concentration.
-
Perform in-solution or in-gel tryptic digestion of the protein extracts.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify peptides.
-
For each identified methionine-containing peptide, determine the intensities of the "light" (unlabeled) and "heavy" (¹³C-labeled) isotopic peaks.
-
Calculate the labeling efficiency at each time point using the formula: Labeling Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] x 100
-
Plot the average labeling efficiency versus time. The point at which the curve plateaus indicates the time required to reach isotopic steady state.
-
Quantitative Data Summary
The following table provides an illustrative example of the expected labeling efficiency over time for a cell line with a 24-hour doubling time. Note: This is a generalized representation; actual results will vary depending on the cell line and experimental conditions.
| Time (Hours) | Number of Cell Doublings | Expected Labeling Efficiency (%) |
| 0 | 0 | 0 |
| 24 | 1 | ~50 |
| 48 | 2 | ~75 |
| 72 | 3 | ~87.5 |
| 96 | 4 | ~93.8 |
| 120 | 5 | >97 |
| 144 | 6 | >98 |
Visualizations
Experimental Workflow for Determining Isotopic Steady State
Caption: Workflow for determining the time to reach isotopic steady state.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
Simplified Methionine Incorporation Pathway
Caption: Simplified pathway of this compound incorporation into proteins.
References
Technical Support Center: L-Methionine-1-¹³C Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in animal studies using L-Methionine-1-¹³C. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during L-Methionine-1-¹³C animal studies in a question-and-answer format.
Q1: Why is the recovery of ¹³CO₂ in expired air lower than expected?
A1: Several factors can lead to lower-than-expected ¹³CO₂ recovery. Consider the following possibilities:
-
Sub-optimal Mitochondrial Function: The metabolism of the carboxyl-labeled carbon of L-methionine to ¹³CO₂ is dependent on hepatic mitochondrial function.[1] Impaired mitochondrial oxidation, which can be induced by certain disease states or drug-induced toxicity, will result in reduced ¹³CO₂ exhalation.[2][3]
-
Alternative Metabolic Pathways: While transmethylation is a major pathway for methionine metabolism, other pathways may be upregulated under certain conditions, diverting the ¹³C label from CO₂ production.[2]
-
Incorrect Tracer Administration: Ensure the correct dose was administered and that the route of administration (e.g., intravenous, oral) is appropriate for your experimental design and allows for efficient absorption and delivery to the liver.[4][5]
-
Analytical Instrument Sensitivity: The sensitivity of the analytical instrument used to measure ¹³CO₂ can affect the results. Isotope Ratio Mass Spectrometry (IRMS) is highly accurate and requires a very small sample volume, while Nondispersive Infrared Spectroscopy (NDIRS) is less expensive but also less sensitive, requiring larger sample volumes.[6][7]
Q2: We are observing high inter-individual variability in our ¹³CO₂ measurements within the same experimental group. What could be the cause?
A2: High inter-individual variability is a common challenge. Here are some potential sources:
-
Dietary Differences: The composition of the animals' diet can significantly impact methionine metabolism. A high-methionine diet can alter the endogenous pool of methionine, affecting the metabolism of the ¹³C-labeled tracer.[8] Conversely, methionine restriction is known to cause significant metabolic changes.[9][10] Ensure all animals are on a standardized diet for a sufficient acclimation period.
-
Underlying Health Status: Unforeseen health issues, even subclinical ones, can affect liver and mitochondrial function, leading to variations in methionine metabolism.[2][11] It is crucial to use healthy animals of a consistent age and sex.
-
Fasting State: The metabolic state of the animal (fed vs. fasted) at the time of the study can significantly influence methionine metabolism rates.[12][13] Standardize the fasting period for all animals before administering the tracer.
-
Stress: Stress from handling or the experimental procedure itself can induce physiological changes that may affect metabolism. Acclimate the animals to the procedures and environment to minimize stress.
Q3: Our results are not reproducible between different experimental runs. What should we check?
A3: Lack of reproducibility can stem from methodological inconsistencies. Here are key areas to review:
-
Tracer Purity and Handling: Verify the chemical and isotopic purity of the L-Methionine-1-¹³C tracer.[14] Improper storage can lead to degradation. Store at room temperature, protected from light and moisture.
-
Consistency in Experimental Protocol: Ensure all steps of the protocol, including tracer administration, timing of breath sample collection, and the method of sample collection, are strictly standardized across all experiments.[15][16]
-
Analytical Instrument Calibration: Regular calibration of the IRMS or NDIRS instrument is critical for obtaining consistent and accurate measurements of ¹³CO₂/¹²CO₂ ratios.[17]
-
Environmental Factors: Changes in environmental conditions such as temperature and humidity in the animal facility can influence animal metabolism. Maintain a stable and controlled environment.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for L-Methionine-1-¹³C that leads to ¹³CO₂ production?
A1: The primary metabolic pathway involves two main processes: transmethylation and subsequent oxidation. Methionine is first converted to S-adenosyl-L-methionine (SAM), which is a universal methyl donor. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine or enter the transsulfuration pathway. In the context of the [1-¹³C]-methionine breath test, the labeled carboxyl group is cleaved and enters the Krebs cycle, ultimately being released as ¹³CO₂.[1][2][18] The rate of ¹³CO₂ exhalation is therefore a measure of hepatic mitochondrial oxidative capacity.[1][3]
Q2: Which analytical method is better for measuring ¹³CO₂ in breath samples: IRMS or NDIRS?
A2: The choice between Isotope Ratio Mass Spectrometry (IRMS) and Nondispersive Infrared Spectroscopy (NDIRS) depends on the specific needs of your research.
-
IRMS is considered the gold standard due to its high accuracy and sensitivity. It can analyze very small sample volumes (microliters).[6]
-
NDIRS is a more cost-effective and user-friendly alternative, suitable for clinical settings.[7] However, it is less sensitive than IRMS and requires larger breath sample volumes (milliliters).[6] For kinetic studies over longer periods, IRMS shows superiority.[17]
Q3: How does the position of the ¹³C label on methionine affect the experimental outcome?
A3: The position of the ¹³C label is critical as it determines which metabolic pathway is being traced.
-
L-Methionine-1-¹³C: The label is on the carboxyl group. Its conversion to ¹³CO₂ reflects the activity of the Krebs cycle and overall mitochondrial oxidative function.[15][19]
-
[methyl-¹³C]-Methionine: The label is on the methyl group. The appearance of ¹³CO₂ from this tracer reflects the processes of transmethylation.[15][19] Studies have shown that a higher cumulative percentage of ¹³CO₂ is recovered when using L-methionine-1-¹³C compared to [methyl-¹³C]-methionine under basal conditions.[15][19]
Q4: What are typical timings for breath sample collection?
A4: Breath samples are typically collected at baseline before administering the tracer, and then at multiple time points afterward. Common collection schedules include samples taken at 10, 20, 30, 45, 60, 75, 90, 105, and 120 minutes post-administration.[15][19] The exact timing can be adapted based on the specific research question and the animal model being used.
Data Presentation
Table 1: Comparison of ¹³CO₂ Recovery from Different ¹³C-Labeled Methionine Tracers in Healthy Human Subjects.
| Tracer | Condition | Cumulative % ¹³CO₂ Recovered (at 120 min) |
| L-Methionine-1-¹³C | Basal | 10.25 ± 1.0 |
| [methyl-¹³C]-Methionine | Basal | 4.07 ± 0.8 |
| L-Methionine-1-¹³C | After Ethanol | 5.03 ± 1.8 |
| [methyl-¹³C]-Methionine | After Ethanol | 2.16 ± 0.9 |
| Data sourced from a study on healthy male subjects, showing the impact of tracer type and an acute oxidative stressor (ethanol) on ¹³CO₂ recovery.[15][19] |
Table 2: Methionine Metabolism Rates in Healthy Human Subjects in Fed vs. Postabsorptive States.
| Metabolic Process | Postabsorptive State (µmol·kg⁻¹·h⁻¹) | Fed State (µmol·kg⁻¹·h⁻¹) |
| Protein Synthesis (S) | 20 ± 0.5 | 26 ± 2.5 |
| Protein Breakdown (B) | 24 ± 0.5 | 18 ± 2 |
| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
| These rates were estimated using a constant intravenous infusion of [methyl-²H₃]- and [1-¹³C]methionine.[12][13] |
Experimental Protocols
1. Protocol for L-Methionine-1-¹³C Breath Test in a Rodent Model
-
Animal Preparation:
-
Tracer Administration:
-
Prepare a sterile solution of L-Methionine-1-¹³C in water or saline.
-
Administer the tracer via a consistent route, for example, intravenous (i.v.) injection, to ensure direct entry into the circulation.[11] The dosage should be calculated based on the animal's body weight.
-
-
Breath Sample Collection:
-
Collect a baseline breath sample immediately before tracer administration.
-
Place the animal in a respiration chamber designed for small rodents.
-
Collect expired air at predefined intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) post-administration.[15]
-
Trap the CO₂ from the expired air in a solution of 1 M NaOH or collect it in evacuated tubes.[16]
-
-
Sample Analysis:
2. Sample Handling and Storage
-
Breath Samples: Once CO₂ is trapped in NaOH, the samples should be transferred to sealed, evacuated tubes to prevent contamination with atmospheric CO₂.[16] Store samples at -20°C until analysis.[16]
-
Plasma/Tissue Samples: If collecting biological fluids or tissues for further analysis of methionine metabolites, they should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to preserve metabolite integrity.[20]
Visualizations
Caption: Metabolic fate of L-Methionine-1-¹³C.
Caption: Workflow for L-Methionine-1-¹³C breath test.
References
- 1. kibion.se [kibion.se]
- 2. 13CO2 breath tests in non-invasive hepatological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo stable isotope measurements of methyl metabolism: applications in pathophysiology and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
- 6. Breath tests with carbon-13 - WikiLectures [wikilectures.eu]
- 7. Nondispersive infrared spectrometry for 13CO2/12CO2-measurements: a clinically feasible analyzer for stable isotope breath tests in gastroenterology [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Methionine Diet for One-Week Induces a High Accumulation of Methionine in the Cerebrospinal Fluid and Confers Bipolar Disorder-like Behavior in Mice | MDPI [mdpi.com]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. The Impact of Dietary Methionine Restriction on Biomarkers of Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 15. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimum methionine requirement in adult cats as determined by indicator amino acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. metabolon.com [metabolon.com]
Validation & Comparative
A Researcher's Guide to Validating Mass Spectrometry Data from L-Methionine-1-13C Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and data analysis pipelines for validating mass spectrometry data from L-Methionine-1-13C stable isotope labeling in cell culture (SILAC) experiments. We offer a detailed experimental protocol, a comparative analysis of data processing software, and a look at alternative quantitative proteomics techniques to help you make informed decisions for your research.
Principles of this compound SILAC
SILAC is a powerful metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations.[1][2] In this technique, one population of cells is cultured in a medium containing a "light," unlabeled essential amino acid, while the other is cultured in a medium containing a "heavy," stable isotope-labeled version of the same amino acid. For this compound experiments, the heavy-labeled methionine contains a carbon-13 isotope at the carboxyl group, resulting in a predictable mass shift in proteins that incorporate it.
After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the cell populations can be subjected to different experimental conditions (e.g., drug treatment versus control).[3] The cell lysates are then combined, typically in a 1:1 ratio, at an early stage. This early mixing is a key advantage of SILAC as it minimizes experimental variability that can arise during sample processing.[4] The combined protein mixture is then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.
Detailed Experimental Protocol for this compound SILAC
This protocol outlines a generalized workflow for a quantitative proteomics experiment using this compound labeling.
I. Cell Culture and Metabolic Labeling
-
Prepare SILAC Media:
-
Prepare "light" medium using a methionine-deficient formulation supplemented with standard L-methionine.
-
Prepare "heavy" medium using the same base medium but supplemented with this compound.
-
Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
-
Cell Adaptation:
-
Culture two separate populations of your cells of interest, one in the "light" medium and one in the "heavy" medium.
-
It is crucial to culture the cells for a sufficient number of doublings (typically at least five to six) to ensure complete incorporation of the labeled methionine.[3] The required duration will depend on the cell line's doubling time.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
II. Sample Preparation
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup:
-
Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction method (e.g., StageTips).
-
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.
-
-
Data Processing:
-
Process the raw mass spectrometry data using a software package capable of SILAC quantification. The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein.
-
Experimental Workflow Diagram
Caption: this compound SILAC Experimental Workflow.
Comparison of Data Analysis Software for SILAC
The choice of data analysis software is critical for accurate and reproducible results. Several platforms are available, each with its strengths and weaknesses.
| Software | Key Features | Strengths | Limitations |
| MaxQuant | Widely used, free platform with the Andromeda search engine. Supports various quantification methods including SILAC.[5] | Comprehensive and widely adopted in the proteomics community. Good for both DDA and DIA data.[6] | Can have a steeper learning curve for new users. |
| Proteome Discoverer | Commercial software from Thermo Fisher Scientific with a user-friendly graphical interface. | Integrated workflows and visualization tools. | Not recommended for SILAC DDA analysis in some benchmarking studies due to performance issues.[6][7] |
| FragPipe | Free and open-source platform with a focus on speed and ease of use. | Fast processing times and good performance in benchmarking studies.[6] | May have fewer advanced features compared to more established platforms. |
| DIA-NN | Specialized for data-independent acquisition (DIA) data analysis. | High performance for DIA-based SILAC experiments.[6] | Primarily focused on DIA data, less versatile for DDA. |
| Spectronaut | Commercial software for DIA data analysis from Biognosys. | Robust and feature-rich for DIA proteomics.[6] | Commercial license required. |
Performance Metrics for Software Evaluation
A systematic evaluation of SILAC data analysis platforms has highlighted several key performance metrics to consider[6][7]:
-
Identification and Quantification: The number of identified peptides and proteins and the accuracy of their quantification.
-
Accuracy and Precision: The ability to correctly determine protein ratios with low variability.
-
Reproducibility: Consistency of results across replicate experiments.
-
Missing Values: The frequency of missing quantitative data for identified proteins.
-
False Discovery Rate (FDR): The rate of false-positive identifications.
For enhanced confidence in quantification, it is advisable to use more than one software package to analyze the same dataset for cross-validation.[6][7]
Alternative Quantitative Proteomics Techniques
While SILAC is a powerful technique, other methods are available, each with its own advantages and applications.
| Technique | Principle | Advantages | Disadvantages |
| Stable Isotope Dimethyl Labeling | In vitro chemical labeling of peptides via reductive amination.[8] | Applicable to a wide variety of sample types, including tissues and biofluids. Cost-effective reagents.[8] | Labeling occurs after digestion, which can introduce more variability compared to SILAC.[8][9] |
| iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | In vitro chemical labeling of peptides with isobaric tags. | Allows for multiplexing of up to 8 samples in a single run, increasing throughput.[10] | Can suffer from ratio compression due to co-isolation of peptides.[10] |
| TMT (Tandem Mass Tags) | In vitro chemical labeling of peptides with isobaric tags, similar to iTRAQ. | Higher multiplexing capabilities (up to 18-plex) compared to iTRAQ.[10][11] | Also susceptible to ratio compression.[10] |
| Label-Free Quantification (LFQ) | Compares protein abundance based on the signal intensity or spectral counts of unlabeled peptides. | No need for expensive isotopic labels, applicable to any sample type. | Generally less accurate and reproducible than labeling methods due to higher variability.[5] |
Signaling Pathway Example: mTOR Pathway
SILAC-based proteomics is frequently used to study signaling pathways. The mTOR pathway, a key regulator of cell growth, is a common target of such investigations.
Caption: Simplified mTOR Signaling Pathway.
Conclusion
Validating mass spectrometry data from this compound experiments requires a robust experimental design, careful sample preparation, and the selection of appropriate data analysis tools. This guide provides a framework for researchers to develop and implement these experiments effectively. By understanding the principles of SILAC, following a detailed protocol, and critically evaluating data analysis options, scientists can confidently generate high-quality, reproducible quantitative proteomics data to advance their research in drug discovery and development.
References
- 1. spectra2000.it [spectra2000.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of L-Methionine-1-13C and L-Methionine-d3 for Metabolic Tracing
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides an objective comparison of two commonly used methionine isotopologues, L-Methionine-1-13C and L-Methionine-d3, for metabolic tracing applications. By examining their respective performances with supporting experimental data, this guide aims to facilitate an informed choice of tracer for your specific research needs.
Methionine is a crucial amino acid involved in numerous cellular processes, including protein synthesis, methylation reactions via its conversion to S-adenosylmethionine (SAM), and the transsulfuration pathway.[1] Isotopic labeling of methionine allows for the precise tracking of its metabolic fate, providing valuable insights into cellular physiology and disease states. This compound, with a carbon-13 label at the carboxyl position, and L-Methionine-d3, with three deuterium (B1214612) atoms on the methyl group, offer distinct advantages and disadvantages for these tracing studies.
Core Principles: 13C vs. Deuterium Labeling
The fundamental difference between this compound and L-Methionine-d3 lies in the nature of the isotopic label. Carbon-13 is a heavy isotope of carbon, and its incorporation into a molecule results in a minimal change in the molecule's physicochemical properties.[2] In contrast, deuterium is a heavy isotope of hydrogen, and its substitution for protium (B1232500) can lead to more pronounced "isotope effects," such as alterations in chromatographic retention times and reaction rates.[2][3]
Performance Comparison: this compound vs. L-Methionine-d3
The choice between these two tracers depends heavily on the specific application, the analytical methodology employed, and the metabolic questions being addressed. The following tables summarize the key performance differences based on available data.
| Feature | This compound | L-Methionine-d3 | Rationale & Considerations |
| Chromatographic Behavior | Co-elutes with unlabeled methionine.[4] | May exhibit a slight retention time shift, typically eluting earlier than unlabeled methionine.[3][4] | The negligible mass difference in 13C labeling ensures near-perfect co-elution, which is critical for accurate quantification, especially in LC-MS-based studies where matrix effects can vary with retention time.[2] The deuterium isotope effect can lead to chromatographic separation, potentially compromising quantification.[2] |
| Kinetic Isotope Effect (KIE) | Negligible KIE for most metabolic reactions involving the carboxyl group. | Can exhibit a significant KIE, particularly in reactions involving the cleavage of the C-H bond of the methyl group (e.g., transmethylation).[5] | The stronger C-D bond compared to the C-H bond can slow down reaction rates, which can be a tool to study reaction mechanisms but may also alter the metabolic flux being measured.[5] |
| Label Stability | The 1-13C label is metabolically stable until decarboxylation. | The methyl-d3 group is transferred in transmethylation reactions and is generally stable, but H/D exchange is possible under certain conditions.[3] | The carboxyl group of methionine is relatively stable within the core metabolic pathways of interest. The deuterium atoms on the methyl group are also generally stable, but extreme pH or temperature should be avoided to prevent exchange.[3] |
| Primary Applications | Metabolic flux analysis (MFA) of the carbon backbone, protein synthesis studies.[6] | Tracing the methyl group in methylation reactions (e.g., DNA, protein, and metabolite methylation), protein turnover studies (SILAC). | The 1-13C label allows for tracking the carbon skeleton of methionine, while the d3-methyl group is ideal for following the one-carbon metabolism pathway. |
| Cost | Generally more expensive due to more complex synthesis. | Generally less expensive and more widely available. | Budgetary constraints may favor the use of deuterated tracers, but the potential for higher data quality with 13C should be considered. |
Table 1: General Performance Comparison
| Parameter | This compound | L-Methionine-d3 | Supporting Data/Study Insights |
| Accuracy in Quantification | High accuracy due to co-elution with the native analyte, minimizing differential matrix effects. | Accuracy can be compromised by chromatographic shifts, with potential errors up to 40% reported in some cases due to imperfect retention time matching.[2] | A study comparing 13C and deuterium-labeled internal standards for diethylation in proteomics found that 13C labeling resulted in a lower variance of quantitative peptide ratios, leading to higher precision. |
| Precision in Quantification | High precision, with low coefficient of variation (CV%) in quantitative assays. | Good precision can be achieved with careful method optimization, but it is more susceptible to variability. | A study using L-Methionine-d3 as an internal standard in human plasma reported CV% below 15%, which is within the typical requirements for bioanalytical method validation.[7] |
Table 2: Quantitative Performance in Mass Spectrometry-Based Assays
Metabolic Pathways and Label Fate
The distinct labeling positions of this compound and L-Methionine-d3 determine which metabolic pathways can be effectively traced.
Methionine Metabolism Overview
Caption: Simplified overview of key methionine metabolic pathways.
Tracing with this compound
The 13C label on the carboxyl group will be retained during the conversion of methionine to SAM, SAH, and homocysteine. It will also be incorporated into proteins during synthesis. This makes this compound an excellent tracer for measuring protein synthesis rates and for metabolic flux analysis of the methionine cycle and related pathways.
Caption: Fate of the 1-13C label from L-Methionine.
Tracing with L-Methionine-d3
The three deuterium atoms on the methyl group are transferred to a wide range of acceptor molecules during methylation reactions. This makes L-Methionine-d3 the ideal tracer for studying the flux through the transmethylation pathway and for identifying and quantifying methylation events. The d3-labeled methionine is also incorporated into proteins, making it suitable for SILAC-based quantitative proteomics.
Caption: Fate of the d3 label from L-Methionine.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are generalized protocols for key experiments using this compound and L-Methionine-d3.
Experimental Workflow for Metabolic Tracing
Caption: A generalized experimental workflow for stable isotope tracer studies.
Protocol 1: 13C-Metabolic Flux Analysis (MFA) using this compound
This protocol is adapted from methodologies for 13C-MFA in mammalian cells.[8][9]
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
For the labeling experiment, replace the standard medium with a custom medium lacking methionine but supplemented with a known concentration of this compound.
-
Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the 13C label and to ensure isotopic steady state is reached.
2. Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (B129727) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a chromatographic method that effectively separates methionine and its downstream metabolites.
-
Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Determine the mass isotopologue distribution (MID) for methionine and its metabolites at each time point.
-
Use metabolic flux analysis software to fit the experimental MID data to a metabolic network model to calculate intracellular fluxes.
Protocol 2: SILAC-based Proteomics using L-Methionine-d3
This protocol is based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[10][11]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-methionine, while the other is grown in "heavy" medium where L-methionine is replaced with L-Methionine-d3.
-
Culture the cells for at least 6-8 cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.
-
Apply the experimental treatment to one of the cell populations.
2. Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).
3. LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of L-Methionine-d3.
4. Data Analysis:
-
Use proteomics software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each methionine-containing peptide.
-
The ratio of the peak intensities of the heavy to light peptide pairs reflects the relative abundance of the protein in the two cell populations.
Conclusion
Both this compound and L-Methionine-d3 are powerful tools for metabolic tracing, each with its own set of strengths and weaknesses. This compound is the preferred tracer for metabolic flux analysis of the carbon backbone of methionine metabolism, offering high accuracy and minimal isotopic effects. L-Methionine-d3 is a cost-effective and effective tracer for studying methylation reactions and for quantitative proteomics using the SILAC method. The choice between these two isotopologues should be guided by the specific research question, the analytical capabilities available, and a thorough understanding of the potential impacts of isotopic labeling on the biological system under investigation.
References
- 1. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. L-甲硫氨酸-羧基-13C,甲基-d3 99 atom % D, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 9. A kinetic study of L-2H3-methyl-1-13C-methionine in patients with severe burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 11. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
A Head-to-Head Comparison: L-Methionine-1-¹³C versus SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective, in-depth comparison of two powerful metabolic labeling techniques: L-Methionine-1-¹³C labeling and the traditional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach, which typically utilizes labeled L-Arginine and L-Lysine.
This comparison guide delves into the principles, experimental protocols, and performance of each method, supported by experimental data to inform your selection of the most appropriate technique for your research needs. We will explore the nuances of each approach, from proteome coverage and accuracy to specific applications and potential challenges.
At a Glance: L-Methionine-1-¹³C vs. Traditional SILAC
| Feature | L-Methionine-1-¹³C Labeling | Traditional SILAC (L-Arginine/L-Lysine) |
| Principle | Metabolic incorporation of ¹³C-labeled methionine. | Metabolic incorporation of heavy isotope-labeled arginine and lysine (B10760008).[1][2] |
| Proteome Coverage | Dependent on the methionine content of proteins. May underrepresent proteins with low or no methionine residues.[3] | Broader coverage due to the high frequency of arginine and lysine residues in most proteomes.[2][4] |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing.[3] | Considered a "gold standard" for its high accuracy and precision.[2][3] |
| Key Applications | Studies of protein synthesis, turnover, and methionine-specific biological processes like methylation.[5] | General quantitative proteomics, protein-protein interactions, post-translational modification analysis.[6] |
| Potential Issues | Susceptibility of methionine to oxidation during sample preparation.[3] | Metabolic conversion of arginine to proline can lead to quantification inaccuracies.[7] |
| Cost | Generally moderate to high, dependent on the cost of labeled methionine. | Moderate to high, with costs associated with labeled arginine, lysine, and specialized media.[8] |
Delving Deeper: A Quantitative Showdown
Table 1: Estimated Proteome Coverage
| Organism | % of Proteins Containing Methionine | % of Proteins Containing Arginine or Lysine | Average Number of Methionine Residues per Protein | Average Number of Arginine + Lysine Residues per Protein |
| Homo sapiens | ~98% | >99% | ~2.4 | ~11.8 |
| Mus musculus | ~98% | >99% | ~2.4 | ~11.7 |
| Saccharomyces cerevisiae | ~97% | >99% | ~2.1 | ~11.5 |
This data is estimated based on typical amino acid frequencies in proteomes and highlights the broader applicability of traditional SILAC for comprehensive proteome quantification.
Table 2: Quantitative Performance Metrics
| Parameter | L-Methionine-1-¹³C Labeling | Traditional SILAC (L-Arginine/L-Lysine) |
| Typical Label Incorporation Efficiency | >95% after 5-6 cell doublings | >95% after 5-6 cell doublings[9] |
| Reported Coefficient of Variation (CV) | Generally low, in the range of 5-20% | Consistently low, often below 15%[2] |
| Dynamic Range of Quantification | Typically 2-3 orders of magnitude | Up to 3 orders of magnitude |
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized protocols are crucial for reproducible and accurate quantitative proteomics. Below are comprehensive protocols for both L-Methionine-1-¹³C and traditional SILAC labeling.
Protocol 1: L-Methionine-1-¹³C SILAC Labeling
I. Media Preparation:
-
Start with a methionine-deficient cell culture medium (e.g., DMEM or RPMI-1640).
-
Prepare two separate media formulations:
-
"Light" Medium: Supplement the deficient medium with natural L-methionine to the standard physiological concentration.
-
"Heavy" Medium: Supplement the deficient medium with L-Methionine-1-¹³C to the same final concentration as the "light" medium.
-
-
Add 10% dialyzed fetal bovine serum (dFBS) and standard antibiotics (e.g., penicillin/streptomycin) to both media. The use of dialyzed serum is critical to minimize the concentration of unlabeled amino acids.[4]
II. Cell Culture and Labeling:
-
Culture two separate populations of the desired cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for a minimum of five to six cell doublings to ensure complete incorporation of the labeled methionine. For a cell line with a 24-hour doubling time, this will take approximately 5-6 days.[9]
-
Verify labeling efficiency (>97%) by analyzing a small aliquot of the "heavy" labeled cells by mass spectrometry.
III. Experimental Treatment and Sample Collection:
-
Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" culture) while the other serves as a control.
-
Harvest both "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Count the cells and mix the two populations in a 1:1 ratio.
IV. Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
Separate proteins by 1D SDS-PAGE and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the protein lysate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Traditional SILAC (L-Arginine and L-Lysine) Labeling
I. Media Preparation:
-
Use a cell culture medium deficient in both L-arginine and L-lysine (e.g., SILAC DMEM or RPMI-1640).
-
Prepare "light" and "heavy" media:
-
"Light" Medium: Supplement with natural L-arginine and L-lysine to their normal physiological concentrations (e.g., 84 mg/L for arginine and 146 mg/L for lysine in DMEM).[1][9]
-
"Heavy" Medium: Supplement with heavy isotope-labeled L-arginine (e.g., ¹³C₆-L-arginine) and L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) to the same concentrations.[1]
-
-
Add 10% dialyzed fetal bovine serum and antibiotics to both media.
-
To mitigate the risk of arginine-to-proline conversion, consider supplementing the media with L-proline (e.g., 200 mg/L).
II. Cell Culture and Labeling:
-
Follow the same procedure as for L-Methionine-1-¹³C labeling (Protocol 1, Section II), ensuring at least five to six cell doublings for complete incorporation.[9]
III. Experimental Treatment and Sample Collection:
-
Proceed as described for L-Methionine-1-¹³C labeling (Protocol 1, Section III).
IV. Protein Extraction, Digestion, and Mass Spectrometry:
-
Follow the same procedure as for L-Methionine-1-¹³C labeling (Protocol 1, Section IV), using trypsin for protein digestion to ensure cleavage at the labeled arginine and lysine residues.
Visualizing the Workflow and Key Signaling Pathways
To further elucidate the experimental processes and their applications, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized experimental workflow for SILAC-based quantitative proteomics.
Caption: A simplified diagram of the EGFR signaling pathway often studied using quantitative proteomics.
Caption: An overview of the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Conclusion: Making the Right Choice for Your Research
Both L-Methionine-1-¹³C labeling and traditional SILAC are powerful techniques for quantitative proteomics, each with its own set of strengths and considerations.
Choose L-Methionine-1-¹³C Labeling when:
-
Your research focuses on methionine-specific biological processes, such as protein synthesis initiation, methylation, or methionine oxidation.
-
You are working with a proteome where methionine is sufficiently abundant for your proteins of interest.
-
You want to avoid the potential complication of arginine-to-proline conversion.
Choose Traditional SILAC (L-Arginine/L-Lysine) when:
-
You require the broadest possible proteome coverage for a global quantitative analysis.
-
Your proteins of interest have low or no methionine content.
-
You are performing well-established, general-purpose quantitative proteomics experiments.
Ultimately, the optimal choice depends on the specific biological questions being addressed, the nature of the experimental system, and the resources available. By carefully considering the information presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate quantitative proteomics strategy for their studies, leading to more accurate and impactful results.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
L-Methionine-1-13C vs. Radioactive Isotopes: A Comprehensive Comparison for Advanced Research
For researchers, scientists, and drug development professionals, the choice of isotopic tracer is a critical decision that impacts experimental design, safety, and data quality. While radioactive isotopes have long been a staple in metabolic research, the advent of stable, non-radioactive isotopes like L-Methionine-1-13C offers a powerful and safer alternative. This guide provides an in-depth, objective comparison of this compound and radioactive isotopes, supported by experimental data and detailed methodologies, to inform your selection of the optimal tracer for your research needs.
The Core Advantages of this compound: A Paradigm Shift in Tracer Studies
The fundamental difference between this compound and its radioactive counterparts, such as ³⁵S-methionine, lies in the stability of the isotope. ¹³C is a naturally occurring, non-radioactive isotope of carbon, whereas radioactive isotopes undergo spontaneous decay, emitting ionizing radiation. This key distinction underpins the significant advantages of employing this compound in your research.
Unparalleled Safety: The most significant advantage of this compound is its non-radioactive nature. This eliminates the health risks associated with radiation exposure for researchers, simplifies handling procedures, and removes the need for specialized containment facilities. This inherent safety profile is particularly crucial for in vivo studies, especially in human subjects.
Regulatory Freedom and Simplified Disposal: The use, storage, and disposal of radioactive materials are governed by stringent regulations, requiring extensive licensing, monitoring, and specialized waste management protocols. This compound is not subject to these regulations, streamlining experimental workflows and significantly reducing the administrative and financial burden associated with radioactive waste disposal.
Long-Term Stability and Experimental Flexibility: this compound is a stable molecule with an indefinite shelf life. Unlike radioactive isotopes that have a defined half-life, this compound does not decay over time. This stability allows for greater flexibility in experimental design, including long-term studies, without the need to correct for the diminishing signal of the tracer.
Richer Data through Advanced Analytics: this compound is typically detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques provide not only quantitative data but also rich structural and positional information about the incorporation of the isotope. This allows for sophisticated analyses, such as metabolic flux analysis, providing a deeper understanding of metabolic pathways.
Quantitative Performance Comparison
The following table provides a structured comparison of the key performance characteristics of this compound and radioactive isotopes.
| Feature | This compound | Radioactive Isotopes (e.g., ³⁵S-Methionine) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC), Autoradiography |
| Sensitivity | High (fmol to amol range with modern MS) | Very High (can detect single decay events) |
| Data Type | Quantitative, positional, and structural information | Primarily quantitative (counts per minute) |
| Safety | Non-radioactive, no radiation risk | Emits ionizing radiation, requires shielding and monitoring |
| Regulatory Burden | None | High (licensing, tracking, and reporting required) |
| Disposal | Standard chemical waste | Regulated radioactive waste |
| Half-life | Stable (infinite) | Finite (e.g., ³⁵S ≈ 87.4 days) |
| In Vivo Human Studies | Safe and commonly used | Highly restricted due to radiation exposure |
| Experimental Flexibility | High (suitable for long-term studies) | Limited by isotopic decay |
| Cost | Higher initial purchase price per unit | Lower initial purchase price, but higher associated costs (disposal, safety infrastructure) |
Experimental Protocols: A Detailed Look at Key Applications
The choice of isotope dictates the experimental workflow. Below are detailed protocols for two common applications: metabolic flux analysis using this compound and protein turnover analysis using ³⁵S-methionine.
Experimental Protocol 1: this compound for Metabolic Flux Analysis
This protocol outlines the general steps for tracing the metabolic fate of methionine in cell culture using stable isotope labeling followed by mass spectrometry.
Caption: Workflow for a ¹³C-based metabolic flux analysis experiment.
Methodology:
-
Cell Culture and Labeling: Cells are grown in standard culture medium. At the appropriate time, the medium is replaced with a specially formulated medium where unlabeled L-methionine is replaced with this compound. Cells are incubated for various time points to allow for the incorporation of the labeled methionine into the cellular metabolome.
-
Metabolite Extraction: To halt enzymatic activity, the metabolism is rapidly quenched, typically by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). The cells are then scraped and collected, and the metabolites are extracted.
-
LC-MS/MS Analysis: The cell extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The liquid chromatography separates the complex mixture of metabolites, and the mass spectrometer detects and quantifies the mass difference between the unlabeled and ¹³C-labeled metabolites.
-
Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C. The fractional enrichment of ¹³C in various downstream metabolites is then calculated. This data is used to fit a metabolic model to estimate the rates (fluxes) of the biochemical reactions in the methionine metabolic network.
Experimental Protocol 2: ³⁵S-Methionine Pulse-Chase for Protein Turnover Analysis
This classic technique is used to determine the stability and degradation rate of a specific protein.
A Researcher's Guide to Cross-Validating L-Methionine-1-13C and Western Blotting Results
In the realm of molecular biology and drug development, accurately quantifying changes in protein synthesis is paramount. Two powerful and widely used techniques for this purpose are stable isotope labeling with L-Methionine-1-13C followed by mass spectrometry, and the more traditional western blotting. While both methods provide insights into the proteome, they measure different aspects of protein dynamics. This guide provides a comprehensive comparison of these techniques, offering a framework for their cross-validation and complementary use in research.
This compound tracing is a robust method for measuring the rate of new protein synthesis (a flux measurement), whereas western blotting provides a snapshot of the total abundance of a specific protein at a given time point (a level measurement). Understanding the interplay between the rate of synthesis and the resulting protein level is crucial for a complete understanding of cellular processes. This guide presents a hypothetical experiment to illustrate how these two techniques can be synergistically employed to study the effects of a fictional growth factor, "GroFactorX," on the mTORC1 signaling pathway, a key regulator of protein synthesis.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from an experiment designed to assess the impact of GroFactorX on the synthesis and abundance of the signaling protein p70S6K, a downstream target of mTORC1.
Table 1: this compound Incorporation - Fractional Synthesis Rate (FSR) of Total Protein
| Treatment Group | FSR (%/hour) | Standard Deviation |
| Control | 1.5 | ± 0.2 |
| GroFactorX (1 hour) | 2.8 | ± 0.3 |
| GroFactorX (6 hours) | 3.5 | ± 0.4 |
Table 2: Western Blot Analysis - Relative Abundance of Total and Phosphorylated p70S6K
| Treatment Group | Total p70S6K (Normalized Intensity) | Phospho-p70S6K (T389) (Normalized Intensity) |
| Control | 1.0 | 1.0 |
| GroFactorX (1 hour) | 1.1 | 4.2 |
| GroFactorX (6 hours) | 1.8 | 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of similar cross-validation studies.
This compound Labeling and GC-MS Analysis for Fractional Synthesis Rate (FSR)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Replace the medium with a methionine-free medium for 1 hour to deplete intracellular methionine pools. Subsequently, replace with a medium containing a known concentration of this compound and the respective treatment (Control or GroFactorX).
-
Time Course: Incubate the cells for the desired time points (e.g., 1 and 6 hours).
-
Protein Hydrolysis: After incubation, wash the cells with ice-cold PBS and lyse them. Precipitate the protein using trichloroacetic acid (TCA). Hydrolyze the protein pellets in 6N HCl at 110°C for 24 hours.
-
Amino Acid Derivatization: Dry the hydrolysate and derivatize the amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the samples by GC-MS to determine the enrichment of 13C in the protein-bound methionine pool.
-
FSR Calculation: The fractional synthesis rate is calculated using the formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100, where E_protein is the enrichment of 13C-methionine in the protein pool, E_precursor is the enrichment in the precursor pool (intracellular or plasma), and t is the labeling time in hours.
Quantitative Western Blotting
-
Cell Lysis and Protein Quantification: Following treatment with Control or GroFactorX for the specified durations, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for total p70S6K and phospho-p70S6K (Thr389), as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an appropriate imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Visualizing the Workflow and Pathways
To better understand the experimental design and the biological context, the following diagrams, created using the DOT language, illustrate the signaling pathway, the experimental workflow, and the logical relationship between the two techniques.
Caption: The mTORC1 signaling pathway activated by GroFactorX.
Caption: Experimental workflow for parallel analysis.
Caption: Logical integration of the two techniques.
Conclusion
The cross-validation of this compound metabolic labeling with western blotting provides a more complete picture of protein dynamics than either technique alone. The this compound data reveals the rate of protein synthesis, while western blotting confirms whether these changes in synthesis lead to a detectable change in the total protein pool. As illustrated in the hypothetical data, an increase in the fractional synthesis rate can precede a noticeable increase in total protein abundance. This combined approach is invaluable for researchers in basic science and drug development, enabling a deeper and more nuanced understanding of the cellular response to various stimuli. By carefully designing experiments that incorporate both of these powerful techniques, scientists can gain more robust and comprehensive insights into the intricate regulation of the proteome.
A Comparative Guide to the Accuracy and Precision of L-Methionine-1-13C Labeling
For researchers, scientists, and drug development professionals engaged in metabolic tracing, quantitative proteomics, and drug metabolism studies, the choice of an appropriate isotopic label is paramount to generating reliable and reproducible data. This guide provides an objective comparison of L-Methionine-1-13C labeling with its common alternative, deuterated methionine (such as DL-Methionine-d4), focusing on accuracy, precision, and experimental considerations. The information presented is supported by experimental data and detailed methodologies to assist in making informed decisions for your research needs.
Data Presentation: Quantitative Comparison of Isotopic Labels
The selection of an internal standard is a critical factor in achieving high accuracy and precision in quantitative mass spectrometry. The following tables summarize the performance of 13C-labeled and deuterated methionine as internal standards in bioanalytical assays.
Table 1: Performance Comparison of Deuterated vs. 13C-Labeled Methionine as Internal Standards
| Parameter | Deuterated Methionine (e.g., DL-Methionine-d4) | This compound |
| Cost | Generally more cost-effective | Typically more expensive due to more complex synthesis[1] |
| Chromatographic Co-elution | May exhibit slight chromatographic shifts relative to the unlabeled analyte, which can potentially impact accuracy if not properly addressed.[1] | Co-elutes perfectly with the unlabeled analyte, minimizing the risk of analytical variability.[1] |
| Isotopic Stability | Deuterium atoms can, in some cases, be susceptible to back-exchange with protons, although this is less of a concern for methionine's stable C-D bonds.[1] | The 13C label is highly stable and not prone to exchange.[1] |
| Mass Difference | Provides a 4 Dalton mass difference from the unlabeled analyte. | The mass difference depends on the number of 13C atoms incorporated (e.g., +1 for this compound). |
| Biological Utilization | DL-Methionine is a racemic mixture; the D-isomer is not as efficiently utilized by mammalian cells for protein synthesis, which can impact labeling efficiency.[2] | L-Methionine is the biologically active form directly incorporated into proteins.[2] |
Table 2: Representative Accuracy and Precision Data for Methionine Quantification using Isotope-Labeled Internal Standards
This table presents representative data compiled from multiple sources to illustrate the general performance characteristics of different internal standard strategies.[3]
| Internal Standard Type | Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 13C-Labeled Methionine | Low QC | 2.5 | 3.1 | 102.3 | 101.5 |
| Mid QC | 2.1 | 2.8 | 99.8 | 100.2 | |
| High QC | 1.8 | 2.5 | 101.1 | 100.8 | |
| Deuterated Methionine | Low QC | 3.2 | 4.5 | 98.7 | 99.1 |
| Mid QC | 2.8 | 3.9 | 101.5 | 100.9 | |
| High QC | 2.4 | 3.5 | 102.0 | 101.3 |
QC = Quality Control; RSD = Relative Standard Deviation. These data demonstrate that both deuterated and 13C-labeled internal standards can achieve high levels of precision (CV% < 15%) and accuracy, which are typical requirements for bioanalytical method validation.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound labeling in various applications.
Protocol 1: Quantification of Methionine in Plasma using Isotope Dilution LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the precise quantification of methionine in a biological matrix.
1. Materials and Reagents:
-
This compound (Chemical Purity ≥ 98%)[4]
-
Blank plasma
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Preparation of Stock Solutions: Prepare a stock solution of unlabeled L-methionine and this compound in a suitable solvent (e.g., 0.1% FA in water).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled methionine stock solution into blank plasma to achieve the desired concentration range.[3]
-
Sample Spiking: To 100 µL of plasma sample (or calibration standard), add a known amount of the this compound internal standard solution.[1]
-
Protein Precipitation: Add 400 µL of cold ACN to each sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% FA in water).
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of 0.1% FA in water (A) and 0.1% FA in ACN (B).
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for both unlabeled methionine and this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of methionine in the unknown samples from the calibration curve.
Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA) using this compound
This protocol provides a general workflow for conducting a 13C-MFA experiment to investigate metabolic pathways.
1. Experimental Design:
-
The choice of the 13C-labeled tracer is critical for the precision of flux estimation.[5] In this case, this compound will be used to trace the fate of the carboxyl carbon of methionine.
-
Design parallel labeling experiments, if necessary, to improve the precision of flux determination.[6]
2. Cell Culture and Labeling:
-
Culture cells in a defined medium where the natural "light" methionine is replaced with this compound.
-
Ensure that the cells reach a metabolic and isotopic steady state.
3. Metabolite Extraction:
-
Quench metabolic activity rapidly using a cold solvent (e.g., -80°C methanol).
-
Extract intracellular metabolites using a suitable extraction solvent.
4. Isotopic Labeling Measurement:
-
Analyze the isotopic enrichment of key metabolites, particularly protein-bound amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Correct for the natural abundance of 13C in your mass spectrometry data.
5. Flux Estimation and Statistical Analysis:
-
Use specialized software for 13C-MFA (e.g., Metran) to estimate metabolic fluxes from the measured isotopic labeling patterns and other physiological data (e.g., growth rate, substrate uptake rate).[6]
-
Perform a comprehensive statistical analysis to determine the goodness-of-fit and calculate the confidence intervals of the estimated fluxes.[7]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to this compound labeling.
Caption: Experimental workflow for the quantification of methionine.
Caption: Key metabolic pathways involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]
- 5. 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-l-methionine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Isomers of Methionine for Labeling in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins and metabolic fluxes are paramount. Isotopic labeling of amino acids, particularly the essential amino acid methionine, offers a powerful toolkit for these investigations. This guide provides an objective comparison of different isotopic isomers of methionine, detailing their applications, performance, and supporting experimental data to inform the selection of the most suitable labeling strategy.
Methionine's unique role as the initiating amino acid in protein synthesis and as a key component in the methionine cycle makes it an ideal probe for studying protein dynamics, metabolic pathways, and post-translational modifications. The choice between radioactive and stable isotopic isomers of methionine depends on the specific research question, available instrumentation, and experimental goals. This guide will explore the characteristics of [35S]-Methionine, as well as stable isotope-labeled methionine variants, including deuterated ([2H] or D), Carbon-13 ([13C]), and Nitrogen-15 ([15N]) forms.
Comparative Analysis of Methionine Isotopic Isomers
The selection of a methionine isomer for labeling is dictated by the intended application. Radioactive labeling with [35S]-Methionine is a highly sensitive method for tracking protein synthesis and degradation. In contrast, stable isotope labeling, particularly in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has become a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different cell populations.[1] Stable isotopes are also indispensable for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics.[2]
| Isotopic Isomer | Label Type | Primary Applications | Key Advantages | Key Limitations |
| [35S]-Methionine | Radioactive | Protein synthesis and degradation assays, pulse-chase experiments.[3] | High sensitivity, allowing for the detection of low-abundance proteins. | Safety concerns and regulations associated with handling radioactivity; limited to endpoint assays.[3] |
| Deuterated ([2H]) Methionine (e.g., DL-Methionine-d4) | Stable Isotope | Quantitative proteomics (SILAC).[4] | Cost-effective compared to [13C] or [15N] labels.[4] | Potential for chromatographic shifts in LC-MS/MS, which may complicate data analysis.[5] |
| Carbon-13 ([13C]) Methionine | Stable Isotope | Quantitative proteomics (SILAC), NMR spectroscopy, metabolic flux analysis.[6] | High accuracy and precision in quantification; no chromatographic shift. | Higher cost compared to deuterated labels. |
| Nitrogen-15 ([15N]) Methionine | Stable Isotope | Quantitative proteomics (SILAC), NMR spectroscopy.[7][8] | Enables multiplexing in SILAC experiments when combined with other labels.[9] | Higher cost. |
| "Heavy" Methyl-Methionine ([13C]D3-Methionine) | Stable Isotope | Studying histone and other protein methylation dynamics (Heavy Methyl SILAC).[10][11] | Directly labels the methyl group, allowing for the specific tracking of methylation events.[12] | Specialized application, primarily for methylation studies. |
Experimental Protocols
Metabolic Labeling with [35S]-Methionine for Protein Synthesis Analysis
This protocol is adapted from established methods for studying protein synthesis in cell culture.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
Methionine-free culture medium
-
[35S]-Methionine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Trichloroacetic acid (TCA)
-
Scintillation counter and fluid
Procedure:
-
Culture cells to the desired confluency.
-
Wash cells twice with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium containing [35S]-Methionine (typically 50-100 µCi/mL).
-
Incubate for the desired labeling period (e.g., 30 minutes to several hours).
-
To stop the labeling, place the culture dish on ice and wash the cells three times with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysate and clarify by centrifugation.
-
Precipitate proteins from the lysate by adding an equal volume of cold 20% TCA.
-
Incubate on ice for 30 minutes.
-
Pellet the precipitated protein by centrifugation.
-
Wash the pellet twice with cold 10% TCA and once with cold acetone.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
Determine the amount of incorporated radioactivity using a scintillation counter.
-
Protein concentration can be determined by a standard protein assay to normalize the radioactivity counts.
SILAC Protocol for Quantitative Proteomics using Labeled Methionine
This protocol provides a general workflow for a SILAC experiment using either deuterated, [13C]-, or [15N]-labeled methionine.[7]
Materials:
-
Two populations of cultured cells
-
SILAC-grade methionine-deficient medium (e.g., DMEM or RPMI 1640)
-
"Light" L-Methionine
-
"Heavy" labeled L-Methionine (e.g., DL-Methionine-d4, L-Methionine-[13C5, 15N1])
-
Dialyzed fetal bovine serum (dFBS)
-
Complete culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein digestion enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Adaptation Phase: Culture one population of cells in "light" medium (methionine-deficient medium supplemented with normal L-methionine and dFBS) and the other in "heavy" medium (methionine-deficient medium supplemented with the chosen "heavy" L-methionine isomer and dFBS).
-
Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[13] The labeling efficiency should be checked by mass spectrometry and aim for >95%.
-
Experimental Phase: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).
-
Harvesting and Lysis: After the treatment, harvest both cell populations and lyse them separately using an appropriate lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using trypsin or another suitable protease.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Visualizing Key Pathways and Workflows
To better understand the context of methionine labeling, the following diagrams illustrate the central metabolic pathways involving methionine and a typical experimental workflow for SILAC.
References
- 1. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 13. youtube.com [youtube.com]
A Guide to Validating the Biological Equivalence of L-Methionine-1-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Methionine-1-13C and its unlabeled counterpart, L-Methionine. The fundamental principle underlying the use of this compound in metabolic research is its biological equivalence to the naturally occurring L-Methionine. This document outlines the metabolic pathways, experimental protocols to confirm this equivalence, and presents supporting data from studies that utilize this compound as a tracer to quantify metabolic processes.
Introduction to this compound
This compound is a stable isotope-labeled form of the essential amino acid L-Methionine, where the carbon atom at the carboxyl group is replaced with a heavy isotope, carbon-13. This labeling allows for the tracing and quantification of methionine's metabolic fate in vivo and in vitro without altering its chemical properties or biological activity. The core assumption in its application is that the isotopic substitution does not cause a significant kinetic isotope effect, meaning both the labeled and unlabeled molecules are processed by enzymes and incorporated into metabolic pathways at identical rates.
Metabolic Pathways of L-Methionine
L-Methionine is a critical component in numerous cellular processes, primarily protein synthesis and methylation reactions. Its metabolic journey is primarily centered around the Methionine Cycle and the Transsulfuration Pathway.
The Methionine Cycle begins with the activation of methionine to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other small molecules. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to continue the cycle.
Alternatively, homocysteine can enter the Transsulfuration Pathway , where it is converted to cysteine, a precursor for the antioxidant glutathione. The use of this compound allows researchers to trace the flux of methionine through these critical pathways.
Experimental Protocols for Validating Bioequivalence
While a dedicated head-to-head bioequivalence study is often unnecessary due to the established principles of stable isotope tracers, a typical experimental design to formally validate the biological equivalence of this compound and unlabeled L-Methionine would follow a randomized, crossover study design.
1. Study Design: A randomized, two-period, two-sequence crossover study is the gold standard. A cohort of healthy subjects would receive a single oral dose of this compound and unlabeled L-Methionine on separate occasions, with an adequate washout period between treatments.
2. Dosing and Administration: Precisely measured doses of this compound and unlabeled L-Methionine would be administered orally to subjects in a fasted state to ensure consistent and maximal absorption.
3. Blood Sampling: Serial blood samples would be collected at predetermined time points before and after administration. The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases of methionine.
4. Bioanalytical Method: Plasma concentrations of both this compound and unlabeled L-Methionine would be quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can differentiate and accurately measure the concentrations of the labeled and unlabeled forms.
5. Pharmacokinetic Analysis: The plasma concentration-time data for each compound would be used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Elimination Half-life (t1/2): The time required for the plasma concentration to decrease by half.
Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax for this compound to unlabeled L-Methionine fall within the standard acceptance range of 80-125%.
Quantitative Data from Metabolic Tracer Studies
The biological equivalence of this compound is implicitly validated through its extensive use in metabolic tracer studies. These studies demonstrate that the labeled molecule participates in metabolic pathways at rates consistent with the known physiology of L-Methionine. The data presented below is from a study that used [1-13C]methionine to quantify methionine metabolism in healthy young men.[1]
| Metabolic Flux Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
| Protein Synthesis (Incorporation) | 20 ± 0.5 | 26 ± 2.5 |
| Protein Breakdown (Release) | 24 ± 0.5 | 18 ± 2 |
| Transmethylation | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration | 4.0 ± 0.4 | 8.3 ± 0.6 |
| Data are presented as mean ± SE.[1] |
The ability to measure these metabolic fluxes with precision using this compound provides strong evidence of its biological equivalence to unlabeled L-Methionine. The labeled methionine is incorporated into proteins and flows through the transmethylation and transsulfuration pathways, demonstrating that it is recognized and processed by the cellular machinery in the same manner as its unlabeled counterpart.[1]
Conclusion
The use of this compound as a tracer in metabolic research is predicated on its biological equivalence to unlabeled L-Methionine. The lack of a significant kinetic isotope effect ensures that it accurately reflects the in vivo and in vitro behavior of the natural amino acid. The data from numerous metabolic tracer studies, which show the seamless incorporation of this compound into proteins and its participation in key metabolic pathways like the methionine cycle and transsulfuration, serve as robust validation of this equivalence. Standard bioequivalence study protocols can be employed for formal validation, with the expected outcome being a confirmation of the identical pharmacokinetic profiles of the labeled and unlabeled compounds.
References
A Comparative Analysis of L-Methionine-1-¹³C and Other Essential Amino Acid Tracers for Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope-labeled amino acid tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides an objective comparison of L-Methionine-1-¹³C with other commonly used essential amino acid tracers, supported by experimental data and detailed methodologies, to facilitate informed tracer selection for applications such as protein synthesis measurement and metabolic flux analysis.
Stable isotope tracing is a powerful technique that allows for the investigation of metabolic pathways in vivo and in vitro.[1][2] By introducing molecules labeled with non-radioactive, heavy isotopes like carbon-13 (¹³C), researchers can track the metabolic fate of these compounds, providing a dynamic view of cellular processes.[1][3] The choice of tracer is paramount and depends on the specific biological question, the metabolic pathway of interest, and the analytical methods available.[4] This guide focuses on the comparative analysis of L-Methionine-1-¹³C against other essential amino acid tracers such as L-Leucine, L-Phenylalanine, and L-Valine.
Overview of Common Essential Amino Acid Tracers
Essential amino acids are indispensable for protein synthesis and various metabolic functions, making their labeled counterparts valuable tools for research. The most commonly utilized stable isotopes for labeling amino acids are ¹³C and deuterium (B1214612) (²H).[4][5]
-
L-Methionine-¹³C Tracers: Methionine is an essential amino acid crucial for protein synthesis and as a methyl group donor in numerous biological reactions.[6][7] L-Methionine-1-¹³C, with the label on the carboxyl carbon, is frequently used to trace its incorporation into proteins, a direct measure of protein synthesis.[8] A notable development is the use of methyl[D₃]-¹³C-methionine, a dual-labeled tracer that allows for the simultaneous measurement of muscle protein synthesis (MPS) and muscle protein breakdown (MPB).[9]
-
L-Leucine-¹³C Tracers: L-[1-¹³C]leucine is a widely used tracer for studying whole-body protein turnover.[10] However, its suitability as an indicator amino acid for determining amino acid requirements can be dependent on its intake level.[10]
-
L-Phenylalanine-¹³C and ²H Tracers: Phenylalanine tracers, such as L-[ring-¹³C₆]phenylalanine and L-[²H₅]-phenylalanine, are commonly employed to measure muscle protein synthesis.[5][11] Comparative studies suggest that while different amino acid tracers (e.g., leucine (B10760876) vs. phenylalanine) might yield varying absolute fractional synthesis rates (FSR), different isotopologues of phenylalanine (¹³C vs. ²H) provide comparable results.[5][11]
-
L-Valine-¹³C Tracers: The flooding dose technique, which aims to minimize differences in isotopic enrichment between plasma and tissue compartments, often utilizes tracers like ¹³C-valine to measure protein synthesis rates in specific tissues, such as tumors.[12]
Data Presentation: Comparative Performance of Amino Acid Tracers
The selection of a tracer can influence the measured rates of protein synthesis. The following table summarizes quantitative data from studies comparing the performance of different essential amino acid tracers.
| Tracer | Application | Measured Parameter | Key Findings | Reference |
| L-Methionine-1-¹³C & Methyl[D₃]-¹³C-methionine | Muscle Protein Metabolism | Muscle Protein Synthesis (MPS) & Breakdown (MPB) | The dual-labeled methionine tracer enables simultaneous quantification of both MPS and MPB from a single tracer infusion.[9] | [9] |
| ¹³C-Valine | Tissue-Specific Protein Synthesis | Fractional Synthesis Rate (FSR) in Tumors | Using the flooding dose technique, the FSR in colorectal tumors was measured at 13.44 ± 6.9%/day.[12] | [12] |
| [²H₅]-Phenylalanine vs. [²H₃]-Leucine | Muscle Protein Synthesis | Fractional Synthesis Rate (FSR) at Rest and Post-Exercise | Both tracers yielded similar FSRs in the vastus lateralis and soleus muscles, both at rest and after exercise.[11] | [11] |
| L-[1-¹³C]Leucine vs. L-[1-¹³C]Lysine | Amino Acid Requirement Determination | Indicator Amino Acid Oxidation (IAAO) | Leucine can be used as an indicator for IAAO studies only when provided at its mean requirement level.[10] | [10] |
| L-[1-¹³C]Leucine vs. L-[¹⁵N]Phenylalanine | Splanchnic Amino Acid Metabolism | Splanchnic Uptake | Splanchnic uptake of dietary phenylalanine was significantly greater than that of leucine (58 ± 4% vs. 25 ± 4%).[13] | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data in stable isotope tracer studies.
General Protocol for In Vivo Tracer Infusion (Primed-Constant Infusion)
This protocol is a generalized procedure for in vivo studies in humans or animals to measure protein synthesis.
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to achieve a metabolic baseline.[14][15]
-
Catheter Placement: Insert catheters for tracer infusion and blood sampling. For studies involving specific tissues, arterial and venous catheters for the organ of interest may be required.[1]
-
Priming Dose: Administer a bolus injection (priming dose) of the labeled amino acid to rapidly achieve isotopic steady state in the precursor pools.[14]
-
Constant Infusion: Immediately following the priming dose, start a continuous infusion of the tracer at a known rate for a defined period (e.g., several hours).[14][16]
-
Blood and Tissue Sampling: Collect blood samples at regular intervals to monitor plasma isotopic enrichment.[14] Tissue biopsies are taken at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.[16]
-
Sample Analysis: Plasma and tissue samples are processed to isolate free amino acids and protein-bound amino acids. Isotopic enrichment is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][17]
-
Calculation of Fractional Synthesis Rate (FSR): FSR is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100, where E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points, E_precursor is the average enrichment of the precursor pool (e.g., plasma or intracellular free amino acid), and t is the time between the two tissue samples.[5]
Protocol for Dual Measurement of MPS and MPB using Methyl[D₃]-¹³C-Methionine in vitro
This protocol outlines the novel method for simultaneously measuring muscle protein synthesis and breakdown in a cell culture model.[9]
-
Cell Culture: Murine C2C12 myotubes are cultured to differentiation.
-
Tracer Incubation: The standard medium is replaced with a medium containing the methyl[D₃]-¹³C-methionine tracer.
-
Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), both the cell culture medium and the cell lysate are collected.
-
Sample Processing:
-
Medium: The medium is analyzed for the appearance of methyl[D₃]-3-methylhistidine, a marker of myofibrillar protein breakdown.
-
Cell Lysate: The cell lysate is processed to precipitate protein. The protein pellet is hydrolyzed to release amino acids.
-
-
LC-MS Analysis: The isotopic enrichment of methyl[D₃]-¹³C-methionine in the protein hydrolysate (for MPS) and the concentration of methyl[D₃]-3-methylhistidine in the medium (for MPB) are determined by LC-MS.
-
Calculation:
-
MPS: Calculated as the fractional synthetic rate based on the incorporation of the labeled methionine into cellular protein over time.
-
MPB: Calculated from the rate of appearance of labeled 3-methylhistidine in the culture medium.
-
Mandatory Visualization
Caption: Workflow for in vivo protein synthesis measurement.
Caption: Methionine metabolism and tracer application.
Concluding Remarks
The choice of an essential amino acid tracer is a critical determinant of the success and relevance of metabolic research. L-Methionine-1-¹³C stands out as a versatile tracer, particularly with the advent of dual-labeled forms like methyl[D₃]-¹³C-methionine that permit the simultaneous assessment of protein synthesis and breakdown.[9] While tracers like ¹³C-leucine and ¹³C-phenylalanine remain staples for measuring protein synthesis, with studies showing good concordance between them, the unique metabolic roles of methionine in methylation and as a sulfur-containing amino acid offer additional avenues for investigation.[6][11] Researchers should carefully consider the specific metabolic pathways of interest, the analytical capabilities at their disposal, and the comparative data presented in this guide to select the most appropriate tracer for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methionine metabolism, functions, and application in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein synthesis measurement in cancer patients with 13C valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leucine and phenylalanine kinetics during mixed meal ingestion: a multiple tracer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metsol.com [metsol.com]
- 15. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Methionine-1-¹³C Labeling Methods for Reproducibility and Robustness in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various L-Methionine-¹³C labeling methods, focusing on their reproducibility and robustness for applications in quantitative proteomics, metabolic flux analysis, and protein dynamics studies. We present a synthesis of available data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate labeling strategy for their specific needs.
Introduction to L-Methionine-¹³C Labeling
L-Methionine, an essential amino acid, plays a critical role in protein synthesis and numerous metabolic pathways, including transmethylation, transsulfuration, and a salvage pathway.[1][2] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into L-Methionine provides a powerful tool for tracing its metabolic fate and quantifying dynamic cellular processes. L-Methionine-¹³C is utilized as a tracer in various research applications, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis to measure the rates of metabolic reactions, and Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and dynamics.[3][4][5] The choice of the specific ¹³C-labeled L-Methionine isotopologue can significantly impact experimental outcomes, reproducibility, and cost.
Comparison of L-Methionine-¹³C Labeling Methods
The selection of an L-Methionine-¹³C labeling method depends on the specific research question, the experimental system, and the analytical platform. This section compares the most common isotopologues of L-Methionine-¹³C used in research.
Data Presentation: Quantitative Performance of L-Methionine-¹³C Isotopologues
The following table summarizes the key performance characteristics of different L-Methionine-¹³C isotopologues based on typical results reported in the literature. While direct head-to-head comparative studies are limited, these values represent expected performance under optimized conditions.
| Feature | L-Methionine-[1-¹³C] | L-Methionine-[U-¹³C₅] | L-Methionine-[methyl-¹³C] |
| Primary Application | Metabolic Flux Analysis | Quantitative Proteomics (SILAC) | NMR-based Protein Dynamics, Methylation Studies |
| Mass Shift (Da) | +1 | +5 | +1 |
| Labeling Efficiency | >98% | >97% | >99% |
| Reproducibility (CV%) | <10% | <15% | <5% |
| Metabolic Stability | Stable in the carbon backbone | Stable in the carbon backbone | Methyl group can be transferred |
| Relative Cost | Moderate | High | Moderate |
| Potential for Artifacts | Low | Low | Potential for label scrambling in one-carbon metabolism |
Note: Labeling efficiency and reproducibility can vary depending on the cell line, culture conditions, and experimental protocol.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and robustness of labeling experiments. Below are representative protocols for key applications of L-Methionine-¹³C labeling.
Protocol 1: SILAC for Quantitative Proteomics using L-Methionine-[U-¹³C₅]
This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-Methionine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Methionine (¹²C)
-
"Heavy" L-Methionine-[U-¹³C₅]
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and in-gel digestion reagents
-
LC-MS/MS system
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base medium with either "light" L-Methionine or "heavy" L-Methionine-[U-¹³C₅] to the normal physiological concentration. Also add "light" L-Lysine and L-Arginine to both media. Supplement with 10% dFBS.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium. Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[6]
-
Verification of Labeling Efficiency: After the adaptation phase, harvest a small aliquot of "heavy" labeled cells. Extract proteins, perform in-gel digestion, and analyze by LC-MS/MS to confirm that the incorporation of L-Methionine-[U-¹³C₅] is >97%.
-
Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other serves as a control.
-
Cell Harvesting and Mixing: Harvest both "light" and "heavy" cell populations, count the cells, and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and quantify the protein concentration. Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify and quantify the relative abundance of "light" and "heavy" peptide pairs.
Protocol 2: Metabolic Flux Analysis using L-Methionine-[1-¹³C]
This protocol describes a steady-state labeling experiment to determine methionine metabolic fluxes.
Materials:
-
Custom medium with a defined concentration of L-Methionine
-
L-Methionine-[1-¹³C]
-
Cell line of interest cultured in a chemostat or in a way to ensure a metabolic steady state
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS or GC-MS system
Procedure:
-
Establish Steady State: Culture cells under the desired conditions until a metabolic steady state is achieved.
-
Isotopic Labeling: Switch the medium to one containing a known ratio of L-Methionine-[1-¹³C] to unlabeled L-Methionine.
-
Time-Course Sampling: Collect cell samples at multiple time points after the medium switch. Quench metabolism rapidly by adding the cold extraction solution.
-
Metabolite Extraction: Extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of methionine and its downstream metabolites using LC-MS or GC-MS.
-
Flux Calculation: Use metabolic flux analysis software to calculate the rates of methionine consumption and conversion through different pathways based on the isotopic labeling kinetics.[4]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic labeling experiments.
Caption: A generalized workflow for a SILAC experiment.
Caption: Major metabolic pathways of L-Methionine.
Conclusion
The choice of an L-Methionine-¹³C labeling method is a critical decision that influences the robustness and reproducibility of experimental results. For quantitative proteomics using SILAC, L-Methionine-[U-¹³C₅] is a robust choice, providing a significant mass shift for clear differentiation of labeled and unlabeled peptides. For metabolic flux analysis, L-Methionine-[1-¹³C] offers a cost-effective way to trace the carbon backbone through metabolic pathways. For NMR-based studies of protein dynamics and methylation, L-Methionine-[methyl-¹³C] provides a highly sensitive probe. By carefully considering the experimental goals and adhering to detailed protocols, researchers can effectively utilize L-Methionine-¹³C labeling to gain valuable insights into complex biological systems.
References
- 1. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 2. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the 13C Label in L-Methionine-1-13C: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, precise confirmation of the label's position is paramount for data integrity. This guide provides a comprehensive comparison of the primary analytical methods for verifying the placement of the 13C isotope at the C-1 (carboxyl) position of L-Methionine.
This document outlines the experimental protocols and presents a comparative analysis of 1D ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most common techniques for this purpose. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions for their specific analytical needs.
Data Presentation: At-a-Glance Comparison
The following table summarizes the key performance characteristics of 1D ¹³C NMR and Mass Spectrometry for the confirmation of the 13C label in L-Methionine-1-¹³C.
| Feature | 1D ¹³C NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Directly detects the ¹³C nucleus based on its magnetic properties within a magnetic field, providing information about its chemical environment. | Measures the mass-to-charge ratio (m/z) of the molecule, allowing for the detection of the mass increase due to the ¹³C isotope. |
| Information Provided | Positional information (chemical shift) of the labeled carbon. | Confirmation of the incorporation of the ¹³C label through a mass shift (M+1). |
| Sample Preparation | Relatively simple, requires dissolving the sample in a deuterated solvent. | Can be more complex, may require derivatization for certain techniques (e.g., GC-MS). |
| Sensitivity | Lower sensitivity compared to MS. | High sensitivity. |
| Data Interpretation | Direct and unambiguous confirmation of the label's position by observing the signal at the characteristic chemical shift of the C-1 carbon. | Indirect confirmation of label incorporation; does not inherently provide positional information without fragmentation analysis. |
| Potential Issues | Low natural abundance of ¹³C can be a factor for unlabeled samples, but not for enriched ones. | Isotopic scrambling during synthesis or analysis can be a concern. |
Unambiguous Positional Confirmation with 1D ¹³C NMR Spectroscopy
1D ¹³C NMR spectroscopy is the gold standard for unequivocally determining the position of a ¹³C label within a molecule. By measuring the resonance frequency of the ¹³C nuclei in a strong magnetic field, a spectrum is generated where each carbon atom in a unique chemical environment produces a distinct peak at a specific chemical shift (δ), measured in parts per million (ppm).
For L-Methionine-1-¹³C, the presence of a significantly enhanced signal at the chemical shift corresponding to the carboxyl carbon (C-1) and the absence of a similarly intense signal at the other carbon positions provides direct evidence of the label's location.
Expected ¹³C NMR Chemical Shifts for L-Methionine
The following table, based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse000044, lists the expected ¹³C chemical shifts for the carbon atoms in L-Methionine.[1] In L-Methionine-1-¹³C, the peak corresponding to C-1 will be significantly more intense than the others, which will appear at their natural abundance of approximately 1.1%.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 (Carboxyl) | ~177.1 |
| C-2 (α-carbon) | ~56.6 |
| C-3 | ~32.4 |
| C-4 | ~31.5 |
| C-5 (Methyl) | ~16.6 |
Note: Chemical shifts can vary slightly depending on the solvent and pH.
Experimental Protocol: 1D ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of L-Methionine-1-¹³C in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set up a standard 1D ¹³C NMR experiment with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
The number of scans (NS) can be relatively low due to the high enrichment of the C-1 position.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum (e.g., using an internal standard like DSS or the solvent signal).
-
Identify the peak with the highest intensity and compare its chemical shift to the expected value for the C-1 carbon of methionine.
-
Confirmation of Isotopic Enrichment with Mass Spectrometry
Mass spectrometry is a highly sensitive technique that confirms the incorporation of the ¹³C label by detecting the resulting increase in the molecule's mass. The molecular weight of L-Methionine is approximately 149.21 g/mol . With one ¹²C atom replaced by a ¹³C atom, the molecular weight of L-Methionine-1-¹³C will be approximately 150.21 g/mol .
This "M+1" peak will be the most abundant molecular ion in the mass spectrum of the labeled compound, confirming the successful incorporation of the heavy isotope. While standard mass spectrometry does not directly provide positional information, techniques like tandem mass spectrometry (MS/MS) can be used to fragment the molecule and deduce the label's position by analyzing the masses of the resulting fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of L-Methionine-1-¹³C in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for electrospray ionization).
-
-
Instrument Setup:
-
The specific setup will depend on the type of mass spectrometer used (e.g., ESI-QTOF, MALDI-TOF).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of L-Methionine.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the presence of a peak at m/z corresponding to the M+1 value of L-Methionine.
-
Compare the intensity of the M+1 peak to the M peak (corresponding to any unlabeled L-Methionine) to assess the isotopic enrichment.
-
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to Metabolic Flux Analysis: L-Methionine-1-¹³C vs. Alternative Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic reactions within a cell. By tracing the path of isotopically labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states. The choice of isotopic tracer is paramount to the success of an MFA study, as it dictates which pathways are interrogated and the precision of the resulting flux measurements.
This guide provides an objective comparison of L-Methionine-1-¹³C with other commonly used metabolic flux analysis techniques, primarily those employing ¹³C-labeled glucose. We will delve into the principles of each approach, present available quantitative data, detail experimental protocols, and visualize key metabolic pathways and workflows.
Core Principles of ¹³C-Metabolic Flux Analysis
¹³C-MFA involves the introduction of a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network.[1][2] The selection of a ¹³C tracer is highly dependent on the metabolic pathway of interest.
L-Methionine-1-¹³C as a Tracer
L-Methionine is an essential amino acid with a central role in cellular metabolism. Beyond its function in protein synthesis, it is a precursor for the universal methyl donor S-adenosyl-L-methionine (SAM), which is crucial for the methylation of DNA, RNA, proteins, and lipids.[3][4] L-Methionine is also involved in the synthesis of cysteine, taurine, and polyamines. Using L-Methionine-1-¹³C as a tracer allows for the direct investigation of these critical pathways.
Alternative Tracer: ¹³C-Labeled Glucose
¹³C-labeled glucose is the most widely used tracer in MFA for probing central carbon metabolism.[5] As the primary energy source for many cell types, glucose enters several key pathways at the top of the metabolic network, providing a broad overview of cellular metabolic activity. Different isotopomers of glucose, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, can be used to provide specific insights into different pathways.[5]
Comparative Analysis: L-Methionine-1-¹³C vs. ¹³C-Glucose
The primary distinction between using L-Methionine-1-¹³C and ¹³C-glucose lies in the metabolic pathways they directly interrogate.
| Feature | L-Methionine-1-¹³C | ¹³C-Glucose |
| Primary Pathways Interrogated | One-carbon metabolism (via SAM cycle), transsulfuration pathway, methionine salvage pathway, and polyamine synthesis.[3][4] | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, and anabolic pathways originating from these central routes.[5] |
| Key Metabolic Questions Addressed | Regulation of methylation potential (SAM/SAH ratio), biosynthesis of cysteine and glutathione (B108866), and polyamine production in cancer. | Energy metabolism, redox balance (NADPH production via PPP), and biosynthesis of amino acids, nucleotides, and fatty acids. |
| Typical Applications | Cancer metabolism research (especially in methionine-dependent cancers), studies of epigenetic regulation, and investigation of diseases related to sulfur amino acid metabolism.[3] | Broad applications in metabolic engineering, diabetes research, cancer metabolism, and neurobiology. |
| Data Interpretation Complexity | Can be complex due to the cyclical nature of methionine metabolism and its extensive intracellular recycling.[6] | Well-established models and software are available for data analysis, though the complexity of central carbon metabolism can still be challenging.[1] |
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of L-Methionine-1-¹³C and ¹³C-glucose tracers for the same metabolic network in a single study are limited in the published literature. However, we can summarize the types of quantitative flux data obtainable with each tracer.
Table 1: Quantifiable Fluxes with L-Methionine-1-¹³C
| Metabolic Pathway | Key Fluxes Quantified |
| SAM Cycle | Rate of SAM synthesis, SAM utilization in methylation reactions, and homocysteine recycling to methionine.[4] |
| Transsulfuration Pathway | Flux towards cysteine and glutathione biosynthesis. |
| Methionine Salvage Pathway | Rate of methionine regeneration from methylthioadenosine (MTA). |
| Polyamine Synthesis | Contribution of methionine to spermidine (B129725) and spermine (B22157) synthesis. |
Table 2: Quantifiable Fluxes with ¹³C-Glucose
| Metabolic Pathway | Key Fluxes Quantified |
| Glycolysis | Rates of glucose uptake, phosphofructokinase (PFK) flux, and pyruvate (B1213749) kinase (PK) flux. |
| Pentose Phosphate Pathway | Oxidative and non-oxidative PPP fluxes, providing a measure of NADPH production. |
| TCA Cycle | Flux through citrate (B86180) synthase, isocitrate dehydrogenase, and other key enzymes; anaplerotic and cataplerotic fluxes. |
| Anabolic Pathways | Flux towards amino acid, fatty acid, and nucleotide biosynthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis.
Protocol 1: General High-Resolution ¹³C-Metabolic Flux Analysis (adapted for L-Methionine-1-¹³C)
This protocol is adapted from established methods for high-resolution ¹³C-MFA and tailored for the use of L-Methionine-1-¹³C.[7]
1. Experimental Design:
- Define the metabolic network model, including all relevant reactions of methionine metabolism.
- Select the appropriate cell line and culture conditions.
- Determine the optimal concentration of L-Methionine-1-¹³C to achieve sufficient labeling without causing metabolic perturbations.
2. Isotopic Labeling Experiment:
- Culture cells in a defined medium containing L-Methionine-1-¹³C.[6]
- Ensure the culture reaches both metabolic and isotopic steady state before harvesting. This is typically achieved during the exponential growth phase.[7] For non-stationary MFA, time-course sampling will be required.[8]
3. Sample Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is often done using cold methanol (B129727) or other quenching solutions.[2]
- Extract intracellular metabolites using appropriate solvents (e.g., a methanol/chloroform/water mixture).
4. Analytical Measurement:
- Prepare protein hydrolysates to measure the labeling of proteinogenic amino acids derived from methionine metabolism (e.g., cysteine).
- Derivatize samples as required for GC-MS analysis (e.g., using MTBSTFA). For LC-MS analysis, derivatization may not be necessary.
- Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites in the methionine cycle and related pathways.
5. Data Analysis:
- Correct the raw mass spectrometry data for natural isotope abundances.[9]
- Use metabolic flux analysis software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the labeling data to the defined metabolic network model.[7]
- Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[9]
Protocol 2: ¹³C-Glucose Metabolic Flux Analysis
The protocol for ¹³C-glucose tracing is similar to that for L-Methionine-1-¹³C, with the key difference being the labeled substrate and the metabolites analyzed. The focus will be on measuring the mass isotopomer distributions of glycolytic intermediates, PPP intermediates, and TCA cycle intermediates.
Mandatory Visualizations
Methionine Metabolism and Associated Pathways
Caption: Overview of L-Methionine metabolism and its interconnected pathways.
General Workflow for ¹³C-Metabolic Flux Analysis
Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.
Conclusion
The selection between L-Methionine-1-¹³C and ¹³C-glucose as a tracer for metabolic flux analysis is contingent on the specific biological questions being addressed. For a comprehensive analysis of central carbon metabolism, including glycolysis and the TCA cycle, ¹³C-glucose is the tracer of choice.[10] It provides a global view of the cell's energetic and biosynthetic state.
Conversely, to specifically investigate one-carbon metabolism, the regulation of methylation, and sulfur amino acid pathways, L-Methionine-1-¹³C is the ideal tracer.[4][10] It offers a targeted approach to understanding pathways that are critical in various diseases, including cancer.
In many instances, a multi-tracer approach, potentially utilizing both ¹³C-glucose and L-Methionine-1-¹³C in parallel experiments, will yield the most comprehensive understanding of cellular metabolism.[10] This dual-tracer strategy enables a robust characterization of the interplay between central carbon metabolism and key amino acid utilization pathways, painting a more complete picture of the cellular metabolic phenotype. Researchers must carefully consider their experimental objectives to select the tracer, or combination of tracers, that will provide the most informative and precise metabolic flux data.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
validation of L-Methionine-1-13C as an internal standard for amino acid analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative amino acid analysis, the choice of an internal standard is a critical factor that directly influences the accuracy and reliability of results. While various options exist, stable isotope-labeled (SIL) compounds are widely recognized as the gold standard. This guide provides an objective comparison of L-Methionine-1-13C and its deuterated counterpart, L-Methionine-d3, as internal standards for the quantification of methionine, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1] This allows them to be added to a sample at the beginning of the analytical workflow, co-purifying with the analyte and experiencing similar matrix effects and ionization suppression or enhancement, thus providing a reliable means for normalization.[1]
The Critical Difference: 13C vs. Deuterium (B1214612) Labeling
The primary distinction between this compound and deuterated methionine lies in the "isotope effect." The significant relative mass difference between hydrogen (~1 amu) and deuterium (~2 amu) can lead to subtle yet meaningful changes in the physicochemical properties of the molecule.[1] In contrast, the relative mass difference between 12C and 13C is much smaller, resulting in a labeled standard that behaves almost identically to its unlabeled counterpart.[1][2]
This difference manifests in two key areas:
-
Chromatographic Co-elution: One of the most significant advantages of 13C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[3][4] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[2][3] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[3][5]
-
Isotopic Stability: 13C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[5][6] Deuterium atoms, particularly if located at labile positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[5][7]
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of a deuterated methionine internal standard (L-Methionine-d3) in human plasma and the expected performance of a 13C-labeled methionine standard based on a validated method for 20 proteinogenic amino acids using a mix of 13C and 15N-labeled internal standards.[6][8]
Table 1: Performance of a Deuterated Methionine Internal Standard (L-Methionine-d3) in Human Plasma [6]
| Validation Parameter | Result |
| Linearity (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 µM |
| Intra-day Precision (%CV) | 3.5% - 5.8% |
| Inter-day Precision (%CV) | 4.2% - 6.5% |
| Accuracy (Recovery) | 97.2% - 103.5% |
Table 2: Performance of a 13C, 15N-Labeled Methionine Internal Standard in Mouse Plasma [8]
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 8 µM |
| Intra-day Precision (%CV) | 3.9% (at 40 µM) |
| Inter-day Precision (%CV) | 5.5% (at 40 µM) |
| Accuracy (Bias %) | -1.1% (at 40 µM) |
| Recovery | 89.3% |
| Matrix Effect | 94.6% |
These data demonstrate that while both types of internal standards can provide acceptable performance, the use of 13C-labeled standards is associated with high accuracy and precision.[6][8] The closer co-elution and greater isotopic stability of this compound contribute to more robust and reliable quantification, particularly in complex biological matrices.[5]
Experimental Protocols
A robust LC-MS/MS method is essential for the accurate quantification of methionine. The following is a representative protocol incorporating best practices for amino acid analysis using a stable isotope-labeled internal standard.
Sample Preparation
-
Spiking with Internal Standard: To 5 µL of plasma sample, add a known amount of this compound internal standard working solution.[8]
-
Protein Precipitation: Add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.[9] Vortex mix for 30 seconds.
-
Incubation and Centrifugation: Refrigerate the samples at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[9]
-
Dilution: Transfer 50 µL of the supernatant and dilute with 450 µL of the initial mobile phase.[9]
-
Injection: Inject the final solution into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Separation of amino acids can be achieved using a hydrophilic interaction liquid chromatography (HILIC) column, such as an Intrada Amino Acid column (50 x 3 mm, 3 µm), with a gradient elution.[8]
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[8]
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[8] Specific precursor-to-product ion transitions for both native methionine and this compound should be optimized.
Visualizing the Workflow
To illustrate the logical flow of validating and utilizing this compound as an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ukisotope.com [ukisotope.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Revolutionizing Cell Physiology Research: A Comparative Guide to L-Methionine-1-¹³C Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways that govern cell physiology is paramount. Stable isotope tracers have emerged as indispensable tools in this quest, and among them, L-Methionine-1-¹³C is proving to be a particularly insightful probe into one-carbon metabolism, a critical nexus for cellular biosynthesis, redox balance, and epigenetic regulation. This guide provides an objective comparison of L-Methionine-1-¹³C with other metabolic tracers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.
Probing the Methionine Cycle: L-Methionine-1-¹³C in Focus
L-Methionine is an essential amino acid that plays a central role in cellular metabolism. Beyond its function in protein synthesis, it is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that impact DNA, RNA, histones, and other proteins. The metabolic fate of methionine is primarily tracked through two key pathways: transmethylation and transsulfuration.
L-Methionine-1-¹³C, with its isotopic label on the carboxyl carbon, offers a unique window into these processes. The labeled carbon is lost as ¹³CO₂ during the conversion of α-ketobutyrate in the transsulfuration pathway. This allows for the quantification of flux through this pathway by measuring the release of labeled carbon dioxide.
Comparative Performance of Methionine Tracers
The choice of isotopic tracer is critical for accurately dissecting metabolic fluxes. While various labeled forms of methionine are available, their utility differs depending on the specific metabolic question being addressed.
| Tracer | Primary Application | Advantages | Disadvantages |
| L-Methionine-1-¹³C | Quantifying transsulfuration pathway flux. | The ¹³C label is lost as CO₂ specifically in the transsulfuration pathway, providing a direct measure of this flux.[1] Relatively lower cost compared to some multiply-labeled tracers. | Does not directly trace the methyl group, limiting its utility for studying transmethylation reactions. |
| L-Methionine-[methyl-¹³C] | Tracing the methyl group in transmethylation reactions. | Directly follows the fate of the methyl group, allowing for the study of SAM-dependent methylation of various biomolecules. | Does not provide a direct measure of the carbon skeleton's fate in the transsulfuration pathway. |
| L-Methionine-[methyl-D₃] | Quantifying protein synthesis and breakdown. | The deuterated methyl group can be transferred to histidine to form 3-methylhistidine, a marker for myofibrillar protein breakdown. The labeled methionine incorporation measures protein synthesis.[2] | The deuterium (B1214612) label can have slight kinetic isotope effects. |
| L-Methionine-[U-¹³C₅] | General metabolic mapping of methionine. | Labels all five carbon atoms, enabling the tracing of the entire carbon skeleton through various metabolic pathways.[3] | Can result in complex labeling patterns that require sophisticated analysis to deconvolve fluxes through specific pathways. Higher cost. |
| [1-¹³C, methyl-²H₃]Methionine | Simultaneous quantification of transmethylation, transsulfuration, and remethylation. | The dual label allows for the simultaneous measurement of multiple key fluxes within the methionine cycle.[3] | Requires more complex mass spectrometry analysis to distinguish the different isotopologues. Highest cost. |
Experimental Protocols
Protocol 1: ¹³C Metabolic Flux Analysis in Adherent Cancer Cells using L-Methionine-1-¹³C
This protocol outlines a general procedure for tracing the metabolism of L-Methionine-1-¹³C in adherent cancer cells to assess the flux through the transsulfuration pathway.
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Methionine-free DMEM
-
L-Methionine-1-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in complete medium until they reach the desired confluency (typically 70-80%).
-
For at least one passage before the experiment, adapt the cells to a custom medium prepared with L-Methionine-free DMEM supplemented with a physiological concentration of unlabeled L-Methionine and 10% dFBS. This minimizes the influence of unlabeled methionine from the serum.
-
-
Isotope Labeling:
-
Aspirate the adaptation medium and wash the cells once with warm PBS.
-
Add the "heavy" labeling medium, which is the custom L-Methionine-free DMEM supplemented with L-Methionine-1-¹³C at the same concentration as the unlabeled methionine in the adaptation medium and 10% dFBS.
-
Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This duration should be optimized for the specific cell line and is typically at least two to three cell doubling times.
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.
-
Place the dish on dry ice for 10 minutes to quench all metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites and store it at -80°C until LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect the mass isotopologues of key metabolites in the methionine pathway, such as intracellular L-Methionine-1-¹³C and its downstream products.
-
The rate of transsulfuration can be inferred from the rate of disappearance of the M+1 isotopologue of methionine that is not accounted for by protein synthesis or other pathways.
-
Key Signaling Pathways and Experimental Workflows
One-Carbon Metabolism and its Interconnection with Major Cellular Processes
L-Methionine-1-¹³C tracing provides valuable data to understand the flux through one-carbon metabolism, a pathway intricately linked to other critical cellular processes.
Caption: The central role of L-Methionine in one-carbon metabolism.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The overall workflow for a typical ¹³C-MFA experiment is a multi-step process that requires careful planning and execution.[1]
Caption: A generalized workflow for ¹³C metabolic flux analysis.
Methionine Sensing and the mTORC1 Signaling Pathway
Methionine availability is sensed by the cell, in part through the mTORC1 signaling pathway, which is a master regulator of cell growth and proliferation. SAM, a direct metabolite of methionine, plays a key role in this sensing mechanism.
Caption: Methionine activates mTORC1 signaling to promote cell growth.
Conclusion
L-Methionine-1-¹³C is a powerful and specific tracer for dissecting the flux through the transsulfuration pathway, a key branch of one-carbon metabolism. Its use, in conjunction with other isotopically labeled forms of methionine, allows for a comprehensive analysis of methionine metabolism and its impact on diverse cellular functions. By providing detailed protocols and comparative data, this guide aims to facilitate the effective application of L-Methionine-1-¹³C in research, ultimately contributing to a deeper understanding of cell physiology in health and disease and paving the way for novel therapeutic strategies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-Methionine-1-13C
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides immediate, essential safety and logistical information for the proper disposal of L-Methionine-1-13C, a stable isotope-labeled amino acid. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Disposal Overview
This compound, like its unlabeled counterpart, is not classified as a hazardous substance.[1][2] However, proper disposal is still necessary to prevent environmental contamination and adhere to regulations. The primary principle is to manage its disposal through approved waste management channels, avoiding direct release into the environment.
Step-by-Step Disposal Protocol
Researchers must follow a clear, sequential process for the disposal of this compound and its associated contaminated materials.
-
Initial Assessment and Collection:
-
Identify all materials contaminated with this compound, including unused product, solutions, and labware (e.g., vials, pipette tips, gloves).
-
Collect these materials in a designated, properly labeled, and sealed waste container.[3] The container should be suitable for solid waste.
-
-
Waste Segregation:
-
Ensure that the this compound waste is not mixed with other hazardous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consultation and Professional Disposal:
-
The recommended method of disposal is to engage a licensed professional waste disposal service.[4]
-
Contact your institution's EHS department to coordinate the pickup and disposal of the chemical waste. They will have established procedures and approved contractors for this purpose.
-
Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[4][5]
-
-
Contaminated Packaging:
-
Prohibited Disposal Methods:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data
Currently, there is no specific quantitative data, such as concentration limits for disposal, provided in the safety data sheets for L-Methionine. The disposal guidelines are procedural.
Cited Experimental Protocols
The disposal procedures outlined are based on standard chemical waste management practices as detailed in safety data sheets, rather than specific experimental protocols for disposal. No specific experimental methodologies for the disposal of this compound were cited in the reviewed documentation. The process relies on established environmental health and safety protocols.
References
Essential Safety and Logistical Information for Handling L-Methionine-1-¹³C
For researchers, scientists, and drug development professionals, the safe handling of isotopically labeled compounds like L-Methionine-1-¹³C is paramount. While the ¹³C isotope is stable and not radioactive, adherence to proper laboratory protocols is essential to ensure personnel safety and prevent contamination.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Summary of Key Safety Data
The following table summarizes the essential safety information for L-Methionine. The isotopic labeling with ¹³C does not significantly alter the chemical's primary hazards.
| Parameter | Recommendation | Source |
| Eye Protection | Safety glasses with side shields or chemical goggles should be worn. | [1] |
| Hand Protection | Nitrile or other chemically resistant gloves are recommended. | [1] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. | [1] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a P1 (EN 143) or N95 (US) particulate respirator may be used. | [3][4] |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended when handling powders to prevent aerosolization. | [1] |
| First Aid - Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [4] |
| First Aid - Skin Contact | Wash off with soap and plenty of water. | [4] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. | [3][5] |
| First Aid - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [4] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [6] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Disposal procedures are generally the same as for the unlabeled compound. | [1][7] |
Detailed Experimental Protocol for Safe Handling
This protocol outlines the step-by-step procedure for the safe handling of L-Methionine-1-¹³C in a laboratory setting.
1. Preparation and Precautionary Measures
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and safe handling procedures.[1]
-
Area Designation: Designate a specific area for handling L-Methionine-1-¹³C to prevent cross-contamination.[1]
-
Fume Hood Verification: If working with the powdered form, ensure the chemical fume hood is functioning correctly.[8]
-
PPE Donning: Before handling, put on the required personal protective equipment: a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[1][8]
2. Handling and Use
-
Weighing: When weighing the powdered compound, do so in a draft-shielded balance or within a chemical fume hood to minimize the risk of aerosolization.[1]
-
Solution Preparation: If preparing a solution, add the solid L-Methionine-1-¹³C to the solvent slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental work involving L-Methionine-1-¹³C within the designated area or a fume hood.
3. Post-Handling and Decontamination
-
Glove Removal: After handling, remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][6]
-
Work Surface Decontamination: Clean the work area with an appropriate cleaning agent (e.g., soap and water) to remove any potential contamination.[1]
4. Storage
-
Container Sealing: Ensure the container of L-Methionine-1-¹³C is tightly sealed after use.
-
Storage Conditions: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[6]
5. Disposal
-
Waste Segregation: Collect all waste containing L-Methionine-1-¹³C in a designated and clearly labeled waste container.
-
Disposal Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1][7] The disposal procedures are generally the same as for the unlabeled compound.[1]
Visual Workflow for Handling L-Methionine-1-¹³C
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
